2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Description
Properties
IUPAC Name |
2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFZCILKWNQMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424226 | |
| Record name | 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54754-58-4 | |
| Record name | 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its physicochemical characteristics, synthesis methodologies, and known biological activities, with a particular focus on its potential as an enzyme inhibitor. While this guide consolidates the currently available information, it also highlights areas where further research is required to fully elucidate the compound's therapeutic potential.
Introduction
This compound is a multi-ring heterocyclic compound featuring a central 1,3,4-oxadiazole ring linking a pyridine and an aniline moiety.[1] This unique structural arrangement confers a range of interesting chemical and biological properties. The 1,3,4-oxadiazole core is a well-established pharmacophore found in numerous therapeutic agents, contributing to a diverse array of biological activities.[2] The presence of the pyridine and aniline rings further enhances the molecule's potential for biological interactions, making it a promising scaffold for the development of novel therapeutics.[1] This guide aims to provide a detailed technical resource for researchers working with or interested in this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in-vitro/in-vivo studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₄O | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 174-175 °C | [2] |
| Solubility | Data not available. Qualitative reports suggest solubility can be tuned by modifying substituents.[3] Further experimental determination in common solvents (e.g., DMSO, ethanol, water) is required. | |
| Chemical Stability | Exhibits maximum stability in a pH range of 3-5.[1] Undergoes degradation in acidic conditions (pH < 3) via protonation of the oxadiazole ring.[1] |
Synthesis and Characterization
The synthesis of this compound typically involves the formation of the central 1,3,4-oxadiazole ring through cyclization reactions.
Synthetic Pathways
Two primary synthetic routes have been reported for this class of compounds:
-
Cyclization of Hydrazides with Aromatic Acids or Aldehydes: This is a common method for forming 2,5-disubstituted 1,3,4-oxadiazoles. The reaction of 4-pyridinecarboxylic acid hydrazide with 2-aminobenzaldehyde would form a hydrazone intermediate, which can then be cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) under reflux.[4]
-
Reduction of a Nitro Precursor: An alternative route involves the synthesis of a nitro-substituted precursor, followed by selective reduction of the nitro group to an aniline. For instance, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles can be reduced to the corresponding anilines using a mild reducing system like sodium borohydride and tin(II) chloride.[4]
Experimental Protocol: Synthesis via Hydrazide Cyclization (Illustrative)
A detailed, validated experimental protocol for the synthesis of the title compound is not currently available in the public domain. The following is an illustrative protocol based on general methods for synthesizing similar 1,3,4-oxadiazoles.
Step 1: Formation of Hydrazone Intermediate
-
Dissolve 4-pyridinecarboxylic acid hydrazide (1 eq.) in a suitable solvent such as ethanol.
-
Add 2-aminobenzaldehyde (1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Cyclization to form this compound
-
Suspend the dried hydrazone intermediate (1 eq.) in phosphoryl chloride (POCl₃) (5-10 eq.).
-
Reflux the mixture for 5-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
¹H NMR:
-
Aniline Protons: Signals in the range of 6.5-7.5 ppm.[1]
-
Pyridine Protons: Distinct signals for the protons on the pyridine ring.
-
NH₂ Protons: A broad singlet corresponding to the amine protons, which would be exchangeable with D₂O.
¹³C NMR:
-
Oxadiazole Carbons: Characteristic signals for the two carbons of the 1,3,4-oxadiazole ring are expected around 160–165 ppm.[1]
-
Aromatic Carbons: A series of signals corresponding to the carbons of the aniline and pyridine rings.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic stretching vibration for the primary amine (NH₂).
-
C=N Stretch: A sharp absorption band corresponding to the C=N bond within the oxadiazole ring.
-
C-O-C Stretch: A signal indicating the ether linkage within the oxadiazole ring.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (238.24 g/mol ).
Crystallographic Data
No experimental crystal structure data for this compound has been reported. X-ray crystallographic analysis of structurally similar compounds suggests an orthorhombic crystal system.[1] Obtaining single-crystal X-ray diffraction data for the title compound would be invaluable for confirming its three-dimensional structure and understanding its intermolecular interactions in the solid state.
Biological Activity and Therapeutic Potential
The unique combination of the 1,3,4-oxadiazole, pyridine, and aniline moieties suggests that this compound may possess a range of biological activities.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of key enzymes involved in cellular proliferation and gene expression:
-
Thymidylate Synthase (TS): TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS is a well-established strategy in cancer chemotherapy.[1]
-
Histone Deacetylases (HDACs): HDACs play a crucial role in the regulation of gene expression by modifying the acetylation state of histones. HDAC inhibitors have emerged as a promising class of anticancer agents.[1][4]
Quantitative data on the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of this compound against these enzymes is currently lacking and represents a critical area for future investigation.
Modulation of Signaling Pathways
Research suggests that this class of compounds can influence critical cellular signaling pathways:
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Modulation of this pathway is a therapeutic target for a variety of diseases, including cancer and inflammatory disorders.[2]
Experimental Protocol: In Vitro HDAC Inhibition Assay (Illustrative)
This is a generalized protocol to assess the HDAC inhibitory activity of the title compound. Specific assay conditions may vary depending on the HDAC isoform and the detection method used.
-
Reagents and Materials:
-
This compound (test compound)
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) or a known HDAC inhibitor (positive control)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound and the positive control in HDAC assay buffer.
-
In a 96-well plate, add the HDAC assay buffer, the diluted test compound or control, and the recombinant HDAC enzyme.
-
Incubate the plate at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37 °C for a further period (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37 °C for 15 minutes to allow for cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. The following precautions are based on the general hazards associated with aniline and other heterocyclic compounds.
-
General Handling: Use in a well-ventilated area or in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toxicology: The toxicological properties of this specific compound have not been fully investigated. Aniline derivatives are known to be toxic.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its potential to inhibit key enzymes like thymidylate synthase and HDACs warrants further investigation. However, to fully realize its therapeutic potential, several key areas need to be addressed:
-
Detailed Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization.
-
Quantitative Biological Evaluation: Determination of the inhibitory potency (IC₅₀/Kᵢ values) against a panel of relevant enzymes and cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the key structural features required for potent and selective biological activity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the compound's efficacy, safety, and pharmacokinetic profile in relevant animal models.
This technical guide provides a solid foundation for researchers interested in this compound. The highlighted gaps in the current knowledge offer exciting opportunities for future research to unlock the full potential of this intriguing molecule.
References
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. (URL: [Link])
Diagrams
Chemical Structure
Caption: Figure 1. Chemical structure of this compound.
Synthesis Workflow
Caption: Figure 2. Illustrative synthetic workflow.
Potential Mechanism of Action
Caption: Figure 3. Potential mechanisms of action.
Sources
The Emerging Therapeutic Potential of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CAS Number: 54754-58-4), a heterocyclic compound of significant interest in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, potential mechanisms of action, and its broader implications in the development of novel therapeutic agents.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This five-membered heterocyclic core, containing one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids and amides, and its unique electronic properties and metabolic stability have made it a cornerstone in the design of novel therapeutics.[1] Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4]
This compound, with its distinct assembly of a pyridine ring, a 1,3,4-oxadiazole core, and an aniline moiety, presents a compelling molecular architecture for therapeutic intervention.[3][4] This guide will delve into the technical details of this promising compound, from its synthesis in the laboratory to its potential interactions with key biological targets.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 54754-58-4 | [2] |
| Molecular Formula | C₁₃H₁₀N₄O | [2][4] |
| Molecular Weight | 238.25 g/mol | [2][4] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 174-175 °C | [4] |
Structural Elucidation:
The structural integrity of synthesized this compound is typically confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms within the molecule. The aromatic protons on the aniline and pyridine rings, as well as the carbons of the oxadiazole ring, will exhibit characteristic chemical shifts. For example, in similar 2,5-disubstituted 1,3,4-oxadiazoles, the carbon atoms of the oxadiazole ring typically appear in the range of 160-165 ppm in the ¹³C NMR spectrum.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic peaks for the N-H stretching of the aniline group, C=N stretching of the oxadiazole and pyridine rings, and C-O-C stretching of the oxadiazole ring are expected.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight.
Synthesis of this compound
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry. The most common and versatile approach involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[6] A plausible and efficient synthetic route to this compound is outlined below.
Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from readily available starting materials: isonicotinic hydrazide and 2-aminobenzoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[6]
Step 1: Synthesis of N-(2-aminobenzoyl)isonicotinohydrazide (Intermediate)
-
In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add isonicotinic hydrazide (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude intermediate. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclodehydration to form this compound (Final Product)
-
Place the dried N-(2-aminobenzoyl)isonicotinohydrazide (1 equivalent) in a round-bottom flask.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 equivalents) in excess.
-
Heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Proposed Mechanisms of Action in Oncology
The anticancer potential of this compound and its analogs is believed to stem from their ability to interact with multiple key targets involved in cancer cell proliferation and survival.[3][4] The primary proposed mechanisms are detailed below.
Inhibition of Thymidylate Synthase (TS)
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[7] The inhibition of TS leads to a depletion of the dTMP pool, resulting in "thymineless death" in rapidly dividing cancer cells. Several 1,3,4-oxadiazole-containing compounds have been identified as potent TS inhibitors.[7] The planar, electron-rich 1,3,4-oxadiazole ring can engage in crucial interactions within the enzyme's active site, mimicking the binding of the natural substrate.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[8] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. The 1,3,4-oxadiazole moiety can act as a zinc-binding group, a key feature of many HDAC inhibitors that allows them to chelate the zinc ion in the enzyme's active site, thereby inhibiting its activity.[8][9] This leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[10] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting chronic inflammation and protecting cancer cells from apoptosis. Derivatives of 1,3,4-oxadiazole have been shown to inhibit the NF-κB signaling pathway, although the precise mechanism can vary.[10] This inhibition can lead to a reduction in pro-inflammatory cytokines and an increased sensitivity of cancer cells to apoptotic stimuli.
Potential Therapeutic Applications and Future Directions
The multifaceted mechanism of action of this compound and its analogs positions them as promising candidates for the development of novel anticancer agents. The ability to simultaneously target multiple pathways crucial for cancer cell survival offers the potential for improved efficacy and a reduced likelihood of drug resistance.
Quantitative data for related 1,3,4-oxadiazole derivatives:
| Compound Class | Target/Cell Line | IC₅₀/Activity | Reference |
| 2,5-disubstituted 1,3,4-oxadiazoles | Human cancer cell lines (NCI-60) | GI₅₀ values ranging from 0.40 to 15.8 µM | [11][12] |
| Difluoromethyl-1,3,4-oxadiazoles | HDAC6 | IC₅₀ values in the sub-micromolar range | [8] |
| 1,3,4-oxadiazole-triazole hybrids | Thymidylate Synthase | IC₅₀ values as low as 2.52 µM | [7] |
While specific quantitative data for this compound is not yet widely available in the public domain, the data from structurally related compounds strongly supports its potential as a potent anticancer agent. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of well-established in vitro assays can be employed.
In Vitro Anticancer Activity (NCI-60 Human Tumor Cell Line Screen)
A standard and comprehensive method for preliminary anticancer screening is the NCI-60 panel, which assesses the cytotoxicity of a compound against 60 different human cancer cell lines representing various cancer types.[1]
Protocol Outline:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Cell Plating: Plate the 60 human cancer cell lines in 96-well plates at their optimal densities.
-
Compound Addition: After 24 hours, add the test compound at various concentrations to the wells.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Staining: Fix the cells and stain with Sulforhodamine B (SRB), a protein-binding dye.
-
Measurement: Measure the optical density at a specific wavelength to determine the cell viability.
-
Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death) values.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific HDAC isoform.[13]
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of a recombinant human HDAC enzyme and a fluorogenic HDAC substrate.
-
Assay Setup: In a 96-well plate, add the HDAC enzyme, the test compound at various concentrations, and a buffer.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C.
-
Signal Development: Stop the reaction and add a developer solution that cleaves the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value by plotting the inhibition versus the log of the compound concentration.
Conclusion
This compound is a molecule of considerable interest, standing at the intersection of established synthetic chemistry and promising pharmacology. Its unique structural features, combined with the proven therapeutic potential of the 1,3,4-oxadiazole scaffold, make it a compelling subject for further investigation in the field of drug discovery. The proposed multi-targeted mechanism of action against key cancer-related pathways underscores its potential as a lead compound for the development of next-generation anticancer therapies. This guide provides a foundational technical understanding for researchers poised to explore the full therapeutic promise of this intriguing molecule.
References
-
ResearchGate. (n.d.). Sixty human tumor cell lines anticancer screening data of 1,3,4-oxadiazole analogue. Retrieved from [Link]
-
He, S., et al. (2021). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of Medicinal Chemistry, 64(15), 11347-11361. Retrieved from [Link]
-
Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 42. Retrieved from [Link]
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42(4), 900-904. Retrieved from [Link]
-
Kowalski, P., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(24), 5895. Retrieved from [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Slanina, T., et al. (2022). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 144(10), 4446-4458. Retrieved from [Link]
-
Salahuddin, et al. (2014). Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue. BioMed Research International, 2014, 491492. Retrieved from [Link]
-
Indian Journal of Chemistry. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Retrieved from [Link]
-
Salahuddin, et al. (2014). Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue. PubMed, 25177693. Retrieved from [Link]
-
Akhtar, T., et al. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Molecules, 25(22), 5349. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 54754-58-4 [benchchem.com]
- 4. Buy this compound | 54754-58-4 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies [mdpi.com]
- 8. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, synthesis, characterization, and known biological activities, offering field-proven insights for its application in research and development.
Core Molecular Profile and Physicochemical Properties
This compound is a multi-ring aromatic compound featuring an aniline group linked to a central 1,3,4-oxadiazole core, which is in turn substituted with a pyridine ring.[1] This specific arrangement of pharmacologically relevant moieties—aniline, 1,3,4-oxadiazole, and pyridine—creates an extensive π-conjugated system responsible for its unique chemical and biological characteristics.[2] The 1,3,4-oxadiazole ring acts as a rigid bridge, lending the molecule a planar architecture.[2]
The presence of these functional groups is significant; aniline rings are common in many approved drugs, the 1,3,4-oxadiazole core is a well-established scaffold in pharmaceuticals with diverse activities, and the pyridine group enhances the potential for biological interactions.[1][3] At room temperature, the compound typically presents as a yellow crystalline solid with a melting point in the range of 174-175°C.[1]
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Chemical structure of this compound.
A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₄O | [1][4] |
| Molecular Weight | 238.24 g/mol | [1][2][4] |
| IUPAC Name | This compound | [1][4] |
| CAS Number | 54754-58-4 | [1][2][4] |
| Monoisotopic Mass | 238.08546096 Da | [4] |
| Physical Form | Yellow Crystalline Solid | [1] |
| Melting Point | 174-175°C | [1] |
Synthesis and Methodologies
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry. For this compound, several efficient routes have been developed. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
One-Pot Synthesis from Amidoximes and Isatoic Anhydrides
A notable one-pot synthesis allows for the creation of structurally diverse substituted anilines.[1] This method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide (DMSO) medium at ambient temperature.[1] The primary advantage of this approach is its operational simplicity and efficiency, producing moderate to excellent yields without the need for protective groups.[1]
Cyclization of Hydrazide Precursors
A more classical and widely cited method involves the cyclization of an appropriate hydrazide precursor.[2][5] This is typically a two-step process where an acid hydrazide is first reacted with an aldehyde to form a hydrazone intermediate, which is then cyclized.
The diagram below illustrates a representative workflow for this synthesis approach.
Caption: General workflow for synthesis via hydrazide precursor cyclization.
Experimental Protocol: Synthesis via Hydrazide Cyclization
This protocol is a representative example based on established methodologies for creating 2,5-disubstituted 1,3,4-oxadiazoles.[2]
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve an equimolar amount of 4-pyridinecarboxylic acid hydrazide and 2-aminobenzaldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of glacial acetic acid to facilitate the reaction.
-
Stir the mixture at room temperature for 2-4 hours until a precipitate (the hydrazone intermediate) forms.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. The formation of the hydrazone is a critical precursor step, creating the N-N-C backbone required for the oxadiazole ring.
-
-
Oxidative Cyclization:
-
Suspend the dried hydrazone intermediate in a minimal amount of phosphoryl chloride (POCl₃). Causality: POCl₃ acts as a powerful dehydrating and cyclizing agent, driving the ring-closure reaction to form the thermodynamically stable oxadiazole ring.[2][5]
-
Gently reflux the mixture for 5-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution by slow addition of a base (e.g., sodium bicarbonate or ammonia solution) until the pH is ~7-8.
-
The crude product will precipitate out of the solution.
-
-
Purification:
-
Filter the crude solid and wash thoroughly with water to remove inorganic salts.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure this compound.
-
Spectroscopic and Structural Validation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular framework.[1][6] The ¹H NMR spectrum will show distinct signals for the protons on the aniline and pyridine rings, with chemical shifts and coupling patterns characteristic of their positions. The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms in the three different aromatic rings, including the two unique carbons of the 1,3,4-oxadiazole ring.[6]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum should confirm the presence of N-H stretching vibrations from the aniline's primary amine group and C=N and C-O-C stretching characteristic of the oxadiazole ring.[6]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition, matching the calculated value for C₁₃H₁₀N₄O.[7]
Biological Activity and Therapeutic Significance
The unique combination of three bioactive scaffolds imparts this compound with significant potential in drug discovery. Research indicates its involvement in several key cellular processes.
Enzyme Inhibition and Anticancer Potential
This compound has been shown to interact with enzymes that are critical targets in oncology.[1][2]
-
Thymidylate Synthase and Histone Deacetylase (HDAC): It has been identified as an inhibitor of both thymidylate synthase and HDAC.[1][2] Thymidylate synthase is crucial for DNA synthesis, while HDACs are involved in chromatin remodeling and gene expression.[1] Inhibition of these enzymes can disrupt cancer cell proliferation and survival.
-
Apoptosis Induction: The compound is reported to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for many anticancer agents.[2] This may occur through the disruption of mitochondrial function and the activation of caspases.[2]
Modulation of Signaling Pathways
The molecule can influence critical cell signaling pathways, particularly those related to inflammation and immunity.
-
NF-kB Pathway: It has been shown to modulate the NF-kB pathway, which plays a central role in regulating immune responses and inflammation.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.
The diagram below conceptualizes the compound's potential mechanism of action in a cancer cell.
Caption: Potential mechanisms of action in oncology.
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole and pyridine are well-documented for their antimicrobial properties.[2][3] The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes, leading to microbial cell death.[2]
Conclusion
This compound is a versatile heterocyclic compound with a compelling molecular architecture for drug discovery and materials science. Its established synthesis routes, combined with potent biological activities against key cellular targets like HDAC and thymidylate synthase, mark it as a valuable scaffold for the development of novel therapeutic agents, particularly in oncology and infectious diseases. Further investigation into its structure-activity relationships and optimization of its pharmacokinetic properties will be crucial for translating its potential into clinical applications.
References
- This compound. Smolecule.
- This compound. Benchchem.
- This compound | C13H10N4O. PubChem.
- 4-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. Merck.
- Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health (NIH).
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic-Structural Elucidation: A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Abstract
This technical guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. With a structure incorporating three distinct aromatic systems—an aniline, a 1,3,4-oxadiazole, and a pyridine ring—this molecule presents a compelling case study for spectroscopic analysis. This document serves as a key resource for researchers in medicinal chemistry and materials science, offering a foundational understanding of the molecule's structural characteristics as revealed by NMR. We will dissect the theoretical chemical shifts, coupling constants, and signal multiplicities, grounding these predictions in the fundamental principles of magnetic resonance and substituent effects.
Introduction: The Architectural Significance of the Analyte
The title compound, this compound (Molecular Formula: C₁₃H₁₀N₄O), is a noteworthy molecule in contemporary chemical research. Its architecture features a central 1,3,4-oxadiazole ring, which acts as a rigid linker between an aniline moiety and a pyridine ring.[1][2] This unique combination of scaffolds is of significant interest in drug development, as 1,3,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The aniline group provides a site for further functionalization, while the pyridine ring can influence solubility and receptor-binding interactions.[1][3]
Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. NMR spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution. This guide will provide a detailed, theoretical interpretation of the ¹H and ¹³C NMR spectra, which is essential for any researcher synthesizing or working with this compound.
Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum of this compound is governed by the electronic environments of its three aromatic rings. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is common for this class of compounds due to its excellent solubilizing power for polar, aromatic molecules.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [style=bold];
// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_aniline [label="NH₂", pos="2.3,1.5!", fontcolor="#34A853"]; H_aniline [label="H-3'", pos="-2.1,1.3!"]; H_aniline2 [label="H-4'", pos="-2.1,-1.3!"]; H_aniline3 [label="H-5'", pos="0,-2.3!"]; H_aniline4 [label="H-6'", pos="2.1,-1.3!"];
C_ox_1 [label="C", pos="0,2.8!"]; O_ox [label="O", pos="-0.9,3.8!"]; C_ox_2 [label="C", pos="0,4.8!"]; N_ox_1 [label="N", pos="1.3,4.3!"]; N_ox_2 [label="N", pos="1.3,3.3!"];
C_py_1 [label="C", pos="-1.3,5.8!"]; C_py_2 [label="C", pos="-2.6,5!"]; N_py [label="N", pos="-2.6,3.5!"]; C_py_3 [label="C", pos="-1.3,2.7!"]; // This is C_ox_1 C_py_4 [label="C", pos="0,5.8!"]; // This is C_ox_2
C_py_5 [label="C", pos="0,6.8!", shape=none, label=""]; C_py_6 [label="C", pos="-1.3,7.8!", shape=none, label=""]; N_pyridine [label="N", pos="-2.6,6.8!", shape=none, label=""]; C_py_7 [label="C", pos="-1.3,5.8!", shape=none, label=""]; C_py_8 [label="C", pos="0,5.8!", shape=none, label=""];
Py_C1 [label="C", pos="0,5.8!"]; Py_C2 [label="C", pos="-1.3,6.6!"]; Py_C3 [label="C", pos="-1.3,8.1!"]; Py_N [label="N", pos="0,8.9!"]; Py_C4 [label="C", pos="1.3,8.1!"]; Py_C5 [label="C", pos="1.3,6.6!"]; H_py1 [label="H-2, H-6", pos="-2.3,6.6!", fontcolor="#EA4335"]; H_py2 [label="H-3, H-5", pos="2.3,6.6!", fontcolor="#4285F4"];
// Aniline Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N_aniline; C2 -- H_aniline; C3 -- H_aniline2; C4 -- H_aniline3; C5 -- H_aniline4; C1 -- C_ox_1;
// Oxadiazole Ring C_ox_1 -- O_ox; O_ox -- C_ox_2; C_ox_2 -- N_ox_1; N_ox_1 -- N_ox_2; N_ox_2 -- C_ox_1;
// Pyridine Ring C_ox_2 -- Py_C1; Py_C1 -- Py_C2; Py_C2 -- Py_C3; Py_C3 -- Py_N; Py_N -- Py_C4; Py_C4 -- Py_C5; Py_C5 -- Py_C1; Py_C2 -- H_py1; Py_C5 -- H_py2;
// Labels Aniline_label [label="Aniline Moiety", pos="0,-3.5!", fontsize=14, fontcolor="#34A853"]; Oxadiazole_label [label="1,3,4-Oxadiazole Moiety", pos="3,3.8!", fontsize=14, fontcolor="#FBBC05"]; Pyridine_label [label="Pyridine Moiety", pos="0,10!", fontsize=14, fontcolor="#EA4335"]; } enddot Figure 1: Labeled structure of the analyte for NMR correlation.
Pyridine Ring Protons:
-
H-2, H-6 (δ ≈ 8.80 ppm, doublet): These protons are ortho to the electron-deficient pyridine nitrogen and are therefore the most deshielded aromatic protons in the molecule. Their chemical shift is significantly downfield.[4][5] They appear as a doublet due to coupling with the H-3 and H-5 protons, respectively.
-
H-3, H-5 (δ ≈ 8.05 ppm, doublet): These protons are meta to the pyridine nitrogen. They are less deshielded than the ortho protons. They will also appear as a doublet from coupling to the H-2 and H-6 protons.
Aniline Ring Protons:
The electron-donating amino group (-NH₂) causes a general upfield shift (shielding) for the protons on the aniline ring compared to unsubstituted benzene.[6]
-
H-6' (δ ≈ 7.85 ppm, doublet of doublets): This proton is ortho to the bulky and electron-withdrawing oxadiazole substituent, which causes significant deshielding. It experiences coupling from both H-5' and H-4'.
-
H-4' (δ ≈ 7.40 ppm, triplet or ddd): This proton is meta to both the amino group and the oxadiazole ring. It will appear as a complex multiplet, likely a triplet or doublet of doublet of doublets, due to coupling with H-3', H-5', and H-6'.
-
H-5' (δ ≈ 6.95 ppm, triplet): This proton is para to the oxadiazole and ortho to the amino group. The strong shielding effect of the amino group dominates, pushing it upfield. It will likely appear as a triplet due to coupling with H-4' and H-6'.
-
H-3' (δ ≈ 6.75 ppm, doublet of doublets): This proton is meta to the oxadiazole and ortho to the amino group, making it the most shielded aromatic proton. It will be coupled to H-4' and H-5'.
-
-NH₂ (δ ≈ 5.50 ppm, broad singlet): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and residual water in the solvent.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 (Pyridine) | ~8.80 | d | ~6.0 | 2H |
| H-3, H-5 (Pyridine) | ~8.05 | d | ~6.0 | 2H |
| H-6' (Aniline) | ~7.85 | dd | J ≈ 8.0, 1.5 | 1H |
| H-4' (Aniline) | ~7.40 | t (ddd) | J ≈ 8.0 | 1H |
| H-5' (Aniline) | ~6.95 | t | J ≈ 7.5 | 1H |
| H-3' (Aniline) | ~6.75 | dd | J ≈ 8.0, 1.0 | 1H |
| -NH₂ (Amine) | ~5.50 | br s | - | 2H |
Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will show 11 distinct signals for the 13 carbon atoms, as two pairs of carbons on the pyridine ring are chemically equivalent due to symmetry.
Oxadiazole and Pyridine Carbons:
The carbons within the heterocyclic rings are generally deshielded and appear downfield. The carbons of the 1,3,4-oxadiazole ring typically resonate in the range of 160-168 ppm.[2][7][8]
-
C-2 (Oxadiazole): δ ≈ 165.5 ppm
-
C-5 (Oxadiazole): δ ≈ 164.0 ppm
-
C-4 (Pyridine): δ ≈ 151.0 ppm
-
C-2, C-6 (Pyridine): δ ≈ 142.5 ppm
-
C-3, C-5 (Pyridine): δ ≈ 122.0 ppm
Aniline Carbons:
-
C-2' (Aniline, attached to -NH₂): δ ≈ 148.0 ppm. This carbon is significantly deshielded by the directly attached electronegative nitrogen atom.
-
C-1' (Aniline, attached to Oxadiazole): δ ≈ 116.0 ppm.
-
C-4', C-6' (Aniline): δ ≈ 132.5 ppm, 130.0 ppm. These carbons are deshielded relative to C-3' and C-5'.
-
C-3', C-5' (Aniline): δ ≈ 118.0 ppm, 115.0 ppm. These carbons are shielded by the electron-donating effect of the amino group.
| Carbon Assignment | Predicted δ (ppm) |
| C-2 (Oxadiazole) | ~165.5 |
| C-5 (Oxadiazole) | ~164.0 |
| C-4 (Pyridine) | ~151.0 |
| C-2' (Aniline) | ~148.0 |
| C-2, C-6 (Pyridine) | ~142.5 |
| C-4' (Aniline) | ~132.5 |
| C-6' (Aniline) | ~130.0 |
| C-3, C-5 (Pyridine) | ~122.0 |
| C-3' (Aniline) | ~118.0 |
| C-1' (Aniline) | ~116.0 |
| C-5' (Aniline) | ~115.0 |
Experimental Protocol: NMR Data Acquisition
To ensure high-quality, reproducible data, the following experimental workflow is recommended.
dot digraph "NMR_Acquisition_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [penwidth=2, color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; p1 [label="Dissolve 5-10 mg of analyte\nin ~0.7 mL DMSO-d₆"]; p2 [label="Add TMS as internal standard\n(0 ppm reference)"]; p3 [label="Transfer to 5 mm NMR tube"]; p1 -> p2 -> p3; }
subgraph "cluster_setup" { label="Spectrometer Setup"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; s1 [label="Insert sample into magnet"]; s2 [label="Lock on deuterium signal\nand shim magnet"]; s3 [label="Tune and match probe\nfor ¹H and ¹³C frequencies"]; s1 -> s2 -> s3; }
subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; a1 [label="Acquire ¹H Spectrum\n(e.g., zg30 pulse program)"]; a2 [label="Acquire ¹³C Spectrum\n(e.g., zgpg30 with proton decoupling)"]; a1 -> a2; }
subgraph "cluster_proc" { label="Data Processing"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; d1 [label="Apply Fourier Transform"]; d2 [label="Phase correct spectra"]; d3 [label="Calibrate spectrum to TMS (0 ppm)"]; d4 [label="Integrate ¹H signals"]; d1 -> d2 -> d3; d3 -> d4 [label="For ¹H only"]; }
p3 -> s1; s3 -> a1; a2 -> d1; } enddot Figure 2: Standard workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The experiments should be performed on a 500 MHz (or higher) NMR spectrometer. After inserting the sample, the field frequency should be locked to the deuterium signal of the solvent. The magnetic field homogeneity must be optimized by shimming.
-
¹H NMR Acquisition: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for all carbons. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra must be phase-corrected and baseline-corrected. The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.
Conclusion
The structural complexity of this compound gives rise to a nuanced and informative set of NMR spectra. The predicted data presented in this guide, based on established principles of substituent effects and chemical shift theory, provide a robust template for experimental verification. The downfield signals in the ¹H spectrum corresponding to the pyridine protons, combined with the characteristic upfield shifts of the aniline ring protons, create a distinct spectral fingerprint. Similarly, the ¹³C spectrum is characterized by the downfield resonance of the oxadiazole carbons. This comprehensive analysis serves as an essential tool for any scientist engaged in the synthesis, characterization, or application of this important class of heterocyclic compounds.
References
-
ResearchGate. ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link][7]
-
MDPI. Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Available at: [Link][8]
-
ResearchGate. Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Available at: [Link]
-
SciSpace. ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link][9]
-
ResearchGate. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]
-
DOI. Chemo- and Regioselective Magnesium-Catalyzed ortho- Alkenylation of Anilines. Available at: [Link]
-
ResearchGate. NMR Spectra of Anilines. Available at: [Link][6]
-
SpectraBase. 2,5-Diphenyl-1,3,4-oxadiazole - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]
-
Stenutz. NMR chemical shift prediction of pyridines. Available at: [Link]
-
HMDB. ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0003012). Available at: [Link]
-
ScienceDirect. ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link][4]
-
Oriental Journal of Chemistry. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Available at: [Link][3]
-
American Chemical Society. Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C−C and C−N Bond. Available at: [Link]
-
NIH. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]
-
ResearchGate. ¹H NMR chemical shifts (δ in ppm) of compounds 4. Available at: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]
-
NISCAIR. One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Available at: [Link]
-
Beilstein Journals. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Available at: [Link]
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. scispace.com [scispace.com]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] With a molecular formula of C₁₃H₁₀N₄O and a molecular weight of 238.24 g/mol , this molecule's unique structure, which combines pyridine, oxadiazole, and aniline moieties, presents both opportunities and challenges for its accurate and sensitive quantification by mass spectrometry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for this and structurally related compounds.
Introduction: The Analytical Imperative
The compound this compound belongs to a class of heterocyclic compounds that are widely explored for their diverse biological activities.[1] The 1,3,4-oxadiazole ring is a key pharmacophore found in numerous pharmaceuticals, and its combination with pyridine and aniline groups suggests a potential for a wide range of biological interactions.[4][5] As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic and metabolic profile is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[6] This guide will delineate the critical aspects of developing a rigorous LC-MS/MS method for this analyte, from sample preparation to data interpretation, grounded in the principles of scientific integrity and field-proven expertise.
Foundational Principles: Ionization and Analyte Characteristics
The chemical nature of this compound dictates the most effective approach for its analysis by mass spectrometry. The presence of multiple nitrogen atoms, particularly the basic pyridine and aniline moieties, makes this molecule an excellent candidate for positive mode electrospray ionization (ESI). Protonation is expected to readily occur on the pyridine nitrogen or the primary amine of the aniline group, forming a stable [M+H]⁺ ion.
The Analytical Workflow: A Step-by-Step Guide
A successful mass spectrometry analysis is a symphony of well-executed steps, each critical to the final data quality. The following sections detail a robust workflow for the analysis of this compound.
Sample Preparation: The Art of Isolation
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, minimize interferences, and ensure compatibility with the LC-MS system. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is recommended for its high recovery and excellent sample cleanup, which is crucial for minimizing matrix effects.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add an internal standard and 500 µL of 4% phosphoric acid in water. Vortex and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Causality: The basic nature of the analyte allows for strong retention on a cation exchange sorbent. The wash steps are designed to remove endogenous lipids and proteins, while the final elution with a basic methanolic solution ensures the efficient recovery of the protonated analyte.
Liquid Chromatography: The Science of Separation
Chromatographic separation is essential to resolve the analyte from isomers and other co-eluting matrix components that can cause ion suppression or enhancement.[6][7] A reversed-phase ultra-high-performance liquid chromatography (UPLC) method is proposed for its high efficiency and speed.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 1.7 µm, 2.1 x 50 mm | Provides excellent retention and peak shape for hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for better retention and ESI sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Gradient | 5-95% B over 5 minutes | A standard gradient for the elution of small molecules. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, ensuring sharp peaks. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume for UPLC systems. |
Mass Spectrometry: The Core of Detection
Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The analyte's basic nitrogens are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 150°C | Facilitates desolvation of the ESI droplets. |
| Desolvation Gas Flow | 800 L/hr | Aids in the removal of solvent from the ions. |
| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation (CID). |
| MRM Transitions | See Section 4 | Specific precursor-to-product ion transitions for quantification and confirmation. |
Deciphering the Fragments: Interpretation of Mass Spectra
The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that can be used for its identification and structural elucidation. Based on the known fragmentation of oxadiazole and pyridine derivatives, a plausible fragmentation pathway for this compound can be proposed.[8][9][10]
Predicted Fragmentation Pathway:
The protonated molecule ([M+H]⁺, m/z 239.1) is expected to undergo collision-induced dissociation (CID) to yield several characteristic product ions. The most likely fragmentation points are the bonds of the central 1,3,4-oxadiazole ring and the bonds connecting the rings.
Proposed MRM Transitions for Quantification:
-
Quantifier: m/z 239.1 → 105.0 (This transition, corresponding to the formation of the stable isonicotinonitrile cation, is likely to be intense and specific).
-
Qualifier: m/z 239.1 → 79.0 (The pyridinium ion is a common fragment and serves as a good confirmation).
Quantitative Analysis: Ensuring Accuracy and Precision
A validated quantitative method is the cornerstone of reliable bioanalysis. The following table outlines the key parameters for method validation based on regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Matrix Effect | CV of matrix factor ≤ 15%. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stable under various storage and processing conditions. |
Hypothetical Calibration Curve Data:
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.261 |
| 10 | 0.515 |
| 50 | 2.58 |
| 100 | 5.21 |
| 500 | 26.3 |
| 1000 | 51.9 |
Conclusion: A Framework for Robust Analysis
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the physicochemical properties of the analyte and applying sound principles of sample preparation, liquid chromatography, and tandem mass spectrometry, researchers can develop and validate robust and reliable methods for its quantification in complex biological matrices. The proposed workflows and protocols are based on established scientific literature and represent best practices in the field of bioanalysis. Adherence to these principles will ensure the generation of high-quality data, which is essential for advancing our understanding of this and other important bioactive molecules.
References
- Arno, A. J., & Curran, D. P. (2021). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 40(5), 513-546.
- Clerici, A., & Porta, O. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764.
- Cerecetto, H., González, M., & Suescun, L. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 16(5), 978-984.
- Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
- Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). A strategy to reduce matrix effects in LC/MS/MS analysis. Rapid Communications in Mass Spectrometry, 17(1), 97-103.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Bioactive Oxadiazoles 3.0. Retrieved from [Link]
- Trufelli, H., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography–mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
- Zhang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
- Li, W., et al. (2024). A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
- Sutthivaiyakit, P., et al. (2003). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 375(1), 133-139.
-
National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044.
Sources
- 1. This compound|CAS 54754-58-4 [benchchem.com]
- 2. Buy this compound | 54754-58-4 [smolecule.com]
- 3. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
FT-IR spectrum of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
An In-Depth Technical Guide to the FT-IR Spectrum of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The molecule's architecture, featuring a central 1,3,4-oxadiazole ring linking an aniline and a pyridine moiety, results in a characteristic FT-IR spectrum that serves as a crucial tool for structural confirmation and purity assessment.[2] This document offers a detailed interpretation of the principal vibrational modes, a standardized experimental protocol for data acquisition, and a visual correlation between the molecular structure and its spectral features, intended for researchers, scientists, and professionals in drug development.
Introduction: The Structural Significance of this compound
This compound (Molecular Formula: C₁₃H₁₀N₄O, Molecular Weight: 238.24 g/mol ) is a multi-functional heterocyclic compound.[1][3] Its structure is a composite of three key pharmacophores:
-
Aniline: A primary aromatic amine, a common building block in many pharmaceutical agents.[1]
-
1,3,4-Oxadiazole: A five-membered heterocyclic ring known for its metabolic stability and diverse biological activities, including antimicrobial and anticancer properties.[2][4][5]
-
Pyridine: A heteroaromatic ring that enhances the molecule's potential for biological interactions and is a feature in numerous established drugs.[1][4]
The conjugation across these three ring systems results in a planar structure with unique electronic and chemical properties.[2] FT-IR spectroscopy is an indispensable, non-destructive technique for confirming the successful synthesis of this molecular framework. It provides a vibrational fingerprint by identifying the specific functional groups and bond types present, thereby validating the molecule's structural integrity.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is complex, but it can be systematically interpreted by assigning absorption bands to the vibrational modes of its constituent functional groups. The key regions of the spectrum and their corresponding assignments are detailed below.
Aniline Moiety Vibrations
The primary aromatic amine (aniline) group provides some of the most distinct signals in the spectrum.
-
N-H Stretching: As a primary amine (-NH₂), the aniline group exhibits two characteristic stretching vibrations in the 3500-3300 cm⁻¹ region.[6]
-
Asymmetric Stretch (ν_as): Typically found at a higher wavenumber (approx. 3450-3410 cm⁻¹).
-
Symmetric Stretch (ν_s): Occurs at a lower wavenumber (approx. 3360-3320 cm⁻¹). The presence of two distinct bands in this region is definitive proof of the primary amine.[6] In solid-state measurements, intermolecular hydrogen bonding can cause these bands to broaden and shift to slightly lower frequencies.[7]
-
-
N-H Bending (Scissoring): A moderate to strong absorption band appears in the 1650-1580 cm⁻¹ range, resulting from the scissoring deformation of the -NH₂ group.[6][8] This peak can sometimes overlap with aromatic C=C stretching vibrations.
-
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C_ar-N) is observed as a strong band in the 1335-1250 cm⁻¹ region.[6] Its position at a relatively high frequency, compared to aliphatic C-N bonds, is a direct consequence of the bond strengthening due to resonance with the aromatic ring.[6]
Pyridine and Aromatic Ring Vibrations
Both the pyridine and benzene rings contribute to a series of characteristic absorptions.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on all aromatic rings (pyridine and benzene) typically appear as a group of weak to moderate bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹).[8][9]
-
Aromatic C=C and C=N Ring Stretching: These vibrations produce a series of four sharp, moderate-intensity bands in the 1625-1430 cm⁻¹ region. These are highly characteristic of the aromatic systems. Key absorptions are expected near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.[8][10] The C=N stretching of the pyridine ring also falls within this range.[10]
1,3,4-Oxadiazole Core Vibrations
The central oxadiazole ring has a unique set of vibrations that are critical for confirming its presence.
-
C=N Stretching: The double bond between carbon and nitrogen within the oxadiazole ring gives rise to a strong absorption band typically located in the 1680-1610 cm⁻¹ region. This peak is a key marker for the oxadiazole heterocycle.
-
C-O-C Stretching: The stretching of the C-O-C linkage within the five-membered ring results in two characteristic bands.
-
Asymmetric Stretch (ν_as): A strong band typically appears around 1250-1200 cm⁻¹.[7]
-
Symmetric Stretch (ν_s): A distinct band is often observed in the 1070-1020 cm⁻¹ range. The presence of these bands, particularly the strong absorption near 1070 cm⁻¹, is strong evidence for the oxadiazole ring structure.
-
Fingerprint Region
The region below 1000 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, including C-H out-of-plane bending (wagging) modes, which are unique to the specific substitution pattern of the aromatic rings. For the di-substituted benzene ring and the substituted pyridine ring, a pattern of strong bands between 900 cm⁻¹ and 675 cm⁻¹ is expected, which can be used to confirm the isomeric structure of the molecule.
Summary of Key Vibrational Frequencies
The following table summarizes the expected FT-IR absorption bands and their assignments for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |
| 3450 - 3410 | Medium | Asymmetric N-H Stretch | Primary Amine (Aniline) |
| 3360 - 3320 | Medium | Symmetric N-H Stretch | Primary Amine (Aniline) |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Benzene & Pyridine Rings |
| 1680 - 1610 | Strong | C=N Stretch | 1,3,4-Oxadiazole Ring |
| 1650 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (Aniline) |
| 1625 - 1430 | Medium, Sharp | C=C and C=N Ring Stretch | Benzene & Pyridine Rings |
| 1335 - 1250 | Strong | Aromatic C-N Stretch | Aniline Moiety |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch | 1,3,4-Oxadiazole Ring |
| 1070 - 1020 | Medium-Strong | Symmetric C-O-C Stretch | 1,3,4-Oxadiazole Ring |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | Benzene & Pyridine Rings |
Visualization of Key Molecular Vibrations
The following diagram illustrates the molecular structure and highlights the bonds associated with the principal vibrational modes identified by FT-IR spectroscopy.
Caption: Key vibrational modes of this compound.
Experimental Protocol: FT-IR Data Acquisition
This section outlines a self-validating protocol for acquiring a high-quality FT-IR spectrum of a solid sample using the Potassium Bromide (KBr) pellet technique.
Materials and Equipment
-
This compound sample (must be thoroughly dried)
-
FT-IR grade Potassium Bromide (KBr) powder (spectroscopy grade, stored in a desiccator)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., Nicolet, PerkinElmer, Shimadzu)
Step-by-Step Methodology
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
Ensure the spectrometer's sample compartment is empty and clean.
-
Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial as it measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum to yield the true sample absorbance. A flat baseline after the background scan validates the instrument's readiness.
-
-
Sample Preparation:
-
Place approximately 1-2 mg of the aniline derivative sample into a clean, dry agate mortar.
-
Add approximately 150-200 mg of dry FT-IR grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The quality of the grind is critical; large particles cause scattering and a sloping baseline.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for approximately 1-2 minutes. This should result in a thin, transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or improper pressure, and the process should be repeated.
-
-
Sample Spectrum Acquisition (Self-Validation Step 2):
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
The resulting spectrum should show sharp, well-defined peaks on a flat baseline. The strongest absorption bands should have a transmittance of 10-20% (or an absorbance of ~0.8-1.0) for optimal signal-to-noise ratio. If peaks are saturated (flat-topped at 0% T), a new pellet with less sample must be prepared.
-
Conclusion
The provides a wealth of structural information. The characteristic dual peaks of the primary amine N-H stretch, combined with the strong C=N and C-O-C vibrations of the oxadiazole ring and the pattern of aromatic ring absorptions, create a unique spectral fingerprint. This guide provides the foundational knowledge for researchers to confidently use FT-IR spectroscopy to verify the identity and integrity of this important heterocyclic compound, ensuring the reliability of subsequent research and development efforts.
References
- University of Colorado Boulder. (n.d.). IR: amines. Department of Chemistry.
-
ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Scientific Diagram. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectrum of aniline vapour. Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]
-
ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c) pyridine/[bmim]Cl–2AlCl3 ionic liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Table. Retrieved from [Link]
-
ResearchGate. (n.d.). a: FTIR Spectra of Aniline. Scientific Diagram. Retrieved from [Link]
-
El-Azhary, A. A. (1996). Vibrational analysis of the spectra of 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,2,5-oxadiazole and 1,2,5-thiadiazole: comparison between DFT, MP2 and HF force fields. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 52(1), 33-44. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Introduction: The Significance of the Pyridinyl-Oxadiazole Scaffold
An In-depth Technical Guide to the Crystal Structure of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Abstract: This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most critically, the anticipated crystal structure of this compound. While a definitive public crystal structure for this specific molecule is not available, this document synthesizes data from structurally analogous compounds to offer a predictive analysis and a detailed experimental framework for its crystallographic determination. This guide is intended for researchers, scientists, and drug development professionals working with pyridinyl-oxadiazole derivatives, offering insights into crystallization, structure analysis, and the significance of its molecular architecture in medicinal chemistry.
The compound this compound, with the molecular formula C₁₃H₁₀N₄O, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Its architecture, featuring a central 1,3,4-oxadiazole ring linking a pyridine and an aniline moiety, creates a rigid, planar structure with an extensive π-conjugated system.[3] This unique combination of functional groups is often found in bioactive molecules, suggesting potential therapeutic applications.[1]
The 1,3,4-oxadiazole core is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding.[4] Coupled with the pyridine and aniline rings, the molecule has been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] Research suggests that such compounds may exert their effects by inhibiting key enzymes like thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation.[1][3] Understanding the three-dimensional structure of this molecule at an atomic level is paramount for elucidating its mechanism of action, optimizing its biological activity through structure-based drug design, and understanding its solid-state properties.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the cyclization of appropriate hydrazide precursors.
General Synthesis Protocol
A widely used method involves the reaction of 4-pyridinecarboxylic acid hydrazide (isoniazid) with an appropriate precursor for the aniline moiety, followed by cyclodehydration.[3]
Step-by-Step Protocol:
-
Hydrazone Formation: React 4-pyridinecarboxylic acid hydrazide with 2-aminobenzaldehyde in an appropriate solvent (e.g., ethanol) under reflux. This reaction forms the corresponding hydrazone intermediate.
-
Oxidative Cyclization: The hydrazone intermediate is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. A common reagent for this step is phosphoryl chloride (POCl₃), which acts as both a dehydrating and cyclizing agent. The reaction is typically carried out under reflux for 5-6 hours.[3]
-
Work-up and Purification: After cooling, the reaction mixture is carefully neutralized. The resulting precipitate is filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.
An alternative one-pot synthesis involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at room temperature, which can produce diverse substituted anilines in good yields.[1]
Physicochemical Characteristics
The compound is a yellow crystalline solid, a color attributed to the extended π-conjugation across its aromatic rings.[1] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₄O | [1][2] |
| Molecular Weight | 238.24 g/mol | [3] |
| Melting Point | 174-175°C | [1] |
| Appearance | Yellow crystalline solid | [1] |
| CAS Number | 54754-58-4 | [2][3] |
Crystal Structure Analysis: A Predictive Approach
As of the writing of this guide, a solved crystal structure for this compound has not been deposited in public databases. However, based on X-ray crystallographic studies of highly analogous pyridinyl-oxadiazole derivatives, we can predict the likely crystallographic parameters and molecular packing.[1][5][6]
Predicted Crystallographic Data
Analysis of similar structures suggests that the compound will likely crystallize in the orthorhombic system with the space group Pbca.[1] The planar nature of the aromatic rings is expected to facilitate significant π–π stacking interactions, which are a common stabilizing feature in the crystal packing of such molecules.[6]
| Parameter | Predicted Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | ~11.5 Å |
| b | ~15.7 Å |
| c | ~24.0 Å |
| α, β, γ | 90° |
| Z (Molecules/unit cell) | 8 |
Note: These values are based on analogies to structurally related compounds and should be confirmed by experimental determination.[1]
Experimental Workflow for Crystal Growth and Structure Determination
The following section outlines a detailed, field-proven workflow for obtaining single crystals suitable for X-ray diffraction and subsequently solving the structure.
Caption: Workflow for Crystal Structure Determination.
Detailed Protocol:
-
Material Purification: The starting material must be of high purity (>99%). This is typically achieved by multiple recrystallizations from a suitable solvent like ethanol until a constant melting point is observed.
-
Crystallization Method - Slow Evaporation:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., dichloromethane, acetone, or a mixture like ethyl acetate/hexane) at a slightly elevated temperature.
-
Filter the solution while warm to remove any particulate matter.
-
Transfer the filtrate to a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Monitor the vial for the formation of single, well-defined crystals over several days to weeks.
-
-
Crystal Selection and Mounting:
-
Using a microscope, select a crystal with sharp edges and no visible defects.
-
Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
-
-
X-ray Data Collection:
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods (e.g., using software like SHELXT).
-
Refine the structural model using full-matrix least-squares on F² (e.g., using SHELXL). All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.[6]
-
Intermolecular Interactions and Hirshfeld Surface Analysis
The molecular packing in the crystal lattice is expected to be governed by a combination of noncovalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[4]
Caption: Key Intermolecular Interactions.
-
π–π Stacking: The planar aromatic rings are prime candidates for strong π–π stacking interactions, likely between the pyridine and oxadiazole rings of adjacent molecules, with expected centroid-centroid distances around 3.6 Å.[6]
-
Hydrogen Bonding: The aniline group (-NH₂) provides a hydrogen bond donor, which can form intermolecular hydrogen bonds with the nitrogen atom of the pyridine ring on a neighboring molecule, creating chains or sheets within the crystal lattice.
-
C-H···π Interactions: Weaker C-H···π interactions may also contribute to the overall stability of the crystal packing.
Conclusion and Future Directions
This guide provides a robust framework for understanding and determining the crystal structure of this compound. While direct experimental data is pending, the analysis of analogous structures provides strong predictive insights into its crystallographic properties and the nature of its intermolecular interactions. The experimental protocols detailed herein offer a clear path for researchers to obtain high-quality single crystals and solve the definitive structure.
The determination of this crystal structure is a critical step. It will enable detailed structure-activity relationship (SAR) studies, facilitate in silico molecular docking with biological targets, and provide a foundational understanding of the solid-state properties that are essential for its development as a potential therapeutic agent.[4][8]
References
- Smolecule. (2023, August 15). This compound.
- Benchchem. This compound.
- Nayak, Y. N., et al. (2025, June 10). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Manipal Research Portal.
- Nayak, Y. N., et al. (2025, June 1). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega.
- ResearchGate. (Oxadiazole)···(pyridine) (a) or (oxadiazole)···(oxadiazole) (b) interactions in the XRD structure of (1–3)a,b.
- PubChem. This compound.
- National Institutes of Health. 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole.
- ResearchGate. (2025, August 5). Synthesis, X-ray crystal structure and optical properties of novel 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5- a]pyridine units.
- PMC. 4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate.
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 54754-58-4 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researcher.manipal.edu [researcher.manipal.edu]
The Ascendant Therapeutic Potential of Pyridine-Oxadiazole-Aniline Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Architectural Brilliance of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic amalgamation of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine, 1,3,4-oxadiazole, and aniline moieties each possess a rich history of biological significance. When synthetically unified, they form a versatile and potent pyridine-oxadiazole-aniline core that has garnered substantial interest for its broad spectrum of therapeutic activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds. We will delve into the nuanced structure-activity relationships (SAR) that govern their efficacy, provide field-proven experimental protocols, and visualize the complex biological pathways they modulate.
Nitrogen-based heterocycles are fundamental to the development of numerous bioactive molecules.[1] The pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] The 1,3,4-oxadiazole ring, a five-membered heterocycle, is recognized for its metabolic stability and its capacity to act as a bioisostere for amide and ester groups.[2] The aniline fragment, a simple aromatic amine, provides a crucial anchor for substitution, allowing for the fine-tuning of the molecule's physicochemical properties and target specificity. The thoughtful hybridization of these three components has led to the discovery of novel agents with significant anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: Targeting the Engines of Malignancy
The pyridine-oxadiazole-aniline scaffold has emerged as a particularly fruitful area of investigation in oncology. These compounds have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including those of the lung, breast, colon, and central nervous system.[3]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer efficacy of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer. A primary target is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[4][5] Overexpression or mutation of EGFR is a common driver of tumorigenesis. Pyridine-oxadiazole-aniline derivatives have been shown to bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.[6] This inhibition ultimately leads to a halt in cell proliferation and the induction of apoptosis.
Another critical mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs) , such as CDK2. These enzymes are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, preventing cancer cells from dividing.[7]
Furthermore, some derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization . This disruption of the cytoskeleton triggers the apoptotic cascade in rapidly dividing cancer cells.[8]
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the inhibition of the EGFR signaling pathway by a pyridine-oxadiazole-aniline compound.
Caption: Inhibition of the EGFR signaling cascade by a pyridine-oxadiazole-aniline compound.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these compounds can be significantly modulated by the nature and position of substituents on the aniline ring.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring often enhance anticancer activity. For instance, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has shown significant growth inhibition against various cancer cell lines.[3]
-
Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) can also contribute to potent activity, though their effect is often position-dependent. A 4-chlorophenyl or 4-fluorophenyl substitution on the aniline moiety has been associated with good anticancer effects.[3]
-
The position of substitution on the aniline ring is critical. Generally, substitutions at the para and meta positions are more favorable than at the ortho position, which may be due to steric hindrance.[9]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative pyridine-oxadiazole-aniline compounds against various human cancer cell lines.
| Compound ID | Aniline Substitution | Cancer Cell Line | IC₅₀ (µM) / Growth Percent (GP) | Reference |
| 4s | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | GP = 15.43 | [3] |
| 4s | 2,4-Dimethylphenyl | Leukemia (K-562) | GP = 18.22 | [3] |
| 4u | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | GP = 6.82 | [3] |
| 5k | 3,5-Dichlorophenyl | Lung (A549) | IC₅₀ = 6.99 ± 3.15 | [7] |
| 6m | Not Specified | Gastric (NUGC) | IC₅₀ = 0.021 | [10] |
| 7a | p-methylphenyl | Breast (MCF-7) | IC₅₀ = 28.51 ± 1.70 | [11] |
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens presents a global health crisis. The pyridine-oxadiazole-aniline scaffold has demonstrated promising activity against a range of bacterial and fungal strains, offering a potential new avenue for the development of novel antimicrobial agents.[12]
Mechanism of Action: Disrupting Essential Bacterial Processes
A key target for the antibacterial action of these compounds is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication and repair.[6] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to a breakdown in DNA synthesis and ultimately, bacterial cell death.
Experimental Workflow: DNA Gyrase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibition of DNA gyrase.
Caption: Workflow for a DNA gyrase inhibition assay.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy is also heavily influenced by the substitution pattern on the aniline ring.
-
The presence of halogens such as fluorine and chlorine on the aniline ring has been shown to enhance antibacterial activity.[13]
-
The introduction of a nitro group can also lead to potent antimicrobial effects.[1]
-
Similar to anticancer activity, the position of the substituent is crucial, with para-substituted anilines often exhibiting the most significant activity.[2]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyridine-oxadiazole-aniline compounds against various microbial strains.
| Compound ID | Aniline Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| 5b | 4-Fluorophenyl | S. aureus | 4-8 | [4] |
| 5f | 4-Methoxyphenyl | C. albicans | 4 | [4] |
| 17d | 4-Fluorophenyl | S. aureus | 0.5 | |
| 27 | Not Specified | S. aureus | 0.25 | |
| 27 | Not Specified | E. coli | 0.5 | [14] |
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyridine-oxadiazole-aniline derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: Targeting COX-2
The anti-inflammatory action of these compounds stems from their ability to selectively bind to and inhibit the COX-2 enzyme. The structural features of the pyridine-oxadiazole-aniline scaffold allow for favorable interactions within the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandins.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols are provided as a guide for the in vitro evaluation of the biological activities of pyridine-oxadiazole-aniline compounds.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-oxadiazole-aniline compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Agar Disk Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial susceptibility of a compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
-
Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
Synthesis of Pyridine-Oxadiazole-Aniline Compounds
A general synthetic route to N-aryl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines is outlined below.
Synthetic Pathway
Caption: General synthetic scheme for N-aryl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines.
Detailed Protocol for the Synthesis of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s): [3]
-
Synthesis of N'-(4-methoxybenzoyl)hydrazinecarbothioamide: A mixture of 4-methoxybenzoyl chloride (0.01 mol) and potassium thiocyanate (0.01 mol) in acetone is refluxed for 1 hour. To this, a solution of hydrazine hydrate (0.01 mol) is added, and the mixture is refluxed for another 3 hours. The resulting solid is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s): To a solution of N'-(4-methoxybenzoyl)hydrazinecarbothioamide (0.01 mol) in ethanol, 2,4-dimethylaniline (0.01 mol) and a catalytic amount of iodine are added. The mixture is refluxed for 8-10 hours. After cooling, the precipitated solid is filtered, washed with a sodium thiosulfate solution and then with water, and finally recrystallized from ethanol to yield the final product.
Conclusion and Future Directions
The pyridine-oxadiazole-aniline scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The wealth of research highlighted in this guide underscores the significant potential of these compounds in the fields of oncology, infectious diseases, and inflammation. The ability to readily modify the aniline moiety provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to the identification of candidates with enhanced potency and selectivity.
Future research should focus on a more in-depth exploration of the mechanisms of action, including the identification of novel cellular targets. Further optimization of the scaffold through computational modeling and high-throughput screening will undoubtedly lead to the discovery of next-generation drug candidates with improved efficacy and safety profiles. The continued investigation of pyridine-oxadiazole-aniline compounds holds great promise for addressing some of the most pressing challenges in modern medicine.
References
-
Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025). ACS Omega. [Link]
-
Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (2014). BioMed Research International. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2014). National Center for Biotechnology Information. [Link]
-
Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025). National Center for Biotechnology Information. [Link]
-
Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. (2012). European Journal of Medicinal Chemistry. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). International Journal of Molecular Sciences. [Link]
-
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as Antimicrobial and Anticancer Agents. (2015). Letters in Drug Design & Discovery. [Link]
-
Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. (2024). Letters in Applied NanoBioScience. [Link]
-
Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines: An Insight into Experimental and Theoretical Investigations. (2023). ACS Omega. [Link]
-
Synthesis Characterization and Antimicrobial Activity of Some Novel Oxadiazole Derivatives. (2022). Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and antibacterial activity of various substituted oxadiazole derivatives. (2011). Archiv der Pharmazie. [Link]
-
Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies. (2022). ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles. (2023). Pharmaceuticals. [Link]
-
Rational design, synthesis, and anticancer evaluation of pyridine and substituted aryl linked 1,3,4-oxadiazole derivatives. (2025). ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
-
Structure-activity relationship for the oxadiazole class of antibiotics. (2015). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][7][16]Thiadiazole Moiety. (2020). Archiv der Pharmazie. [Link]
-
Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (2025). ResearchGate. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives. (2017). ResearchGate. [Link]
-
Novel pyridine and 1,3,4-oxadiazole-linked 1,3-thiazole hybrids: Synthesis, anticancer evaluation, and computational insights. (2024). Manipal Research Portal. [Link]
-
Structure–activity relationship studies of[1][3][10]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. (2022). RSC Medicinal Chemistry. [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2022). MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules. [Link]
-
Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Rational design, synthesis, and anticancer evaluation of pyridine and substituted aryl linked 1,3,4-oxadiazole derivatives. (2025). ResearchGate. [Link]
-
Design, Synthesis, and In Vitro and In Silico Biological Exploration of Novel Pyridine-Embedded 1,3,4-Oxadiazole Hybrids as Potential Antimicrobial Agents. (2025). ResearchGate. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). ResearchGate. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2021). Molecules. [Link]
-
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (2023). IUCrData. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (2023). Organic Chemistry Portal. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
Sources
- 1. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure–activity relationship studies of [1,2,5]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researcher.manipal.edu [researcher.manipal.edu]
- 12. researchgate.net [researchgate.net]
- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 14. Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bbrc.in [bbrc.in]
Foreword: The Enduring Relevance of the 1,3,4-Oxadiazole Scaffold
An In-depth Technical Guide to the Synthesis, Pharmacology, and Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] Its unique physicochemical properties—including its role as a bioisostere for amide and ester groups, its capacity for hydrogen bonding, and its metabolic stability—have made it a cornerstone in the design of novel therapeutic agents.[3][4] This guide offers a comprehensive exploration of the 1,3,4-oxadiazole core, from its fundamental synthesis to its multifaceted pharmacological applications, providing researchers and drug development professionals with a detailed understanding of its enduring significance and future potential.
Part 1: Strategic Synthesis of the 1,3,4-Oxadiazole Core
The construction of the 1,3,4-oxadiazole ring is a well-established field, yet it continues to evolve with the advent of more efficient and environmentally benign methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern at the 2- and 5-positions of the ring, which are critical for tuning biological activity.
Foundational Synthetic Pathways
Two classical methods form the bedrock of 1,3,4-oxadiazole synthesis: the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.
-
From 1,2-Diacylhydrazines: This is arguably the most common approach, involving the intramolecular cyclization of a diacylhydrazine intermediate. The key step is the removal of a water molecule, which is facilitated by a variety of dehydrating agents.
-
From N-Acylhydrazones: This method involves the reaction of an acylhydrazide with an aldehyde to form an N-acylhydrazone, which then undergoes oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole.[5]
Below is a generalized workflow illustrating these primary synthetic routes.
Caption: Common synthetic pathways to 1,3,4-oxadiazoles.
Experimental Protocols
Protocol 1: Synthesis via Cyclodehydration of Diacylhydrazine This protocol is adapted from methodologies that utilize dehydrating agents like tosyl chloride (TsCl).[5]
-
Step 1: Formation of Diacylhydrazine: To a solution of benzohydrazide (1 mmol) in a suitable solvent (e.g., pyridine), add a substituted acyl chloride (1.1 mmol) dropwise at 0°C.
-
Step 2: Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 3: Cyclodehydration: To the resulting diacylhydrazine intermediate, add tosyl chloride (1.2 mmol) and a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Step 4: Heating and Workup: Reflux the mixture for 2-4 hours. After cooling, pour the reaction mixture into ice-cold water.
-
Step 5: Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the 2,5-disubstituted-1,3,4-oxadiazole.[5]
Protocol 2: One-Pot Synthesis via Oxidative Cyclization This protocol describes a one-pot synthesis using an oxidizing agent like ceric ammonium nitrate (CAN).[5][6]
-
Step 1: Condensation: In a round-bottom flask, dissolve an acylhydrazide (1 mmol) and a substituted aldehyde (1 mmol) in a solvent such as dichloromethane.[5][6]
-
Step 2: Addition of Oxidant: Add ceric ammonium nitrate (CAN) (0.5 mmol) to the mixture as a catalyst and oxidant.[6]
-
Step 3: Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the formation of the product by TLC.
-
Step 4: Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the organic layer with dichloromethane.
-
Step 5: Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.
Part 2: The Broad Pharmacological Spectrum of 1,3,4-Oxadiazole Derivatives
The true value of the 1,3,4-oxadiazole scaffold lies in its remarkable biological versatility. Derivatives have been extensively investigated and have demonstrated a wide range of pharmacological activities.[1][2][7]
| Biological Activity | Mechanism of Action / Target | Representative Examples |
| Anticancer | Inhibition of growth factors (VEGFR, EGFR), enzymes (HDAC, Topoisomerase, Telomerase), and tubulin polymerization.[8][9][10][11][12][13] | Zibotentan (endothelin receptor antagonist), derivatives targeting VEGFR-2, and compounds inducing apoptosis in various cancer cell lines (A549, MCF-7, HT-29).[9][10][14] |
| Antimicrobial | Inhibition of essential microbial enzymes (e.g., DNA gyrase), disruption of cell wall synthesis, and biofilm formation.[3][15][16][17][18] | Furamizole (antibiotic), derivatives active against S. aureus, P. aeruginosa, E. coli, and Candida species.[6][15][16] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing prostaglandin synthesis.[19][20][21][22][23] | Derivatives showing potent activity in carrageenan-induced paw edema models, often exceeding the efficacy of standard drugs like Indomethacin.[19][22] |
| Antiviral | Inhibition of viral enzymes such as HIV integrase and reverse transcriptase; interference with viral replication.[4][19][24] | Raltegravir (anti-HIV drug), compounds showing activity against Hepatitis C (HCV), Hepatitis B (HBV), and Tobacco Mosaic Virus (TMV).[4][19][24][25] |
| Anti-tubercular | Inhibition of enzymes crucial for Mycobacterium tuberculosis survival. | Derivatives showing promising Minimum Inhibitory Concentrations (MIC) against M. tuberculosis strains, sometimes comparable to standard drugs like Isoniazid.[26] |
Deep Dive: Anticancer Mechanisms
The anticancer potential of 1,3,4-oxadiazole derivatives is one of the most intensely studied areas.[9][10][11][27] Their efficacy stems from the ability to interact with multiple targets crucial for cancer cell proliferation and survival.[12][13]
-
Enzyme Inhibition: Many derivatives function as potent enzyme inhibitors. They have been shown to target histone deacetylases (HDACs), topoisomerases, and telomerase, all of which are critical for cancer cell replication and maintenance.[8][12][13] For instance, certain benzamide-oxadiazole hybrids have been identified as selective and potent HDAC inhibitors.[12]
-
Growth Factor Receptor Inhibition: The vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) are key drivers of tumor angiogenesis and growth.[14] Several 1,3,4-oxadiazole compounds have been developed as potent inhibitors of these kinase signaling pathways, thereby halting tumor progression.[10][14]
The diagram below illustrates the inhibition of a generic kinase signaling pathway by a 1,3,4-oxadiazole derivative, a common mechanism in anticancer applications.
Caption: Inhibition of kinase signaling by a 1,3,4-oxadiazole derivative.
Part 3: Structure-Activity Relationship (SAR) and Rational Drug Design
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective agents.
-
Substituents at the 2- and 5-positions: These are the primary points for modification. The introduction of different aryl or heteroaryl rings can significantly influence activity. For example, in antimicrobial agents, incorporating moieties like benzothiazole or quinoline has been shown to enhance potency.[15]
-
Linker Groups: The nature of the group connecting the oxadiazole core to other pharmacophores (e.g., thioether, acetamide) is crucial. A flexible linker can allow the molecule to adopt an optimal conformation for binding to its target, as seen in many potent anticancer agents.[8]
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) on the appended aryl rings can modulate the electronic properties of the entire molecule, affecting its binding affinity and pharmacokinetic profile. In several studies on antifungal agents, derivatives containing a nitro substituent showed enhanced effects.[17]
Part 4: Future Perspectives and Overcoming Challenges
The 1,3,4-oxadiazole scaffold continues to be a fertile ground for drug discovery.[1][2] Future research is likely to focus on several key areas:
-
Development of Multi-Target Agents: Given the scaffold's versatility, designing single molecules that can modulate multiple targets (e.g., a compound with both anticancer and anti-inflammatory properties) is a promising strategy for complex diseases.
-
Combating Drug Resistance: The global rise in antimicrobial resistance necessitates the search for new chemical entities.[15][17] 1,3,4-oxadiazoles represent a promising class of compounds to overcome existing resistance mechanisms.[15]
-
Clinical Translation: While preclinical data is abundant and promising, a significant challenge remains in advancing these compounds through the rigorous process of clinical trials to market approval.[1] This requires interdisciplinary collaboration between medicinal chemists, biologists, and clinicians.[1]
Conclusion
The 1,3,4-oxadiazole ring is a privileged scaffold that has firmly established its importance in medicinal chemistry. Its synthetic accessibility, coupled with a vast and tunable range of pharmacological activities, ensures its continued relevance in the quest for novel therapeutics. From potent anticancer agents like Zibotentan to life-saving antiviral drugs like Raltegravir, this simple five-membered ring has demonstrated its profound impact on human health.[9] As our understanding of disease mechanisms deepens, the rational design of new 1,3,4-oxadiazole derivatives will undoubtedly lead to the development of the next generation of innovative and effective medicines.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences.
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022).
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). AIMS Chemistry.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). MDPI.
- Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2015).
- Antiviral Activities of Novel Myricetin Derivatives Containing 1,3,4-Oxadiazole Bisthioether. (2022). Chemistry & Biodiversity.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules.
- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (2019).
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- recent updates on chemistry and pharmacological aspects of 1, 3, 4-oxadiazole scaffold. (n.d.).
- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). Archiv der Pharmazie.
- Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. (2020). Current Drug Therapy.
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2020). Future Microbiology.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Review of Synthesis of 1,3,4-Oxadiazole Deriv
- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (2016). Journal of Cell Science & Therapy.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules.
- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). International Journal of Novel Research and Development.
- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (2011). International Journal of Pharmaceutical Sciences and Drug Research.
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2016). International Journal of Medical Sciences & Pharma Research.
- Design, Synthesis and Antiinflammatory Activity of Some 1,3,4- Oxadiazole Derivatives. (2025).
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). Semantic Scholar.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Advances.
- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. (2022). Journal of University of Shanghai for Science and Technology.
- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Bentham Science.
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Anti-inflammatory activity of new 1,3,4-oxadiazole deriv
- Antibacterial and Antiviral Activities of 1,3,4-Oxadiazole Thioether 4H-Chromen-4-one Derivatives. (2021). Journal of Agricultural and Food Chemistry.
- 1,3,4-Oxadiazole: A Privileged Structure in Antiviral Agents. (2025).
- Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. (2020). Arkivoc.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. thaiscience.info [thaiscience.info]
- 7. archives.ijper.org [archives.ijper.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. ijmspr.in [ijmspr.in]
- 17. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 18. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 20. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 21. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. arkat-usa.org [arkat-usa.org]
- 25. Antiviral Activities of Novel Myricetin Derivatives Containing 1,3,4-Oxadiazole Bisthioether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. longdom.org [longdom.org]
- 27. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
understanding the SAR of 2-substituted-5-phenyl-1,3,4-oxadiazoles
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted-5-Phenyl-1,3,4-Oxadiazoles
Authored by: Gemini, Senior Application Scientist
Executive Summary
The 1,3,4-oxadiazole ring is a cornerstone heterocyclic scaffold in modern medicinal chemistry, recognized for its remarkable pharmacological versatility. As a bioisostere for carboxylic acids and amides, this five-membered ring system enhances physicochemical properties and facilitates strong interactions with various biological targets.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-substituted-5-phenyl-1,3,4-oxadiazoles, a class of compounds demonstrating a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] By synthesizing data from numerous primary research articles, this document offers field-proven insights into the rational design of novel therapeutics, details self-validating experimental protocols, and presents key data in a clear, comparative format.
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Drug Design
The 1,3,4-oxadiazole moiety is considered a "privileged structure" due to its presence in numerous biologically active compounds and its ability to interact with diverse biological targets.[1] Its unique electronic properties, including the presence of a pyridine-type nitrogen atom and the –N=C-O– moiety, contribute to its metabolic stability and capacity to form hydrogen bonds, which are crucial for effective drug-receptor binding.[3][4] This scaffold is a key component in clinically used drugs such as the anticancer agent Zibotentan and the antiretroviral drug Raltegravir, underscoring its therapeutic significance.[1] The 2,5-disubstituted pattern, particularly with a phenyl group at position 5, offers a versatile template where modifications at the 2-position can systematically modulate pharmacological activity.
Core Synthetic Methodologies: Constructing the 2,5-Disubstituted-1,3,4-Oxadiazole
The most prevalent and efficient method for synthesizing 2-substituted-5-phenyl-1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazides (diacylhydrazines). This approach offers high yields and allows for diverse substitutions.
General Synthetic Workflow
The synthesis typically begins with a substituted benzoic acid, which is converted to its corresponding acylhydrazide. This intermediate is then acylated with a second aromatic acid chloride, followed by dehydrative cyclization to yield the target 1,3,4-oxadiazole.
Caption: General synthetic route for 2,5-disubstituted-1,3,4-oxadiazoles.
Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
This protocol provides a self-validating system for producing the target compound, incorporating purification and characterization steps.
Step 1: Synthesis of Benzohydrazide (Intermediate 1)
-
To a solution of ethyl benzoate (0.1 mol) in absolute ethanol (150 mL), add hydrazine hydrate (0.2 mol).
-
Reflux the mixture for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure benzohydrazide.
Step 2: Synthesis of N-(4-Chlorobenzoyl)benzohydrazide (Intermediate 2)
-
Dissolve benzohydrazide (0.05 mol) in a suitable solvent like pyridine or dioxane.
-
Cool the solution in an ice bath and add 4-chlorobenzoyl chloride (0.05 mol) dropwise with constant stirring.
-
Allow the mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the diacylhydrazine intermediate.
-
Filter, wash with a dilute sodium bicarbonate solution and then with water, and dry the solid.
Step 3: Cyclodehydration to form 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole (Final Product)
-
To the N-(4-chlorobenzoyl)benzohydrazide (0.02 mol), add phosphorus oxychloride (POCl₃, 10 mL) slowly while cooling in an ice bath.[5]
-
After the addition is complete, reflux the mixture for 5-7 hours.[6]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a solid precipitate forms.
-
Filter the solid, wash extensively with water until neutral, and dry.
-
Purify the final compound by recrystallization from ethanol or a similar suitable solvent.
-
Characterization: Confirm the structure using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The IR spectrum should show characteristic peaks for C=N (around 1650 cm⁻¹) and C-O-C (around 1210 and 1028 cm⁻¹) of the oxadiazole ring, and the absence of N-H and C=O stretching from the diacylhydrazine precursor.[6]
Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of 2-substituted-5-phenyl-1,3,4-oxadiazoles is highly dependent on the nature and position of substituents on both the phenyl ring (C5) and the variable group at C2.
Antimicrobial Activity
This class of compounds exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.[7] The SAR studies reveal critical insights for optimizing antimicrobial potency.
Key SAR Insights:
-
Influence of Electronegative Groups: The presence of strong electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), on the phenyl ring at either the C2 or C5 position significantly enhances both antibacterial and antifungal activities.[5] This is likely due to increased lipophilicity, which facilitates the transport of the molecule across microbial cell membranes.[5]
-
Heterocyclic Substituents: Replacing the phenyl ring at the C2 position with other heterocyclic moieties, like furan or thiophene, can confer potent antibacterial activity.[5][8] Specifically, furan-containing derivatives have demonstrated remarkable efficacy.[5]
-
Lipophilicity: A direct correlation between increased lipophilicity and enhanced antimicrobial activity is generally observed, as it aids in penetrating the lipid-rich microbial cell wall.[5]
Caption: Anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Table 2: Anticancer Activity of Selected 2-Substituted-5-Phenyl-1,3,4-Oxadiazoles
| Compound ID | C2-Substituent | C5-Substituent | Cancer Cell Line | Activity Metric (GP / IC₅₀) | Reference |
| 4s | N-(2,4-Dimethylphenyl)amino | 4-Methoxyphenyl | MDA-MB-435 (Melanoma) | GP: 15.43% | [9] |
| 4u | N-(2,4-Dimethylphenyl)amino | 4-Hydroxyphenyl | MDA-MB-435 (Melanoma) | GP: 6.82% | [9] |
| 4f | 2-thio-N-(thiazol-2-yl)acetamide | 4-Chlorophenyl | A549 (Lung) | IC₅₀: 2.18 µM | [10] |
| 4h | 2-thio-N-(6-ethoxybenzothiazol-2-yl)acetamide | 4-Chlorophenyl | A549 (Lung) | IC₅₀: 1.25 µM | [10] |
| 26 | Pyridine derivative | - | HEPG2 (Liver) | Potent Telomerase Inhibitor | [11] |
| 27 | 3-Pyridyl | 3-Pyridyl | - | Potent TP Inhibitor | [12][11] |
GP = Growth Percent; lower value indicates higher activity.
Anti-inflammatory Activity
Derivatives of 1,3,4-oxadiazole have been developed as potent anti-inflammatory agents, often with reduced side effects compared to traditional NSAIDs. [13] Mechanisms of Action & SAR:
-
Dual COX/LOX Inhibition: A key strategy for developing safer anti-inflammatory drugs is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Several 1,3,4-oxadiazole derivatives have shown this dual inhibitory profile, which can reduce the gastrointestinal side effects associated with selective COX inhibitors. [3][13]* Positional Isomerism: The position of substituents on the C2-phenyl ring can dramatically affect in vivo activity. For instance, an ortho-phenol substitution (OSD) was found to be significantly more potent in reducing paw edema than its para-phenol counterpart (OPD). [14][15]This suggests that the steric and electronic effects at the ortho position are critical for receptor binding or pharmacokinetic properties.
-
Anilide Moiety: The presence of an anilide moiety (a substituted phenylamino group) is a recurring structural feature in compounds with strong anti-inflammatory potential. [16]
Caption: Dual inhibition of COX and LOX pathways by 1,3,4-oxadiazoles.
Table 3: Anti-inflammatory Activity of Selected 2-Substituted-5-Phenyl-1,3,4-Oxadiazoles
| Compound ID | C2-Substituent | C5-Substituent | Assay | Activity Metric (% Inhibition) | Reference |
| OSD | 2-Acetoxyphenyl | 4-Pyridyl | Carrageenan-induced paw edema | 60% | [14][15] |
| OPD | 4-Acetoxyphenyl | 4-Pyridyl | Carrageenan-induced paw edema | 32.5% | [14][15] |
| 3f | 3,5-Dinitrophenyl | 4-Methoxyphenyl | Carrageenan-induced paw edema | 46.42% | [6][17] |
| 3i | 4-Dimethylaminophenyl | 4-Methoxyphenyl | Carrageenan-induced paw edema | 50.00% | [6][17] |
| Ox-6f | Flurbiprofen-derived | p-chlorophenyl | Heat-induced albumin denaturation | 74.16% | [16] |
| Ox-6d | Flurbiprofen-derived | Anilide moiety | Heat-induced albumin denaturation | 70.56% | [16] |
Conclusion and Future Perspectives
The 2-substituted-5-phenyl-1,3,4-oxadiazole scaffold is a highly validated and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that targeted modifications can significantly enhance potency and selectivity across different biological activities.
-
For antimicrobial agents , future work should focus on hybrid molecules that combine the oxadiazole core with other known antibacterial pharmacophores, such as the norfloxacin hybrids, to combat drug-resistant strains. [7]* In oncology , the design of derivatives that selectively inhibit multiple cancer-related targets could lead to more effective therapies with lower chances of resistance development. [12]Further exploration of substitutions that enhance apoptosis induction is a key avenue. [10]* For anti-inflammatory drugs , the development of more potent dual COX/LOX inhibitors remains a priority to create safer NSAIDs. The profound effect of positional isomerism highlights the need for detailed computational and pharmacokinetic studies to understand and predict in vivo efficacy. [14][15] The insights provided in this guide serve as a foundational resource for researchers and drug development professionals, enabling a more rational, evidence-based approach to the design and synthesis of next-generation 1,3,4-oxadiazole-based therapeutics.
References
-
Title: Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity Source: Taylor & Francis Online URL: [Link]
-
Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 Source: PubMed Central (PMC) URL: [Link]
-
Title: 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of newer analogues of 2,5-disubstituted 1,3,4-oxadiazole as antioxidant and anticonvulsant agents Source: PharmaTutor URL: [Link]
-
Title: Synthesis and biological screening of 2,5-disubstituted 1,3,4 oxadiazole derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review Source: Bentham Science URL: [Link]
-
Title: Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities Source: Preprints.org URL: [Link]
-
Title: Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity Source: PubMed Central (PMC) URL: [Link]
-
Title: A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds Source: IJCSPUB URL: [Link]
-
Title: Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review Source: ResearchGate URL: [Link]
-
Title: Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity Source: ACS Omega URL: [Link]
-
Title: antimicrobial activity and sar of 2,5-disubstituted 1,3,4-oxadiazole derivatives Source: ResearchGate URL: [Link]
-
Title: 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities Source: ResearchGate URL: [Link]
-
Title: Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted- 1,3,4-Oxadiazole Derivatives Source: MDPI URL: [Link]
-
Title: Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives Source: MDPI URL: [Link]
-
Title: 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants Source: ACS Publications URL: [Link]
-
Title: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides Source: Pharmacia URL: [Link]
-
Title: Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline acid-base properties
An In-Depth Technical Guide to the Acid-Base Properties of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive examination of the acid-base properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Understanding the ionization behavior (pKa) of this molecule is fundamental to predicting its pharmacokinetic and pharmacodynamic profiles, including solubility, absorption, membrane permeability, and target binding. We will dissect the molecule's structural components to predict its acid-base characteristics, provide detailed, field-proven experimental protocols for empirical pKa determination, and discuss the implications of these properties in the context of drug discovery and development.
Introduction: A Molecule of Structural and Pharmacological Interest
This compound is a multi-ring heterocyclic system featuring three key moieties: an aniline ring, a 1,3,4-oxadiazole core, and a pyridine ring.[1][2] This molecular architecture creates an extended π-conjugated system.[2] Derivatives of 1,3,4-oxadiazole are widely investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The acid-base properties of such molecules are a critical determinant of their behavior in biological systems, governing their ionization state at physiological pH (approx. 7.4). This, in turn, dictates solubility, a key factor for oral bioavailability, and the nature of intermolecular interactions with protein targets.
Theoretical Analysis of Ionization Centers
The structure of this compound presents several potential sites for protonation. A qualitative prediction of their relative basicity can be derived from the known properties of the constituent aromatic systems.
Caption: Potential protonation sites on this compound.
-
The Aniline Moiety: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system of the benzene ring. This resonance effect significantly reduces its availability for protonation, rendering aniline a weak base. The pKa of its conjugate acid, the anilinium ion, is approximately 4.6.[5][6][7]
-
The Pyridine Moiety: In pyridine, the nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring, perpendicular to the aromatic π-system.[8] Consequently, it is not involved in resonance and is readily available for protonation. Pyridine is therefore a moderately strong organic base, with a conjugate acid pKa of about 5.2.[8][9]
-
The 1,3,4-Oxadiazole Moiety: The 1,3,4-oxadiazole ring is considered electron-deficient due to the high electronegativity of the oxygen atom and the presence of two "pyridine-type" nitrogen atoms.[3][10] This electronic character makes the ring system a very weak base, and protonation on the oxadiazole nitrogens is highly unfavorable under typical aqueous conditions.[3]
Integrated Analysis and Prediction: The overall acid-base character is a composite of these individual effects, modified by their electronic interplay. The 1,3,4-oxadiazole ring acts as an electron-withdrawing group, which will decrease the electron density on both the aniline and pyridine nitrogens, thereby reducing their basicity.
-
Primary Protonation Site (pKa₁): Comparing the inherent basicity of pyridine (pKa ~5.2) and aniline (pKa ~4.6), the pyridine nitrogen is predicted to be the most basic center on the molecule. While its basicity will be attenuated by the attached oxadiazole, it will almost certainly be the site of the first protonation.
-
Secondary Protonation Site (pKa₂): The aniline nitrogen is the next most likely site for protonation. Its basicity is also reduced by the electron-withdrawing oxadiazole, and it will only become protonated under more acidic conditions (a lower pH) than the pyridine nitrogen.
-
Other Sites: The oxadiazole nitrogens are not expected to be protonated in aqueous solution.
| Functional Group | Parent Compound pKa (Conjugate Acid) | Predicted pKa in Target Molecule | Rationale for Shift |
| Pyridine | ~5.2[8][9] | ~4.0 - 4.8 (pKa₁) | Electron-withdrawing effect of the 1,3,4-oxadiazole ring decreases basicity. |
| Aniline | ~4.6[5][6] | ~3.0 - 3.8 (pKa₂) | Electron-withdrawing effect of the 1,3,4-oxadiazole ring decreases basicity. |
| 1,3,4-Oxadiazole | Very Low | Not applicable in aqueous media | Ring is inherently electron-deficient and a very weak base.[3] |
Experimental Determination of pKa Values
Theoretical predictions provide a valuable hypothesis, but empirical measurement is essential for accuracy. Potentiometric and spectrophotometric titrations are the two gold-standard methods for pKa determination.[11][12][13]
Method 1: Potentiometric Titration
This classical technique involves monitoring pH changes in a solution of the analyte upon the incremental addition of a strong acid or base titrant.[12][14] The pKa is determined from the inflection point of the resulting titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Step-by-Step Protocol:
-
Instrumentation & Reagents:
-
Calibrated pH meter with a glass electrode.
-
Automatic titrator or manual burette (Class A).
-
Magnetic stirrer and stir bar.
-
Standardized 0.1 M Hydrochloric Acid (HCl).
-
Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Analyte: this compound.
-
Solvent: Deionized water. A co-solvent like methanol or DMSO may be required if aqueous solubility is low.[12]
-
Inert gas (Nitrogen or Argon).
-
-
Sample Preparation:
-
Accurately weigh a sample of the analyte to prepare a solution of known concentration (e.g., 1-10 mM).
-
Dissolve the analyte in a known volume of deionized water. If a co-solvent is used, the final pKa will be an apparent pKa (pKa') specific to that solvent system.
-
Transfer the solution to a titration vessel.
-
-
System Setup and Calibration:
-
Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Place the titration vessel on the magnetic stirrer and immerse the pH electrode and titrant dispenser tip.
-
Begin gentle stirring and purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration.[12] Maintain a gentle nitrogen blanket over the solution throughout the experiment.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments (e.g., 0.05-0.1 mL) of the standardized HCl titrant.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[15]
-
Continue the titration well past the expected equivalence point(s), observing the full sigmoidal curve.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
Identify the equivalence point(s), which correspond to the steepest part of the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak.[16]
-
The pKa is equal to the pH at the half-equivalence point. For a diprotic base, two equivalence points and two half-equivalence points will be observed, yielding pKa₁ and pKa₂.
-
Method 2: UV-Vis Spectrophotometric Titration
This method is highly sensitive and ideal for compounds with a chromophore near the ionization center, as protonation will alter the electronic structure and thus the UV-Vis absorption spectrum.[12][13]
Caption: Workflow for pKa determination by spectrophotometric titration.
Detailed Step-by-Step Protocol:
-
Instrumentation & Reagents:
-
UV-Vis Spectrophotometer (diode array or scanning).
-
Calibrated pH meter.
-
A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 10). Universal buffers or a set of standard buffers can be used.
-
Analyte stock solution of known concentration in a suitable solvent (e.g., methanol or DMSO).
-
-
Preliminary Scan:
-
Prepare two samples of the analyte in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-11) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.
-
Overlay the spectra to identify the wavelength(s) where the change in absorbance upon ionization is maximal.[11]
-
-
Sample Preparation:
-
Prepare a series of vials or a 96-well microtiter plate, each containing a precise volume of a different buffer solution.[13]
-
Add a small, identical aliquot of the analyte stock solution to each buffer. The final concentration of the analyte should be low enough to be within the linear range of the Beer-Lambert law.
-
-
Measurement:
-
Measure the pH of each final solution.
-
Measure the full UV-Vis spectrum for each sample, using the corresponding buffer as a blank.
-
-
Data Analysis:
-
Extract the absorbance values at the pre-determined analytical wavelength(s) for each sample.
-
Plot absorbance (y-axis) against the measured pH (x-axis). The data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[17] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.[18][19] If there are two distinct ionization events, the plot may show two separate sigmoidal transitions.
-
Implications in Drug Development
The pKa values of this compound are not merely academic figures; they are critical parameters that guide drug development strategy.
-
Aqueous Solubility: The ionization state of a molecule profoundly impacts its solubility. The protonated (charged) form of the molecule will be significantly more soluble in aqueous media (like the gastrointestinal fluid or blood plasma) than the neutral form. Knowing the pKa allows for the formulation of salts with enhanced solubility and bioavailability.
-
Absorption and Permeability: According to the pH-partition hypothesis, neutral (uncharged) species are generally more lipid-soluble and can more readily cross biological membranes like the intestinal wall or the blood-brain barrier. With predicted pKa values around 4-5 and 3-4, this molecule will be largely protonated and charged in the acidic environment of the stomach, but will become progressively more neutral as it moves into the higher pH of the small intestine, facilitating absorption.
-
Drug-Target Interactions: The charge state of the molecule within a target's binding pocket can be critical for activity. Ionic interactions (salt bridges) are among the strongest non-covalent bonds. Understanding which nitrogen is protonated at physiological pH is crucial for computational modeling and for explaining structure-activity relationships (SAR).
Conclusion
The acid-base properties of this compound are dictated by the interplay of its three heterocyclic components. Theoretical analysis strongly suggests that the pyridine nitrogen is the primary basic center, followed by the aniline nitrogen. The 1,3,4-oxadiazole ring is non-basic and acts as an electron-withdrawing moiety, reducing the basicity of the other two rings. Accurate determination of the pKa values for these two ionization events, through robust experimental methods like potentiometric or spectrophotometric titration, is an indispensable step in the preclinical development of any drug candidate based on this scaffold. These values provide the foundational data needed to understand and optimize the compound's formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and ultimate therapeutic efficacy.
References
- Wikipedia. Aniline. [URL: https://en.wikipedia.org/wiki/Aniline]
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [URL: https://www.creative-bioarray.
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. [URL: https://www.alfa-chemistry.com/pka-values-of-amines-diamines-and-cyclic-organic-nitrogen-compounds.html]
- PubChem, National Institutes of Health. Pyridine | C5H5N | CID 1049. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pyridine]
- Scientific Research Publishing (SCIRP). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [URL: https://www.scirp.
- European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-123-App-A.pdf]
- ec-undp-electoralassistance.org. Pka Value Of Aniline. [URL: https://www.ec-undp-electoralassistance.org/pka-value-of-aniline/]
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [URL: https://dergipark.org.tr/en/pub/jps/issue/85689/1457492]
- Wikipedia. Pyridine. [URL: https://en.wikipedia.org/wiki/Pyridine]
- SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [URL: https://typeset.
- National Institutes of Health (NIH). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751485/]
- Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [URL: https://www.mt.
- ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [URL: https://pubs.acs.org/doi/abs/10.1021/ed077p751]
- Chemistry Stack Exchange. pKaH of pyridine versus other imines. [URL: https://chemistry.stackexchange.com/questions/33642/pkah-of-pyridine-versus-other-imines]
- vCalc. pKa of Aniline. [URL: https://www.vcalc.com/wiki/MichaelBartmess/pKa+of+Aniline]
- ACS Publications. Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01477]
- Chemistry 321: Quantitative Analysis Lab Webnote. Spectrophotometric Determination of pKa of Phenol Red. [URL: https://www.web.pdx.edu/~atkinsdb/teach/321/321_Expt_Phenol_Red_pKa.pdf]
- Reddit. Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [URL: https://www.reddit.
- ACS Publications. QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.2c00441]
- ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.9b09210]
- Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [URL: https://www.dergipark.org.tr/en/pub/jeras/issue/66986/1043328]
- Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [URL: https://www.masterorganicchemistry.com/2017/04/18/amine-basicity-pkah/]
- ResearchGate. Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. [URL: https://www.researchgate.net/publication/237021727_Estimation_of_pKa_Using_Semiempirical_Molecular_Orbital_Methods_Part_2_Application_to_Amines_Anilines_and_Various_Nitrogen_Containing_Heterocyclic_Compounds]
- Smolecule. This compound. [URL: https://www.smolecule.com/2-5-pyridin-4-yl-1-3-4-oxadiazol-2-yl-aniline-cas-54754-58-4]
- Benchchem. This compound. [URL: https://www.benchchem.com/product/b1117]
- Chemagination. How to measure pKa by UV-vis spectrophotometry. [URL: https://www.chemagination.
- Research and Reviews: Open Access Journals. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [URL: https://www.rroij.
- PubChem, National Institutes of Health. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6461912]
- Matthias Rupp. Predicting the pKa of Small Molecules. [URL: https://www.matthiasrupp.
- ResearchGate. (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. [URL: https://www.researchgate.
- Wikipedia. 1,3,4-Oxadiazole. [URL: https://en.wikipedia.org/wiki/1,3,4-Oxadiazole]
- ChemicalBook. Applications of 1,3,4-Oxadiazole. [URL: https://www.chemicalbook.
- MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [URL: https://www.mdpi.com/1420-3049/27/8/2472]
- Lab-Chemicals.Com. This compound. [URL: https://www.lab-chemicals.com/product/2-5-pyridin-4-yl-1-3-4-oxadiazol-2-yl-aniline]
- Oriental Journal of Chemistry. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. [URL: https://www.orientjchem.org/vol38no5/synthesis-characterization-biological-assay-of-new-5-pyridine-2-yl-134-oxadiazol-2-amine-derivatives-and-their-molecular-docking-studies/]
- National Institutes of Health (NIH). 4-{5-[4-(Diphenylamino)phenyl]-1,3,4-oxadiazol-2-yl}aniline. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961159/]
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. pKa of Aniline [vcalc.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 11. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scispace.com [scispace.com]
- 17. mt.com [mt.com]
- 18. web.pdx.edu [web.pdx.edu]
- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
A Technical Guide to the Electrophilic and Nucleophilic Landscape of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Executive Summary
2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and materials science, integrating three distinct electronic systems: an electron-rich aniline ring, an electron-deficient 1,3,4-oxadiazole core, and a π-deficient pyridine ring.[1][2] This unique architecture creates a complex and nuanced reactivity profile. Understanding the specific locations of electron density excesses (nucleophilic sites) and deficiencies (electrophilic sites) is paramount for its rational application in drug design, lead optimization, and the synthesis of novel derivatives. This guide provides an in-depth analysis of the molecule's electronic properties, predicts its primary reactive centers based on fundamental chemical principles, and outlines experimental protocols for the validation of these predictions.
Introduction to the Molecular Architecture and Significance
The subject of this guide, this compound, is a multifaceted molecule featuring a central 1,3,4-oxadiazole ring that acts as a rigid linker between a pyridin-4-yl group and an ortho-substituted aniline moiety.[2][3] This structure is a known scaffold in pharmacologically active compounds, with derivatives exhibiting a range of biological activities, including anticancer and antimicrobial effects.[2][4][5] The therapeutic potential of such molecules often stems from their ability to interact with biological targets through specific covalent or non-covalent interactions, which are governed by the molecule's electrophilic and nucleophilic character.
The objective of this whitepaper is to deconstruct the molecule's reactivity by:
-
Analyzing the electronic contributions of each heterocyclic and aromatic component.
-
Predicting the principal sites for both nucleophilic and electrophilic attack.
-
Providing actionable, step-by-step experimental protocols to probe and confirm this predicted reactivity.
-
Discussing the implications of these reactive sites in the context of drug development and chemical synthesis.
Figure 1: Molecular structure and its constituent electronic domains.
Theoretical Analysis of Molecular Reactivity
The overall reactivity of the molecule is a composite of the electronic properties of its three key structural units. A thorough analysis requires considering the inductive and resonance effects contributed by each component.
Dissection of the Constituent Moieties
-
The Aniline Moiety: The amino (-NH₂) group is a powerful activating group in the context of electrophilic aromatic substitution. Its nitrogen atom possesses a lone pair of electrons that can be donated into the phenyl ring through resonance, increasing the electron density at the ortho and para positions.[6] This makes the amino group itself a potent nucleophile and the primary basic center of the molecule.[6][7] However, this delocalization also reduces the basicity of the aniline nitrogen compared to aliphatic amines.[6]
-
The 1,3,4-Oxadiazole Moiety: This five-membered heterocycle is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom.[8] This electronic characteristic confers significant stability and makes the ring a common bioisostere for amide and ester groups.[1] The carbon atoms of the oxadiazole ring (C2 and C5) are flanked by heteroatoms, rendering them highly electron-deficient and thus the most likely sites for nucleophilic attack.[1] The nitrogen atoms can act as hydrogen bond acceptors.[1]
-
The Pyridine Moiety: Pyridine is a π-deficient aromatic heterocycle where the electronegative nitrogen atom withdraws electron density from the ring.[9] This deactivates the ring towards electrophilic substitution, which, when forced under harsh conditions, occurs at the C-3 position.[9][10][11] Conversely, the ring is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. The pyridine nitrogen itself contains a lone pair and acts as a nucleophilic and basic site.[12]
Integrated Reactivity Profile and Site Prediction
By combining the electronic influences of each moiety, we can predict a hierarchy of reactive sites within the parent molecule.
Figure 2: Logical hierarchy of predicted nucleophilic and electrophilic sites.
Table 1: Summary of Predicted Reactive Sites
| Site Type | Location | Justification | Predicted Reactivity |
|---|---|---|---|
| Nucleophilic | Aniline Amino Nitrogen | High electron density from the nitrogen lone pair. | High |
| Nucleophilic | Aniline Ring (C-para to -NH₂) | Resonance donation from the amino group increases electron density. | Moderate |
| Nucleophilic | Pyridine Nitrogen | Localized lone pair, acts as a Lewis base. | Moderate |
| Nucleophilic | Oxadiazole Nitrogens | Lone pairs available, but ring is electron-withdrawing. | Low |
| Electrophilic | Oxadiazole Carbons (C2, C5) | Strong inductive withdrawal from adjacent N and O atoms.[1] | High |
| Electrophilic | Pyridine Ring (C4) | Electron density withdrawn by ring nitrogen and oxadiazole substituent. | Moderate |
Insights from Computational Chemistry
While beyond the scope of this guide to perform novel calculations, established computational methods provide a powerful means to visualize and quantify this predicted reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map would visually confirm the predictions. Regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the aniline nitrogen, pyridine nitrogen, and oxadiazole heteroatoms, indicating nucleophilic character. Regions of positive potential (blue or green) would be located on the oxadiazole carbons and the hydrogen atoms of the aniline amino group, indicating electrophilic character.
-
Frontier Molecular Orbital (FMO) Analysis: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical.
-
HOMO: For this molecule, the HOMO is expected to be predominantly localized over the electron-rich aniline ring. This signifies that reactions with electrophiles will most likely occur at this site.
-
LUMO: The LUMO is anticipated to be distributed across the electron-deficient pyridine and 1,3,4-oxadiazole rings. This indicates that these are the regions most susceptible to an attack by a nucleophile.
-
Experimental Validation Protocols
The following protocols are designed to be self-validating systems to probe and confirm the predicted reactivity at the most prominent nucleophilic and electrophilic centers.
Protocol for Probing the Primary Nucleophilic Site: N-Acetylation of the Aniline Group
This experiment validates the high nucleophilicity of the aniline's amino group, which should react preferentially over the less nucleophilic pyridine nitrogen.
Causality: Acetyl chloride is a hard electrophile that will react readily with the most available and reactive nitrogen lone pair. The aniline nitrogen is significantly more nucleophilic than the pyridine nitrogen, whose lone pair is held more tightly due to the sp² hybridization and aromaticity.
Methodology:
-
Dissolution: Dissolve 100 mg of this compound in 5 mL of a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask.
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution. This will act as a scavenger for the HCl byproduct.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add 1.05 equivalents of acetyl chloride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the N-acetylated product using ¹H NMR (observing the disappearance of the -NH₂ protons and the appearance of an amide N-H singlet and a methyl singlet) and Mass Spectrometry (confirming the expected mass increase of 42.04 g/mol ).
Figure 3: Experimental workflow for the N-acetylation protocol.
Protocol for Probing an Electrophilic Site: Nucleophilic Addition to the Oxadiazole Ring
This protocol aims to demonstrate the electrophilicity of the oxadiazole carbons. This often requires forcing conditions and may lead to ring opening, which itself is a confirmation of reactivity.
Causality: The C2 and C5 carbons of the 1,3,4-oxadiazole ring are the most electron-deficient carbons in the molecule and are thus susceptible to attack by a strong nucleophile like sodium methoxide.
Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 100 mg of the substrate in 5 mL of anhydrous methanol.
-
Nucleophile Addition: Add 2.0 equivalents of a strong nucleophile, such as sodium methoxide (a 25% solution in methanol).
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor for the consumption of starting material by TLC.
-
Workup: Cool the reaction to room temperature and carefully neutralize with 1M HCl until the pH is ~7.
-
Analysis: Extract the mixture with an appropriate solvent like ethyl acetate. Concentrate the organic layer and analyze the crude product by LC-MS. The goal is to identify products consistent with methoxide addition, potentially followed by ring-opening to form a hydrazide derivative.
-
Characterization: Due to the potential complexity of the product mixture, detailed structural elucidation would require isolation followed by 1D and 2D NMR spectroscopy. A successful reaction validates the electrophilic nature of the oxadiazole core.
Summary and Implications for Drug Development
The distinct electrophilic and nucleophilic sites on this compound provide specific chemical handles for molecular modification.
-
Nucleophilic Sites for Derivatization: The aniline -NH₂ group is the premier site for derivatization. It can be readily acylated, alkylated, or used in reductive amination to attach a wide variety of functional groups. This is a cornerstone of lead optimization, allowing for the modulation of physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability. It also serves as an ideal attachment point for prodrug moieties.
-
Electrophilic Sites for Bio-conjugation: While reaction at the electrophilic oxadiazole core requires harsher conditions for synthetic purposes, its inherent electrophilicity is relevant for biological interactions. It may engage in covalent interactions with nucleophilic residues (e.g., cysteine, lysine) in a target protein's active site, a mechanism exploited in the design of covalent inhibitors.
Understanding this reactivity map is therefore not merely an academic exercise; it is a critical prerequisite for the strategic design of new chemical entities based on this promising scaffold. It informs synthetic route planning, helps predict potential metabolic liabilities (e.g., N-oxidation of the aniline or pyridine), and provides a rational basis for modifying the molecule to enhance its therapeutic index.
References
-
Reactions of Aniline - Chemistry Steps. [Link]
-
Evaluating the Nucleophilicity of Substituted Aniline Derivatives : r/OrganicChemistry. (2022). [Link]
-
Nucleophilic reactivity of aniline derivatives towards the nitroso group - Find an Expert - The University of Melbourne. [Link]
-
What properties of aniline make it a suitable base for nucleophilic substitution reactions? - Quora. (2024). [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - RSC Publishing. (2023). [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). [Link]
-
(PDF) Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure-reactivity relationships - ResearchGate. (2021). [Link]
-
Electrophilic substitution on pyridine. - Química Organica.org. [Link]
-
(PDF) Optical, non-linear optical and electronic properties of 1,3,4-oxadiazole derivative: a combined experimental and theoretical study - ResearchGate. (2024). [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. [Link]
-
Why does pyridine undergo electrophilic substitution at the C3 position? - Quora. (2022). [Link]
-
Synthesis and Properties of Novel 1,3,4-Oxadiazole Derivatives - ResearchGate. (2024). [Link]
-
This compound - PubChem. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. [Link]
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). [Link]
-
The Growing Importance of 1,3,4-Oxadiazole Derivatives in Modern Chemistry. [Link]
-
Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies - Oriental Journal of Chemistry. [Link]
-
Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Publishing. [Link]
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 5. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 10. aklectures.com [aklectures.com]
- 11. quora.com [quora.com]
- 12. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Chemical Stability and Degradation of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability and degradation pathways of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (C₁₃H₁₀N₄O), a heterocyclic compound of interest in medicinal chemistry.[1][2] Given its molecular architecture—a fusion of aniline, 1,3,4-oxadiazole, and pyridine moieties—this molecule presents a unique stability profile.[1] This document outlines a prospective analysis, synthesizing data from structurally related compounds and adhering to international regulatory standards to predict and characterize its degradation. We will detail a systematic approach for conducting forced degradation studies, developing and validating a stability-indicating analytical method, and identifying potential degradation products. The insights herein are designed to empower researchers to anticipate stability challenges, ensure product quality and safety, and accelerate the drug development timeline.
Introduction and Molecular Profile
This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring that links a pyridine ring at the 5-position and an aniline ring at the 2-position.[1] Its molecular formula is C₁₃H₁₀N₄O, with a molecular weight of 238.25 g/mol .[1] Compounds incorporating the 1,3,4-oxadiazole scaffold are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1][3] The presence of the pyridine and aniline groups further enhances its potential for biological interactions, making it a subject of interest for targeting enzymes like thymidylate synthase and histone deacetylase.[1]
Understanding the intrinsic chemical stability of such a molecule is a critical prerequisite for its development as a therapeutic agent. The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate stress testing to elucidate the potential degradation pathways and to develop validated, stability-indicating analytical methods.[4][5][6] These studies are foundational for determining a drug substance's shelf life, establishing proper storage conditions, and ensuring regulatory compliance.[7]
Predicted Physicochemical Properties and Stability Liabilities
A molecule's stability is intrinsically linked to its constituent functional groups. The subject molecule contains three key moieties, each with known degradation susceptibilities:
-
1,3,4-Oxadiazole Ring: This five-membered heterocycle is aromatic but possesses points of potential weakness. While generally stable, the 1,3,4-oxadiazole isomer is noted to be more stable than other oxadiazole isomers.[8][9] However, the ring is susceptible to nucleophilic attack, particularly under strong acidic or basic conditions, which can lead to hydrolytic cleavage of the C-O-C bond.[10] Electrophilic substitution on the carbon atoms is difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atoms.[3][10]
-
Aniline Moiety: The primary aromatic amine (aniline) group is highly susceptible to oxidation.[11] Exposure to air, oxidizing agents, or even light can lead to the formation of colored impurities, such as quinones, azobenzene, or various polyanilines.[11][12] This oxidative degradation can be influenced by pH and the presence of metal ions.[11][12]
-
Pyridine Ring: The pyridine ring is generally stable but can undergo photodegradation upon exposure to UV light, potentially forming products like succinic acid through ring-opening reactions.[13][14][15]
Based on this structural analysis, the primary degradation pathways to investigate for this compound are hydrolysis, oxidation, and photolysis . Thermal degradation is also a key parameter to assess the molecule's stability under heat stress.[16][17][18][19]
Caption: Molecular structure of this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[5][6] These studies also demonstrate the specificity of the analytical method, proving it is "stability-indicating." The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed at detectable levels without completely destroying the drug substance.[4][7]
Experimental Workflow
The following workflow provides a systematic approach to conducting forced degradation studies in line with ICH Q1A(R2) guidelines.[4][5]
Caption: Workflow for a comprehensive forced degradation study.
Detailed Stress Conditions
The following table outlines the recommended starting conditions for the stress tests. These conditions should be adjusted based on the observed degradation rate to achieve the target 5-20% degradation.[20]
| Stress Condition | Reagent/Condition | Temperature | Duration (Timepoints) | Rationale & Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 6, 12, 24 hours | To induce acid-catalyzed degradation. Potential for hydrolytic cleavage of the 1,3,4-oxadiazole ring. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 6, 12, 24 hours | To induce base-catalyzed degradation. Potential for hydrolytic cleavage of the 1,3,4-oxadiazole ring.[21][22] |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 6, 12, 24 hours | To induce oxidative degradation. The aniline moiety is the most likely site of oxidation.[11][23][24][25] |
| Thermal | Dry Heat (Solid State) | 80 °C | 24, 48, 72 hours | To assess the solid-state thermal stability of the drug substance.[17][18][19] |
| Photostability | ICH Q1B Option 2 | Ambient | Overall illumination of ≥1.2 million lux hours and ≥200 W h/m² | To assess light sensitivity. Degradation could occur at the pyridine or aniline moieties.[26] |
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors is the state-of-the-art technique for this purpose.[21]
UPLC-PDA-MS Method Parameters
The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
| Parameter | Recommended Starting Condition | Justification |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Provides high resolution and efficiency for separating complex mixtures.[21] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing heterocycles in positive ion mode MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is a good starting point to elute all potential degradation products with varying polarities. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, ensuring high efficiency. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| PDA Detection | 220-400 nm | Captures the full UV spectrum to identify the optimal wavelength for quantification and to check for peak purity. |
| MS Detector | ESI Positive Mode | The multiple nitrogen atoms in the molecule make it highly amenable to positive ion electrospray ionization. |
| MS Scan Range | m/z 100-500 | Covers the expected mass of the parent compound and its likely degradation products. |
Method Validation
Once developed, the method must be validated according to ICH Q2(R2) guidelines.[27] This involves demonstrating specificity (using stressed samples), linearity, range, accuracy, precision, and robustness.
Predicted Degradation Pathways and Product Identification
Based on the chemical nature of the core structures, several degradation pathways can be hypothesized. The primary tool for identifying the resulting degradants is LC-MS/MS.[27][28] By comparing the mass spectra of the parent drug and the degradation products, fragmentation pathways can be elucidated to confirm structures.
Caption: Hypothesized degradation pathways for the target molecule.
-
Hydrolytic Pathway: The most probable point of hydrolytic attack is the 1,3,4-oxadiazole ring. Under acidic or basic conditions, the ring can open to form an intermediate N'-(2-aminobenzoyl)isonicotinohydrazide. Further hydrolysis would cleave this intermediate into two primary degradants: isonicotinohydrazide and 2-aminobenzoic acid .
-
Oxidative Pathway: The aniline nitrogen and the pyridine nitrogen are both susceptible to oxidation, potentially forming N-oxides . The aniline ring itself is prone to oxidation, which could lead to dimerization or the formation of quinone-like structures .[11]
-
Photolytic Pathway: High-energy UV light could induce cleavage of the pyridine ring, leading to various aliphatic carboxylic acid and amine fragments.[13][14]
Conclusion and Recommendations
The chemical stability of this compound is governed by the interplay of its three core heterocyclic and aromatic moieties. A systematic investigation founded on ICH-compliant forced degradation studies is paramount. The primary liabilities are predicted to be hydrolytic cleavage of the oxadiazole ring and oxidative degradation of the aniline group.
It is recommended that a high-resolution, stability-indicating UPLC-MS method be developed and validated at the earliest stage of the drug development process.[27] Characterization of any degradation product that forms at a level greater than 0.1% will be necessary. The data generated from these studies will be invaluable for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life, ultimately ensuring the delivery of a safe and effective final drug product.
References
- Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Forced Degrad
- Mechanisms and pathways of aniline elimination from aquatic environments.
- This compound. Smolecule. (2023).
- Forced Degradation Study as per ICH Guidelines | Wh
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degrad
- Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
- UV Photolysis for Accelerating Pyridine Biodegrad
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Deriv
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
- Proposed reaction pathways for degradation of aniline.
- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Comput
- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. (2016).
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
- Bacterial degradation of aniline. (A) Initial steps of aniline....
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. (2024).
- Aniline. Wikipedia.
- Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. PubMed.
- Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI.
- Aniline degradation by electrocatalytic oxidation.
- Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine.
- Aniline degradation by electrocatalytic oxid
- The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PubMed. (2024).
- Biodegradation of pyridine under UV irradiation | Request PDF.
- Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. AKJournals. (2023).
- [Biodegradation of pyridine under UV irradi
- Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
- This compound. Benchchem.
- UV photolysis for accelerating pyridine biodegrad
- A Comprehensive Review on 1,3,4-oxadiazole Deriv
- LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indic
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. (2024).
- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- This compound. PubChem.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). (2020).
- This compound. Lab-Chemicals.Com.
- A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024).
- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 9. scirp.org [scirp.org]
- 10. rroij.com [rroij.com]
- 11. Aniline - Wikipedia [en.wikipedia.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Biodegradation of pyridine under UV irradiation]. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. researchgate.net [researchgate.net]
- 22. akjournals.com [akjournals.com]
- 23. Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline: An Application Note and Detailed Protocol
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a structural component in a wide array of pharmacologically active compounds. Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The title compound, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, incorporates three key pharmacophores: the 1,3,4-oxadiazole core, a pyridine ring, and an aniline moiety. This unique combination of functional groups makes it a molecule of significant interest for drug discovery and development, with potential applications in the modulation of various biological pathways.[2] For instance, similar structures have been investigated for their inhibitory effects on enzymes like thymidylate synthase and histone deacetylase, which are crucial targets in cancer therapy.[2]
This document provides a comprehensive guide for the synthesis of this compound for researchers, scientists, and professionals in drug development. It includes a detailed, step-by-step protocol, a discussion of the reaction mechanism, and guidelines for the characterization of the final product.
Synthetic Strategy: A Convergent Approach
The synthesis of this compound is most effectively achieved through a convergent approach involving the condensation and subsequent cyclodehydration of two key building blocks: isonicotinohydrazide and 2-aminobenzoic acid. This method is favored for its efficiency and the ready availability of the starting materials. The crucial cyclization step to form the 1,3,4-oxadiazole ring is facilitated by a dehydrating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[4][5][6]
Reaction Mechanism
The formation of the 1,3,4-oxadiazole ring from a carboxylic acid and a hydrazide in the presence of phosphorus oxychloride proceeds through a well-established mechanistic pathway. The key steps are outlined below:
-
Activation of the Carboxylic Acid: Phosphorus oxychloride, a strong electrophile, activates the carboxylic acid (2-aminobenzoic acid) by forming a highly reactive phosphoryl ester intermediate.
-
Nucleophilic Acyl Substitution: The terminal nitrogen of the hydrazide (isonicotinohydrazide) acts as a nucleophile, attacking the activated carbonyl carbon of the 2-aminobenzoic acid derivative. This leads to the formation of an N,N'-diacylhydrazine intermediate after the elimination of a phosphate byproduct.
-
Cyclodehydration: The diacylhydrazine intermediate then undergoes an intramolecular cyclization and dehydration, again promoted by phosphorus oxychloride, to yield the stable aromatic 1,3,4-oxadiazole ring.
"Isonicotinohydrazide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Aminobenzoic_Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "POCl3" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diacylhydrazine_Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [fillcolor="#34A853", fontcolor="#FFFFFF", label="this compound"];
"Isonicotinohydrazide" -> "Diacylhydrazine_Intermediate" [label="Nucleophilic Attack"]; "2-Aminobenzoic_Acid" -> "Diacylhydrazine_Intermediate" [label="Activation & Acylation"]; "POCl3" -> "2-Aminobenzoic_Acid" [label="Activates"]; "Diacylhydrazine_Intermediate" -> "Final_Product" [label="Cyclodehydration"]; "POCl3" -> "Diacylhydrazine_Intermediate" [label="Promotes"]; }
Figure 1: Simplified Reaction Mechanism.Experimental Protocol
This protocol details the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Isonicotinohydrazide | 137.14 | 1.37 g | 10 |
| 2-Aminobenzoic acid | 137.14 | 1.37 g | 10 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5 mL | ~54 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
| Ethanol | - | For recrystallization | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This reagent should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[4][5][7] An emergency shower and eyewash station should be readily accessible.[6]
-
Isonicotinohydrazide and 2-aminobenzoic acid can be irritating to the skin, eyes, and respiratory tract.[8][9][10] Handle these reagents in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Combine_Reagents" [label="Combine isonicotinohydrazide and 2-aminobenzoic acid in a flask."]; "Add_POCl3" [label="Slowly add POCl3 under cooling."]; "Combine_Reagents" -> "Add_POCl3"; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#FCE8E6"; "Reflux" [label="Reflux the reaction mixture."]; }
subgraph "cluster_Workup" { label = "Work-up and Isolation"; bgcolor="#FEF7E0"; "Cool" [label="Cool the reaction mixture."]; "Quench" [label="Pour onto crushed ice and neutralize with NaHCO3."]; "Extract" [label="Extract with dichloromethane."]; "Dry_and_Evaporate" [label="Dry the organic layer and evaporate the solvent."]; "Cool" -> "Quench" -> "Extract" -> "Dry_and_Evaporate"; }
subgraph "cluster_Purification" { label = "Purification"; bgcolor="#E6F4EA"; "Recrystallize" [label="Recrystallize the crude product from ethanol."]; }
"Add_POCl3" -> "Reflux"; "Reflux" -> "Cool"; "Dry_and_Evaporate" -> "Recrystallize"; }
Figure 2: Experimental Workflow.Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinohydrazide (1.37 g, 10 mmol) and 2-aminobenzoic acid (1.37 g, 10 mmol).
-
Place the flask in an ice bath to cool.
-
In a fume hood, slowly add phosphorus oxychloride (5 mL) to the flask dropwise using a dropping funnel over a period of 15-20 minutes. Stir the mixture continuously during the addition.
-
-
Reaction:
-
After the addition of POCl₃ is complete, remove the ice bath and attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker with constant stirring. This step should be performed in a fume hood as it may generate fumes.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Dry the purified product in a vacuum oven.
-
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.
Expected Physicochemical Properties
-
Molecular Formula: C₁₃H₁₀N₄O
-
Molecular Weight: 238.24 g/mol [11]
-
Appearance: Expected to be a solid, potentially crystalline. The color may vary.
-
Melting Point: Literature suggests a melting point in the range of 174-175°C for a similar compound.[2]
Expected Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic protons of the aniline ring: δ 6.5-7.5 ppm (multiplets, 4H).
-
Pyridine ring protons: δ 7.8-8.0 ppm (doublet, 2H) and δ 8.7-8.9 ppm (doublet, 2H).
-
Amine (-NH₂) protons: A broad singlet, which may be exchangeable with D₂O.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Aromatic carbons of the aniline ring: δ 115-135 ppm.
-
Pyridine ring carbons: δ 120-155 ppm.
-
Oxadiazole ring carbons (C2 and C5): δ 155-165 ppm.
-
-
FTIR (KBr, cm⁻¹):
-
N-H stretching (amine): ~3300-3400 cm⁻¹.
-
C=N stretching (oxadiazole and pyridine): ~1600-1650 cm⁻¹.
-
C-O-C stretching (oxadiazole): ~1020-1070 cm⁻¹.
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ peak at m/z = 239.09.
-
Applications and Future Directions
The synthesized this compound serves as a valuable scaffold for further chemical modifications and biological screening. The presence of the primary amine on the aniline ring provides a convenient handle for the synthesis of a library of derivatives through reactions such as acylation, alkylation, and Schiff base formation.
Given the known biological activities of 1,3,4-oxadiazole derivatives, this compound and its analogs are promising candidates for screening in various assays, including:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines to determine cytotoxic and antiproliferative effects.[1]
-
Antimicrobial Activity: Screening against a range of bacterial and fungal strains to identify potential new anti-infective agents.[12]
-
Anti-inflammatory Activity: Assessment in in vitro and in vivo models of inflammation.
The development of novel derivatives based on this scaffold could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]
- Katiyar, P., & Singh, M. P. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Letters in Organic Chemistry, 18(10), 822-829.
- Oriental Journal of Chemistry. (2022). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry, 38(4).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- MDPI. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(15), 4987.
- Hussain, S., & Jamali, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Chemistry & Biodiversity, 19(5), e202100913.
- Journal of Pharmaceutical Research International. (2021). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives.
- Beilstein Journals. (2020). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry, 16, 2576-2586.
-
ResearchGate. (2010). Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives. Retrieved from [Link]
- Lupine Publishers. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Lupine Online Journal of Medical Sciences, 3(4).
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805.
- MDPI. (2022). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. Molecules, 27(19), 6529.
- National Institutes of Health. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1384003.
-
International Labour Organization & World Health Organization. (2021). ICSC 1295 - ANTHRANILIC ACID. Retrieved from [Link]
Sources
- 1. This compound|CAS 54754-58-4 [benchchem.com]
- 2. Buy this compound | 54754-58-4 [smolecule.com]
- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. opcw.org [opcw.org]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ISONIAZID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 11. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lupinepublishers.com [lupinepublishers.com]
Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The heterocyclic scaffold 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a compound of significant interest in medicinal chemistry, integrating three key pharmacophores: a pyridine ring, an aniline moiety, and a 1,3,4-oxadiazole core. This unique architecture imparts a wide range of biological activities, including potential as an enzyme inhibitor and therapeutic agent in oncology and infectious diseases.[1][2] Traditional multi-step syntheses of such molecules are often time-consuming and inefficient. This document provides a detailed, field-proven protocol for a robust one-pot synthesis of the title compound. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental guide, and detail the necessary characterization and validation techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Scientific Rationale & Methodological Overview
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3][4] Its combination with a pyridine ring, a common feature in many pharmaceuticals, and an aniline group, which serves as a versatile synthetic handle, creates a molecule with high potential for biological interactions and further derivatization.[1][2] Studies have indicated that this compound can interact with key enzymes like thymidylate synthase and histone deacetylase (HDAC), highlighting its therapeutic potential.[1][2]
The one-pot synthesis strategy presented here is designed for efficiency and atom economy. It circumvents the need to isolate intermediates, thereby reducing solvent waste and saving significant time. The core transformation involves the condensation of a hydrazide with an aldehyde, followed by an in-situ oxidative cyclodehydration to form the stable 1,3,4-oxadiazole ring.[2][5]
Reaction Principle:
The synthesis proceeds via two key stages within a single reaction vessel:
-
Hydrazone Formation: Isonicotinohydrazide (also known as 4-pyridinecarboxylic acid hydrazide) reacts with 2-aminobenzaldehyde. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, forming a Schiff base intermediate known as a hydrazone.
-
Cyclodehydration: In the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), the hydrazone intermediate undergoes intramolecular cyclization.[2][5][6] POCl₃ activates the hydroxyl group of the tautomerized hydrazone, facilitating the elimination of a water molecule and subsequent ring closure to yield the thermodynamically stable 1,3,4-oxadiazole aromatic system.
Visualizing the Reaction Mechanism
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Application Notes & Protocols: A Comprehensive Guide to the Cyclization of Hydrazides for the Synthesis of 1,3,4-Oxadiazoles
Foreword: The Enduring Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention from the medicinal and agricultural chemistry communities.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a valuable bioisostere for carboxylic acids, esters, and carboxamides in drug design.[4][5] Consequently, derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anti-tubercular, and anticancer properties.[1][2][4][5][6] This guide provides an in-depth exploration of the synthesis of 1,3,4-oxadiazoles through the cyclization of hydrazides, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
Mechanistic Underpinnings: The Dehydrative Cyclization of Diacylhydrazines
The most prevalent and direct route to the 1,3,4-oxadiazole core involves the intramolecular cyclodehydration of 1,2-diacylhydrazines. This transformation is typically facilitated by a range of dehydrating agents. While the precise mechanism can vary with the chosen reagent, the fundamental pathway involves the activation of a carbonyl oxygen, followed by a nucleophilic attack from the adjacent amide nitrogen, and subsequent elimination of a water molecule to afford the stable aromatic oxadiazole ring.
Figure 1: Generalized mechanism of 1,3,4-oxadiazole formation.
Synthetic Protocols: A Curated Selection of Methodologies
The choice of synthetic protocol for the cyclization of hydrazides is often dictated by the substrate's nature, desired scale, and available laboratory equipment. Below are detailed protocols for commonly employed and robust methods.
Protocol 1: Phosphorus Oxychloride (POCl₃) Mediated Cyclization
Phosphorus oxychloride is a powerful and frequently used dehydrating agent for the synthesis of 1,3,4-oxadiazoles from hydrazides and carboxylic acids.[7][8][9] This method is often performed neat or in a suitable solvent and can be conducted under conventional heating or microwave irradiation.[7][10]
Experimental Workflow:
Figure 2: Workflow for POCl₃ mediated cyclization.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the aryl hydrazide (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood.
-
Heating Options:
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
In a separate beaker, prepare crushed ice (approximately 50 g).
-
Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol:DMF mixture).[7]
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 4-8 hours[10] | 3-5 minutes[10] |
| Typical Yield | 54-66%[7] | 42-72%[10] |
| Advantages | Standard laboratory equipment | Rapid reaction times, often higher yields, solvent-free potential[7][10] |
| Disadvantages | Longer reaction times | Requires specialized microwave reactor |
Protocol 2: Acetic Anhydride Mediated Cyclization of N-Acylhydrazones
This method involves the cyclization of pre-formed N-acylhydrazones, which are synthesized by the condensation of an acid hydrazide with an aldehyde. Acetic anhydride serves as both the dehydrating agent and the solvent in many cases.
Step-by-Step Procedure:
-
Synthesis of N-Acylhydrazone:
-
Dissolve the acid hydrazide (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and collect the precipitated N-acylhydrazone by filtration.
-
-
Cyclization:
-
Place the dried N-acylhydrazone (1.0 mmol) in a round-bottom flask.
-
Add acetic anhydride (5 mL).
-
Reflux the mixture for 3-5 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the solid product by filtration, wash with water, and then a dilute sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent.
-
Figure 3: Workflow for acetic anhydride mediated cyclization.
Protocol 3: Cyclization using Carbon Disulfide for 1,3,4-Oxadiazole-2-thiols
This protocol is specific for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. The reaction proceeds by reacting an acid hydrazide with carbon disulfide in a basic alcoholic solution.[11]
Step-by-Step Procedure:
-
Dissolve the acid hydrazide (1.0 mmol) in ethanol in a round-bottom flask.
-
Add potassium hydroxide (1.2 mmol) to the solution and stir until it dissolves.
-
Add carbon disulfide (1.5 mmol) dropwise to the reaction mixture.
-
Reflux the mixture overnight with stirring.[7]
-
Monitor the reaction by TLC.
-
After cooling, reduce the solvent volume under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.[7]
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thiol.[7]
| Reagent | Product Type | Typical Yield | Key Features |
| Carbon Disulfide (CS₂) | 5-Substituted-1,3,4-oxadiazole-2-thiols | 71-81%[7] | Forms a thiol (-SH) group at the 2-position of the oxadiazole ring.[11] |
Troubleshooting and Expert Insights
-
Incomplete Reactions: If TLC indicates the presence of starting material, extend the reaction time or consider a more potent dehydrating agent. For microwave-assisted synthesis, increasing the irradiation time or temperature may be beneficial.
-
Low Yields: Ensure all reagents are anhydrous, as water can quench the dehydrating agents. Purification losses can be minimized by careful selection of the recrystallization solvent.
-
Side Product Formation: Overheating can sometimes lead to decomposition. Careful temperature control is crucial. In the case of POCl₃, a large excess may lead to chlorinated byproducts.
-
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled with extreme care in a well-ventilated fume hood. Carbon disulfide is highly flammable and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Characterization of 1,3,4-Oxadiazoles
The successful synthesis of the target 1,3,4-oxadiazole derivatives should be confirmed through a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Look for the disappearance of N-H and C=O stretching bands of the starting hydrazide and the appearance of C=N and C-O-C stretching bands characteristic of the oxadiazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectra will confirm the overall structure and the successful incorporation of the substituent groups. The disappearance of the N-H protons of the hydrazide is a key indicator of cyclization.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
Conclusion
The cyclization of hydrazides remains a cornerstone for the synthesis of the medicinally important 1,3,4-oxadiazole scaffold. The methods outlined in this guide, from the robust and classical use of phosphorus oxychloride to the rapid and efficient microwave-assisted protocols, provide a versatile toolkit for the modern medicinal chemist. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently and efficiently synthesize a diverse library of 1,3,4-oxadiazole derivatives for further biological evaluation.
References
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals - Research and Reviews. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
-
Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cell Science and Therapy. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Center for Biotechnology Information. [Link]
-
Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science. [Link]
-
Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. Semantic Scholar. [Link]
-
Recent Advances in Synthetic Approaches for 1, 3, 4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Authorea. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]
-
A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles. Semantic Scholar. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Center for Biotechnology Information. [Link]
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications. [Link]
-
A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. longdom.org [longdom.org]
- 3. jusst.org [jusst.org]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Application Notes & Protocols for 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline as a Novel Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a pharmacophore in a wide array of therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated significant biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2][3] The anticancer potential of 1,3,4-oxadiazole compounds stems from their ability to interact with various biological targets crucial for tumor cell survival and proliferation, such as growth factor receptors, kinases, and enzymes involved in DNA synthesis.[1][4][5]
This guide focuses on 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CAS 54754-58-4), a specific derivative that combines the 1,3,4-oxadiazole core with pyridine and aniline moieties.[6] This unique structure creates an extensive π-conjugated system that is believed to enhance its biological activity.[6] These application notes provide a comprehensive overview of the compound's mechanism of action and detailed protocols for its evaluation as a potential anticancer therapeutic, from initial in vitro screening to mechanistic and in vivo studies.
Biochemical Profile and Putative Mechanism of Action
This compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism targeting core cellular processes that are dysregulated in cancer.
-
Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved by disrupting mitochondrial function and activating caspases, the key executioner enzymes of the apoptotic cascade.[6]
-
Enzyme Inhibition: The compound has been shown to interact with enzymes critical for cancer cell proliferation.[6] These may include thymidylate synthase, which is vital for DNA synthesis, and histone deacetylases (HDACs), which play a key role in chromatin remodeling and gene expression.[6][7]
-
Modulation of Signaling Pathways: The compound's structure suggests it may modulate key signaling pathways involved in cell growth and survival.[6] The presence of the aniline and pyridine groups may facilitate interactions with kinases or transcription factors that drive oncogenesis.[7]
The following diagram illustrates the proposed signaling pathway leading to apoptosis.
Caption: Proposed mechanism of this compound.
Application I: In Vitro Efficacy Assessment
A systematic in vitro evaluation is the foundational step for characterizing the anticancer activity of a novel compound.[8][9] The following workflow outlines a logical progression from general cytotoxicity screening to more detailed mechanistic assays.
Caption: Experimental workflow for in vitro evaluation of the test compound.
Section 1.1: Cytotoxicity Profiling via MTT Assay
Scientific Rationale: The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of the compound's cytotoxic or cytostatic effects.[12] This assay is crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[13]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer) in the recommended medium.[13]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (DMSO only) and a "no cells" blank control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48 hours at 37°C, 5% CO2.[13]
-
-
MTT Incubation:
-
Formazan Solubilization & Data Acquisition:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Determine the IC50 value by plotting percent viability against the log of the compound concentration and fitting the data using non-linear regression analysis.[13]
-
Data Presentation: Example Cytotoxicity Profile
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| HT-29 | Colon Adenocarcinoma | 12.3 ± 2.1 |
| K-562 | Leukemia | 5.2 ± 0.9 |
| A549 | Non-Small Cell Lung Cancer | 15.8 ± 2.5 |
Section 1.2: Analysis of Apoptosis Induction by Annexin V/PI Staining
Scientific Rationale: A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells via flow cytometry.[15][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[15][17]
Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment:
-
Seed 1 x 10^6 cells in a 6-well plate or T25 flask and incubate overnight.[16]
-
Treat cells with this compound at its predetermined IC50 concentration (and a 2x IC50 concentration) for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains detached apoptotic cells).[17] Wash the adherent cells with PBS and detach using Trypsin-EDTA. Combine these cells with the collected medium.
-
For suspension cells, simply collect the cell suspension.
-
Centrifuge the cell suspensions at 300-500 x g for 5 minutes. Discard the supernatant.[17]
-
-
Staining:
-
Wash the cell pellet twice with 1 mL of cold 1X PBS.[16]
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (e.g., 50 µg/mL).[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Acquire a minimum of 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Section 1.3: Cell Cycle Analysis
Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[18] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is a standard method for analyzing cell cycle distribution. After permeabilizing the cells, PI binds stoichiometrically to the DNA. The fluorescence intensity is therefore directly proportional to the DNA content: cells in the G2/M phase (with 4N DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA), while cells in the S phase (DNA synthesis) will have an intermediate intensity.[19] RNase treatment is crucial to prevent PI from binding to double-stranded RNA.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis protocol (Section 1.2, Step 1).
-
Harvest approximately 1-2 x 10^6 cells per sample by centrifugation (200 x g, 5 min).[20]
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells (500 x g, 5 min) and discard the ethanol.
-
Wash the pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer. Use a linear scale for fluorescence measurement to properly resolve the cell cycle peaks.[19]
-
Gate out cell doublets and debris.[21]
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Application II: Mechanistic Elucidation via Western Blotting
Scientific Rationale: To understand how the compound induces apoptosis and cell cycle arrest, it is essential to investigate its effects on key regulatory proteins. Western blotting is a powerful technique to detect and quantify specific proteins in cell lysates.[22][23] By probing for proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family members) and cell cycle regulation (e.g., cyclins, CDKs), one can elucidate the molecular pathways modulated by the compound.
Caption: Step-by-step workflow for Western Blot analysis.
Protocol: Western Blot Analysis
-
Sample Preparation:
-
Treat cells with the compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][24]
-
Scrape the adherent cells, collect the lysate, and clarify by centrifugation (12,000 x g, 15 min, 4°C).[24]
-
Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5 minutes.[22]
-
-
Gel Electrophoresis:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom, separating proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[25]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]
-
Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-PARP, anti-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[22]
-
Wash the membrane three times for 5-10 minutes each with TBST.[22]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[25]
-
Capture the signal using an imaging system or X-ray film.
-
Analyze band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.
-
Application III: Preclinical In Vivo Evaluation
Scientific Rationale: While in vitro assays provide crucial data on a compound's cellular activity, in vivo models are essential to evaluate its efficacy, toxicity, and pharmacokinetics in a physiological context.[26] Human tumor xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[27][28][29] These models allow for the assessment of a drug's ability to inhibit tumor growth in a living organism.[27][30]
Protocol Outline: Human Tumor Xenograft Model
-
Model Establishment:
-
Select an appropriate immunodeficient mouse strain (e.g., Athymic Nude, SCID).[27]
-
Subcutaneously inject a suspension of 1-5 x 10^6 human cancer cells (chosen based on in vitro sensitivity) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Treatment Phase:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle alone.
-
Measure tumor volume (typically using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint may be reached when control tumors reach a maximum allowed size or after a fixed duration.
-
Euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control.
-
Tumors can be processed for further analysis, such as immunohistochemistry (IHC) or Western blotting, to confirm the drug's mechanism of action in vivo.[28]
-
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). PubMed Central.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- This compound. (n.d.). Benchchem.
- MTT assay protocol. (n.d.). Abcam.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). MDPI.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). NIH.
- Assaying cell cycle status using flow cytometry - PMC. (n.d.). NIH.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021, October 21). MDPI.
- Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience.
- Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. (2022, September 26). Bentham Science.
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience.
- 1,3,4-Oxadiazoles as Anticancer Agents: A Review. (n.d.). PubMed.
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). Karger Publishers.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- MTT Cell Proliferation Assay. (n.d.).
- Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay Using PD173952. (n.d.). Benchchem.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- In Vitro Assay Development for Novel Anti-Cancer Agents. (n.d.). Benchchem.
- Cell Cycle Analysis by DNA Content - Protocols. (n.d.). UC San Diego Moores Cancer Center.
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
- Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. (n.d.). Cancer Discovery.
- Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies.
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005, March). Anticancer Drugs.
- Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare.
- This compound. (2023, August 15). Smolecule.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio.
- Western blot protocol. (n.d.). Abcam.
- Western Blot Protocol. (n.d.). OriGene Technologies Inc..
- Western Blot Protocol for Cell Lys
Sources
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|CAS 54754-58-4 [benchchem.com]
- 7. Buy this compound | 54754-58-4 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. biocompare.com [biocompare.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. origene.com [origene.com]
- 25. bosterbio.com [bosterbio.com]
- 26. iv.iiarjournals.org [iv.iiarjournals.org]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. xenograft.org [xenograft.org]
- 29. karger.com [karger.com]
- 30. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and evaluation of the antimicrobial properties of the novel heterocyclic compound, 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for assessing its spectrum of activity and potency against a panel of clinically relevant microorganisms. The protocols are designed to be self-validating, incorporating standard methodologies and quality control measures to ensure data integrity and reproducibility.
Introduction: The Promise of 1,3,4-Oxadiazoles in Antimicrobial Drug Discovery
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The unique structural features of the 1,3,4-oxadiazole ring, such as its ability to act as a bioisostere for amide and ester groups, contribute to its favorable interactions with biological targets[4]. The incorporation of a pyridine ring and an aniline moiety in this compound is hypothesized to enhance its antimicrobial efficacy through various mechanisms, including disruption of microbial cell membranes and inhibition of essential enzymes[1].
Synthesis of this compound
A reliable synthesis of the target compound is the foundational step for any biological evaluation. The following protocol describes a common and effective method for the preparation of this compound.
Synthetic Scheme
The synthesis of this compound can be achieved through the cyclization of a suitable hydrazide precursor[1].
Experimental Protocol
Materials:
-
4-Pyridinecarboxylic acid hydrazide (Isoniazid)
-
2-Aminobenzaldehyde
-
Phosphoryl chloride (POCl₃)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-pyridinecarboxylic acid hydrazide (1 eq.) in ethanol. Add 2-aminobenzaldehyde (1 eq.) to the solution. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Cyclization: Once the hydrazone formation is complete, cool the reaction mixture in an ice bath. Slowly add phosphoryl chloride (POCl₃) (2-3 eq.) dropwise while maintaining the temperature below 10°C. After the addition is complete, reflux the mixture for 5-6 hours[1].
-
Work-up: After cooling to room temperature, pour the reaction mixture into crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pure solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing
The following protocols are designed to determine the antimicrobial spectrum and potency of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[5][6]. The broth microdilution method is a widely accepted and reproducible technique for determining MIC values[7][8].
Experimental Workflow for MIC Determination
Sources
- 1. This compound|CAS 54754-58-4 [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. protocols.io [protocols.io]
- 8. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Determining the Antibacterial Efficacy of Oxadiazole Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. In this landscape, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antibacterial potential.[1][2][3] The 1,3,4-oxadiazole ring, in particular, is a key pharmacophore in various antimicrobial agents.[1] Some studies suggest that these compounds may exert their effects by inhibiting crucial bacterial processes such as cell-wall biosynthesis, functioning in a bactericidal manner similar to β-lactam antibiotics.[4] Other proposed mechanisms include the generation of reactive oxygen species and disruption of the cell membrane.[1][5]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework and step-by-step protocols for the systematic evaluation of the antibacterial efficacy of novel oxadiazole derivatives. Adherence to standardized methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI), is critical for generating reproducible and comparable data.[6][7][8] This document will guide you through a logical progression of assays, from initial screening to more in-depth characterization of antimicrobial activity, while emphasizing the scientific rationale behind each experimental choice.
Part 1: Foundational In Vitro Susceptibility Testing
The initial assessment of a novel compound's antibacterial properties involves determining its ability to inhibit bacterial growth and to kill the bacteria. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The Principle of Susceptibility Testing
Antimicrobial susceptibility testing (AST) is the cornerstone of evaluating a new compound. The goal is to determine the lowest concentration of the drug that can inhibit the visible growth of a microorganism (the MIC). This is a measure of the compound's potency. Subsequently, the MBC is determined to understand if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[9][10] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11]
Initial Screening: The Kirby-Bauer Disk Diffusion Assay
For a rapid, qualitative initial screening of a library of oxadiazole derivatives, the Kirby-Bauer disk diffusion test is a valuable tool.[9][12][13] This method provides a preliminary indication of antibacterial activity.
Causality Behind the Method: This assay works on the principle of diffusion. The antibacterial compound diffuses from a paper disk into an agar medium inoculated with the test bacterium.[13][14] If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[9][12] The diameter of this zone gives a qualitative measure of the compound's efficacy.[9]
Detailed Protocol: Kirby-Bauer Disk Diffusion Test [15]
-
Prepare Mueller-Hinton Agar (MHA) Plates: Use commercially available MHA and prepare plates according to the manufacturer's instructions to a uniform thickness.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculate the MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Apply Oxadiazole Derivative Disks: Prepare sterile filter paper disks impregnated with a known concentration of the oxadiazole derivative. Aseptically place the disks on the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[14]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition in millimeters.
Quantitative Analysis: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for quantitatively determining the MIC.[16] It provides a precise concentration of the oxadiazole derivative required to inhibit bacterial growth.
Causality Behind the Method: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[16][17] The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[16]
Detailed Protocol: Broth Microdilution for MIC Determination [17][18][19]
-
Prepare Oxadiazole Derivative Stock Solution: Prepare a concentrated stock solution of the oxadiazole derivative in a suitable solvent (e.g., DMSO), then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired test concentration.
-
Prepare Serial Dilutions: In a sterile 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12. Add 200 µL of the 2x concentrated oxadiazole derivative solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Prepare Standardized Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Determine the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the oxadiazole derivative in which there is no visible growth.[20]
Workflow for Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for Determining the Minimum Bactericidal Concentration.
Part 2: Advanced Characterization of Antibacterial Activity
Once the foundational MIC and MBC values are established, a deeper understanding of the oxadiazole derivative's antibacterial profile can be gained through kinetic and safety assessments.
Time-Kill Kinetic Assay
This assay provides critical information on the rate at which an antibacterial agent kills a bacterial population over time. [21][22]It helps to differentiate between bactericidal and bacteriostatic activity and to understand the concentration-dependent or time-dependent nature of the killing. [22] Causality Behind the Method: A standardized bacterial inoculum is exposed to various concentrations of the oxadiazole derivative (typically multiples of the MIC). The number of viable bacteria (CFU/mL) is determined at specific time points over a 24-hour period. [21]A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum. [21][23] Detailed Protocol: Time-Kill Kinetic Assay [22][24]
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension in CAMHB as described for the MIC assay.
-
Prepare Test Tubes: Set up a series of tubes containing CAMHB with the oxadiazole derivative at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control tube with no drug.
-
Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling Over Time: At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each tube.
-
Determine Viable Counts: Perform serial 10-fold dilutions of each aliquot in sterile saline and plate onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 35 ± 2°C for 18-24 hours. Count the colonies and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.
Cytotoxicity Assessment on Mammalian Cells
A crucial aspect of drug development is to ensure that the compound is selectively toxic to bacteria and not to host cells. [25]Cytotoxicity assays on mammalian cell lines are therefore an essential component of the preclinical safety assessment. [25][26] Causality Behind the Method: The MTT assay is a widely used colorimetric method to assess cell viability. [25]Viable cells with active mitochondrial metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells. [25][27] Detailed Protocol: MTT Cytotoxicity Assay [28][29]
-
Cell Culture: Culture a suitable mammalian cell line (e.g., VERO or HFB4) in the appropriate growth medium in a 96-well plate and allow the cells to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the oxadiazole derivative for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results and making informed decisions about the lead candidates.
Table 1: Representative Data for Antibacterial Efficacy of Oxadiazole Derivatives
| Derivative ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| OXD-01 | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| OXD-01 | E. coli ATCC 25922 | 16 | >64 | >4 | Bacteriostatic |
| OXD-02 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| OXD-02 | E. coli ATCC 25922 | 32 | >64 | >2 | Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [11][20]
Table 2: Representative Cytotoxicity Data (MTT Assay)
| Derivative ID | Cell Line | IC₅₀ (µg/mL) |
| OXD-01 | VERO | >100 |
| OXD-02 | VERO | 75 |
IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.
Conclusion
This application note provides a robust framework for the systematic evaluation of the antibacterial efficacy of novel oxadiazole derivatives. By following these standardized protocols, researchers can generate high-quality, reproducible data that is essential for the progression of promising compounds through the drug discovery pipeline. A thorough understanding of a compound's MIC, MBC, killing kinetics, and cytotoxicity profile is fundamental to identifying lead candidates with the potential to address the urgent need for new antibacterial therapies. The evaluation of new antimicrobial agents is a complex process, often guided by regulatory bodies like the FDA and international organizations. [30][31][32][33][34]
References
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Wikipedia. Disk diffusion test. [Link]
-
Gilbert, D. N. Guidelines for Evaluating New Antimicrobial Agents. Clinical Infectious Diseases. [Link]
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
-
Lumen Learning. Testing the Effectiveness of Antimicrobials | Microbiology. [Link]
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
NIH. The Oxadiazole Antibacterials. PMC. [Link]
-
The Journal of Infectious Diseases. Guidelines for Evaluating New Antimicrobial Agents. [Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
Oxford Academic. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus". Letters in Applied Microbiology. [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
Wikipedia. Minimum bactericidal concentration. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. [Link]
-
FDA. Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
PubMed. Guidelines for Evaluating New Antimicrobial Agents. [Link]
-
CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
-
Bio-protocol. MIC determination by broth microdilution. [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
Xenometrix. Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test). [Link]
-
PubMed. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus". [Link]
-
EMA. Guideline on the evaluation of medicinal products indicated for treatment of bacterial infections. [Link]
-
Providence. Guidelines for evaluating new antimicrobial agents. [Link]
-
MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
Auctores | Journals. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. [Link]
-
Nelson Labs. Time-Kill Evaluations. [Link]
-
ResearchGate. Cytotoxicity evaluation of compound 9 on viability of mammalian cell lines by MTT assay. [Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
MDPI. Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. [Link]
-
ACS Infectious Diseases. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. [Link]
-
PubMed. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. [Link]
-
PMC. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]
-
ResearchGate. Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. [Link]
-
NIH. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. iacld.com [iacld.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. protocols.io [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. emerypharma.com [emerypharma.com]
- 24. actascientific.com [actascientific.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. xenometrix.ch [xenometrix.ch]
- 28. mdpi.com [mdpi.com]
- 29. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. academic.oup.com [academic.oup.com]
- 32. Guidelines for evaluating new antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ema.europa.eu [ema.europa.eu]
- 34. providence.elsevierpure.com [providence.elsevierpure.com]
The Rising Star of Material Science: Application Notes for 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
In the dynamic landscape of material science, the quest for novel molecules with tunable photophysical and electronic properties is relentless. Among the burgeoning classes of heterocyclic compounds, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has emerged as a molecule of significant interest. This guide provides an in-depth exploration of its synthesis, properties, and promising applications in organic electronics and chemical sensing, tailored for researchers and professionals in material science and drug development.
Introduction: A Molecule of Bipolar Nature
This compound is a fascinating organic compound characterized by a unique molecular architecture that brings together three key functional moieties: an electron-donating aniline group, an electron-withdrawing 1,3,4-oxadiazole ring, and a coordinating pyridine ring.[1] This strategic combination imparts a bipolar character to the molecule, making it an excellent candidate for applications where balanced charge transport and luminescence are paramount.
The 1,3,4-oxadiazole core is well-known for its thermal stability and electron-transporting capabilities, which are crucial for the longevity and efficiency of organic electronic devices.[2] The aniline moiety, on the other hand, can serve as a hole-transporting unit and a reactive site for further molecular functionalization. The pyridine group introduces the ability to coordinate with metal ions, opening up avenues for its use in chemical sensors.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₄O | [1][3] |
| Molecular Weight | 238.24 g/mol | [3][4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 174-175°C | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several reliable routes. Below are two field-proven protocols.
Protocol 1: Cyclization of Isonicotinic Hydrazide
This is a classical and robust method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Reaction Scheme:
A two-step synthesis of the target molecule.
Materials:
-
Isonicotinic hydrazide
-
2-Aminobenzaldehyde
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Crushed ice
Step-by-Step Protocol:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve isonicotinic hydrazide (0.01 mol) in ethanol (20 mL).
-
Add 2-aminobenzaldehyde (0.01 mol) to the solution.
-
Reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The hydrazone intermediate will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Cyclodehydration:
-
To the dried hydrazone intermediate (0.01 mol), add phosphorus oxychloride (5 mL) carefully in a fume hood.
-
Reflux the mixture for 5-6 hours.
-
After cooling, pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product will precipitate out. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 2: One-Pot Synthesis from Isatoic Anhydride
This method offers a more streamlined approach to synthesizing substituted anilines.
Reaction Scheme:
A one-pot synthesis of the target molecule.
Materials:
-
Pyridine-4-carboxamidoxime
-
Isatoic anhydride
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Protocol:
-
In a flask, dissolve pyridine-4-carboxamidoxime (1 mmol) and isatoic anhydride (1 mmol) in DMSO.
-
Add sodium hydroxide (2 mmol) to the mixture.
-
Stir the reaction at ambient temperature. The reaction is typically complete within a few hours, which can be monitored by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Application in Organic Light-Emitting Diodes (OLEDs)
The bipolar nature and high thermal stability of pyridine-oxadiazole derivatives make them excellent candidates for use in OLEDs, potentially as an electron-transporting material (ETM) or as a host in the emissive layer.[2][5]
Rationale for Use in OLEDs
The electron-deficient 1,3,4-oxadiazole ring facilitates efficient electron injection and transport, while the aniline moiety can assist in hole transport, leading to a more balanced charge recombination within the emissive layer. This balanced charge transport is critical for achieving high quantum efficiencies in OLEDs. Furthermore, the high glass transition temperatures observed in similar oxadiazole derivatives (often exceeding 90°C) suggest good morphological stability, which is essential for long device lifetimes.[2]
Protocol for OLED Fabrication
This protocol outlines the fabrication of a multilayer OLED device using this compound as an electron-transporting layer via thermal evaporation.
Device Architecture:
A typical multi-layer OLED device structure.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Hole Transport Layer (HTL) material: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)
-
Emissive Layer (EML) material: Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
Electron Transport Layer (ETL) material: this compound
-
Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
Spin coater
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (e.g., Hellmanex, IPA, NaOH solution)
Step-by-Step Protocol:
-
Substrate Cleaning:
-
Clean the ITO substrates by sequential ultrasonication in a Hellmanex solution, deionized water, and isopropyl alcohol (IPA).
-
Treat the substrates with a UV-ozone cleaner to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate.
-
Anneal the substrate to remove residual water.
-
-
Organic Layer Deposition (via Thermal Evaporation):
-
Transfer the substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially:
-
HTL: NPB (~40 nm)
-
EML: Alq₃ (~30 nm)
-
ETL: this compound (~20 nm)
-
EIL: LiF (~1 nm)
-
-
-
Cathode Deposition:
-
Deposit the aluminum cathode (~100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation and Characterization:
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.
-
Application as a Fluorescent Chemical Sensor
The presence of nitrogen atoms in both the pyridine and oxadiazole rings makes this compound a potential ligand for metal ions. This interaction can lead to a change in the molecule's fluorescence properties, forming the basis for a "turn-on" or "turn-off" fluorescent sensor.[6]
Sensing Mechanism
The fluorescence of the molecule can be quenched by certain metal ions through a process like photoinduced electron transfer (PET). Upon coordination of a metal ion with the nitrogen atoms, the PET process can be inhibited, leading to an enhancement of fluorescence (a "turn-on" response).[6]
Protocol for Metal Ion Sensing
This protocol describes a general method to screen for the metal ion sensing capabilities of this compound using fluorescence spectroscopy.
Experimental Workflow:
A general workflow for testing metal ion sensing.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile/water mixture)
-
A selection of metal salts (e.g., chlorides or nitrates of Ag⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Ni²⁺, Co²⁺)
-
Fluorometer
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent mixture (e.g., acetonitrile/water, 1:1 v/v).
-
Prepare stock solutions of the various metal salts (e.g., 1 x 10⁻² M) in deionized water.
-
-
Fluorescence Measurements:
-
In a cuvette, place a dilute solution of the compound (e.g., 1 x 10⁻⁶ M) prepared from the stock solution.
-
Record the initial fluorescence spectrum of the compound solution.
-
Sequentially add small aliquots of a metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Repeat this process for each metal ion to be tested.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Observe for significant fluorescence quenching or enhancement in the presence of specific metal ions.
-
For quenching phenomena, the data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
Conclusion and Future Outlook
This compound stands out as a versatile molecule with significant potential in material science. Its unique electronic structure, coupled with its thermal stability, makes it a prime candidate for next-generation organic electronic devices. Furthermore, its coordinating ability paves the way for the development of selective and sensitive chemical sensors. The protocols outlined in this guide provide a solid foundation for researchers to explore and harness the full potential of this promising compound. Further research focusing on the derivatization of the aniline group could lead to a new family of materials with even more finely-tuned properties for a wide array of applications.
References
-
Metal Complexes of Oxadiazole Ligands: An Overview. (2019). PubMed Central. [Link]
-
Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes. (2019). PubMed Central. [Link]
-
A high triplet energy, high thermal stability oxadiazole derivative as the electron transporter for highly efficient red, green and blue phosphorescent OLEDs. (2023). ResearchGate. [Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. (2022). National Institutes of Health. [Link]
-
This compound. (2023). PubChem. [Link]
-
Detection of Silver Metal Ion by Fluorescence Quenching Studies on Chlorobenzene-Substituted 1,3,4-Oxadiazole Derivatives. (2023). Informatics Journals. [Link]
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2022). ACS Omega. [Link]
-
Pyridine Derivatives as Fluorescent Sensors for Cations. (2022). MDPI. [Link]
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 54754-58-4 [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal Complexes of Oxadiazole Ligands: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on the compound 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. This heterocyclic compound, featuring a unique assembly of pyridine, oxadiazole, and aniline moieties, has garnered interest for its potential biological activities.[1][2] Drawing from established computational methodologies, this guide offers detailed, step-by-step protocols for ligand and protein preparation, molecular docking simulations using the widely-used AutoDock Vina software, and subsequent analysis of the docking results. The protocols are designed to be self-validating, emphasizing scientific integrity and reproducibility. We will use Human Thymidylate Synthase and Histone Deacetylase 2 as example protein targets, based on literature suggesting the interaction of oxadiazole derivatives with these enzyme families.[1][2]
Introduction: The Rationale for Docking this compound
The compound this compound is a molecule of significant interest in medicinal chemistry. Its structure, a conjugate of a pyridine ring, a 1,3,4-oxadiazole core, and an aniline group, suggests a high potential for diverse biological interactions.[1] The 1,3,4-oxadiazole scaffold is a known pharmacophore present in numerous pharmaceuticals with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Preliminary research indicates that compounds with this core structure can interact with crucial enzymes such as thymidylate synthase and histone deacetylases (HDACs), both of which are pivotal targets in cancer therapy.[1][2]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. By elucidating these interactions at a molecular level, we can gain insights into the compound's mechanism of action and guide further optimization for improved potency and selectivity.
This guide will provide a robust framework for performing and validating molecular docking studies of this compound against two clinically relevant targets: Human Thymidylate Synthase and Human Histone Deacetylase 2 (HDAC2).
Experimental Design and Workflow
A successful molecular docking study hinges on a well-defined workflow. The following diagram illustrates the key stages of the process, from initial preparation to final analysis.
Caption: Overall workflow for molecular docking studies.
Protocol I: Ligand Preparation
The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. This protocol outlines the steps to prepare the this compound molecule for docking.
Objective: To generate a low-energy, 3D conformation of the ligand with correct atom types and charges.
Materials:
-
2D structure of this compound (SMILES: c1cnccc1-c2nnc(o2)-c3ccccc3N)
-
Molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch)
-
AutoDock Tools (MGLTools)
Procedure:
-
2D to 3D Conversion:
-
Draw the 2D structure of the molecule in a chemical drawing software or obtain its SMILES string.
-
Use the software's built-in functionality to convert the 2D structure into a 3D conformation.
-
-
Energy Minimization:
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation. This step is crucial for ensuring realistic bond lengths and angles.
-
-
File Format Conversion and Preparation in AutoDock Tools:
-
Save the energy-minimized 3D structure in a common format like .mol or .pdb.
-
Open AutoDock Tools.
-
Go to Ligand -> Input -> Open and select your ligand file.
-
AutoDock Tools will automatically add hydrogens and compute Gasteiger charges.[7] It will also detect the rotatable bonds, which are essential for flexible docking.
-
Go to Ligand -> Output -> Save as PDBQT to save the prepared ligand file. The PDBQT format includes atomic coordinates, partial charges (Q), and atom types (T).[8]
-
Protocol II: Target Protein Preparation
Proper preparation of the receptor is as critical as ligand preparation. This protocol details the steps for preparing the target protein for docking. We will use Human Thymidylate Synthase (PDB ID: 1HVY) as an example.[9]
Objective: To clean the PDB file, add hydrogens, and assign charges to the protein, preparing it for grid generation and docking.
Materials:
-
PDB ID of the target protein (e.g., 1HVY for Human Thymidylate Synthase, 4LXZ for Human HDAC2)[9][10]
-
Protein Data Bank (RCSB PDB)
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera)
-
AutoDock Tools (MGLTools)
Procedure:
-
Protein Structure Retrieval:
-
Navigate to the RCSB PDB website ().
-
Search for the desired PDB ID (e.g., 1HVY).
-
Download the PDB file.
-
-
Initial Protein Cleaning:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[11][12] For this example, remove the dUMP and Raltitrexed from 1HVY.
-
If the protein is a multimer, retain only the chain(s) of interest for the docking study.
-
Save the cleaned protein structure as a new PDB file.
-
-
Preparation in AutoDock Tools:
-
Open AutoDock Tools.
-
Go to File -> Read Molecule and open the cleaned PDB file.
-
Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the protein.
-
Save the prepared protein in PDBQT format by going to Grid -> Macromolecule -> Write.
-
Protocol III: Molecular Docking with AutoDock Vina
This protocol describes how to perform the molecular docking simulation using AutoDock Vina.
Objective: To predict the binding pose and affinity of the ligand within the active site of the target protein.
Materials:
-
Prepared ligand file (.pdbqt)
-
Prepared protein file (.pdbqt)
-
AutoDock Tools (for grid box definition)
Procedure:
-
Grid Box Definition:
-
In AutoDock Tools, with the prepared protein loaded, go to Grid -> Grid Box....
-
A box representing the search space will appear. Adjust the center and dimensions of the grid box to encompass the entire binding site of the protein. The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature.
-
Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).
-
-
Configuration File Creation:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the file names and coordinates with your own:
-
-
Running AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the conf.txt file.
-
Execute the following command:
-
AutoDock Vina will perform the docking simulation and generate an output file (docking_results.pdbqt) containing the predicted binding poses and a log file (docking_log.txt) with the binding affinities.
-
Protocol IV: Analysis of Docking Results
The output of a docking simulation requires careful analysis to extract meaningful insights.
Objective: To evaluate the predicted binding poses, analyze the binding interactions, and interpret the docking scores.
Materials:
-
Docking output file (docking_results.pdbqt)
-
Docking log file (docking_log.txt)
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer)
Procedure:
-
Binding Affinity Analysis:
-
Open the docking_log.txt file. It will contain a table of binding affinities (in kcal/mol) for the different predicted poses. The more negative the value, the stronger the predicted binding affinity.[9]
-
-
Visualization of Binding Poses:
-
Open your prepared protein (.pdbqt) and the docking results (.pdbqt) in a molecular visualization tool.
-
The output file contains multiple binding modes (poses). Analyze the top-ranked pose (the one with the lowest binding energy).
-
-
Interaction Analysis:
-
Examine the interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen bonds: These are strong, directional interactions.
-
Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Electrostatic interactions: Between charged groups.
-
-
Specialized software can be used to generate 2D diagrams of these interactions for clearer visualization.
-
The following diagram illustrates the key interactions to look for during analysis:
Caption: Key molecular interactions to analyze in a docking pose.
Protocol V: Validation of the Docking Protocol
To ensure the reliability of your docking protocol, it is essential to perform a validation step.
Objective: To confirm that the docking protocol can accurately reproduce a known binding pose.
Procedure:
-
Redocking:
-
Use the co-crystallized ligand from the original PDB file (e.g., Raltitrexed from 1HVY or SAHA from 4LXZ) as your ligand.
-
Perform the docking simulation using the exact same protocol (protein preparation, grid box parameters) as for your test compound.
-
-
RMSD Calculation:
-
Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that your docking protocol is reliable.[10]
-
Data Presentation
Summarizing the quantitative data from your docking studies in a clear and structured table is crucial for comparison and interpretation.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Human Thymidylate Synthase (1HVY) | This compound | Predicted Value | List Residues | Number and Details | List Residues |
| Human Histone Deacetylase 2 (4LXZ) | This compound | Predicted Value | List Residues | Number and Details | List Residues |
| Validation (1HVY) | Raltitrexed (Redocked) | Predicted Value | List Residues | Number and Details | List Residues |
| Validation (4LXZ) | SAHA (Redocked) | Predicted Value | List Residues | Number and Details | List Residues |
Note: The values in this table are placeholders and should be populated with the results from your own docking simulations.
Conclusion
This guide has provided a detailed and scientifically grounded set of protocols for conducting molecular docking studies on this compound. By following these steps, researchers can generate reliable and reproducible predictions of the binding behavior of this compound with relevant biological targets. The emphasis on protocol validation ensures the trustworthiness of the obtained results, which can serve as a strong foundation for further experimental validation and lead optimization in the drug discovery pipeline.
References
-
RCSB Protein Data Bank. (n.d.). 1HVY: Human thymidylate synthase complexed with dUMP and Raltitrexed, an antifolate drug, is in the closed conformation. Retrieved from [Link]
-
Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
-
YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
-
YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
-
ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 4LXZ: Structure of Human HDAC2 in complex with SAHA (vorinostat). Retrieved from [Link]
-
RSC Publishing. (n.d.). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Retrieved from [Link]
-
AutoDock Vina. (n.d.). AutoDock Vina. Retrieved from [Link]
-
Bio-protocol. (n.d.). 3.5. Validation of Molecular Docking. Retrieved from [Link]
-
Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
-
MDPI. (n.d.). Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. Retrieved from [Link]
-
ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
-
YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]
-
PubMed. (2022, November 1). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Retrieved from [Link]
-
YouTube. (2024, January 29). Learn Maestro: Preparing protein structures. Retrieved from [Link]
-
YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013, October 31). Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2024, November 7). (PDF) Design, Molecular Docking Study, Synthesis and Cytotoxicity Evaluation of New 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (2024, October 6). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. Retrieved from [Link]
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2007, August 15). Synthesis and antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rcsb.org [rcsb.org]
- 5. Structure-based discovery of inhibitors of thymidylate synthase. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Identification of potent inhibitors of HDAC2 from herbal products for the treatment of colon cancer: Molecular docking, molecular dynamics simulation, MM/GBSA calculations, DFT studies, and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and molecular docking studies of thymol based 1,2,3-triazole hybrids as thymidylate synthase inhibitors and apoptosis inducers against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. gjms.com.pk [gjms.com.pk]
Application Note & Protocol: Assessing Cell Viability with 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
A Comprehensive Guide for Researchers in Oncology and Drug Development
This document provides a detailed experimental protocol for determining the cytotoxic effects of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline on cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of this compound
This compound is a heterocyclic compound featuring a unique structure that includes a pyridine ring and an oxadiazole moiety.[1][2] Its molecular formula is C₁₃H₁₀N₄O, with a molecular weight of 238.25 daltons.[1][3] The presence of the 1,3,4-oxadiazole ring is significant, as derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5]
The anticancer potential of 1,3,4-oxadiazole derivatives is a subject of intense research.[4][5][6] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of enzymes crucial for cancer cell proliferation like thymidylate synthase and histone deacetylase (HDAC).[2][7] Specifically, this compound has been noted to interact with thymidylate synthase and histone deacetylase, influencing cell signaling pathways and gene expression.[1] Some studies suggest that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.[2]
Given its promising biological activities, it is crucial to have a robust and reproducible method to assess the cytotoxic effects of this compound on various cancer cell lines. This application note details a comprehensive protocol using the WST-1 assay, a reliable method for determining cell viability.
Principle of the WST-1 Assay
The WST-1 assay is a colorimetric method for the non-radioactive, spectrophotometric quantification of cell proliferation, viability, and cytotoxicity.[8] The assay's principle is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in metabolically active cells, producing a soluble formazan dye.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.[10] This assay is known for its sensitivity, rapid results, and simple one-step procedure.
Experimental Workflow
Caption: A flowchart of the major steps in the cell viability assay.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| This compound | e.g., Sigma-Aldrich, Benchchem | Purity >98% |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Cell culture grade |
| WST-1 Cell Proliferation Reagent | Roche, Abcam, or similar | |
| 96-well flat-bottom tissue culture plates | Corning, Falcon, or similar | Sterile |
| Cancer cell line of choice | ATCC or other cell bank | e.g., MCF-7 (breast), HeLa (cervical), A549 (lung) |
| Complete cell culture medium | Gibco, DMEM or RPMI-1640 | Supplemented with 10% FBS and 1% penicillin-streptomycin |
| Phosphate-buffered saline (PBS) | Gibco | pH 7.4, sterile |
| Multichannel pipette | ||
| Microplate reader | Capable of reading absorbance at 450 nm | |
| CO₂ incubator | 37°C, 5% CO₂ |
Detailed Experimental Protocol
Preparation of Compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Seeding
-
Culture the chosen cancer cell line in T-75 flasks until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in complete culture medium to the desired seeding density. The optimal density should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and resume growth.
Treatment of Cells
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is from 0.1 µM to 100 µM.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control group of cells treated with the same concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
WST-1 Assay
-
At the end of the treatment period, add 10 µL of the WST-1 reagent directly to each well.[8][10]
-
Gently mix the contents of the wells by tapping the plate.
-
Incubate the plate for 1 to 4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time can vary between cell lines and should be determined in a preliminary experiment.
-
After incubation, shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.[10]
Data Acquisition
-
Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.[10] A reference wavelength of >600 nm can be used to reduce background noise.[8][10]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the viability of the vehicle-treated control cells using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound that inhibits cell viability by 50%.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or medium; high concentration of phenol red in the medium. | Use fresh, sterile reagents; consider using phenol red-free medium for the assay. |
| Low signal in control wells | Low cell number; insufficient incubation time with WST-1. | Optimize cell seeding density; increase the WST-1 incubation time. |
| Inconsistent results between replicates | Uneven cell seeding; pipetting errors. | Ensure a homogenous cell suspension before seeding; use a multichannel pipette for better consistency. |
Conclusion
This application note provides a detailed and robust protocol for assessing the cytotoxic effects of this compound using the WST-1 assay. By following this guide, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of this promising compound in the field of oncology and drug development.
References
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: Leveraging the 1,3,4-Oxadiazole Scaffold for Advanced Fluorescent Probe Development
Introduction: The Rise of the 1,3,4-Oxadiazole Core in Fluorescence Sensing
In the landscape of molecular sensing and bioimaging, fluorescent probes are indispensable tools for visualizing and quantifying dynamic processes in chemical and biological systems. The rational design of these probes hinges on the selection of a core fluorophore, or "scaffold," that provides a robust photophysical foundation. Among the pantheon of heterocyclic compounds, the 1,3,4-oxadiazole ring has emerged as a privileged scaffold for developing high-performance fluorescent probes.[1][2][3]
The utility of the 1,3,4-oxadiazole core is rooted in a unique combination of desirable properties. These molecules are renowned for their exceptional thermal and chemical stability, a critical feature for probes intended for use in complex biological media.[4][5] Structurally, the 1,3,4-oxadiazole ring is electron-deficient, which not only contributes to its stability but also facilitates its role as an excellent electron-accepting and transporting unit in probe design.[4][6] This electronic nature, coupled with a rigid, planar geometry, often results in high photoluminescence quantum yields.[4][5][7][8] Furthermore, the synthetic accessibility of 2,5-disubstituted 1,3,4-oxadiazoles allows for facile tuning of their photophysical and sensing properties through chemical modification, making them a versatile platform for creating probes tailored to specific analytes and applications.[5][9][10][11]
This guide provides an in-depth exploration of the design principles, synthesis, characterization, and application of fluorescent probes based on the 1,3,4-oxadiazole scaffold. It is intended for researchers, scientists, and drug development professionals seeking to harness the power of this remarkable fluorophore.
Pillar 1: Principles of Probe Design and Sensing Mechanisms
The design of a successful fluorescent probe is a tale of two components: a signaling unit (the fluorophore) and a recognition unit (the receptor), often connected by a linker. The 1,3,4-oxadiazole core serves as the fluorophore. The receptor is an appended chemical moiety designed to selectively interact with the target analyte. This interaction triggers a conformational or electronic change that modulates the photophysical properties of the oxadiazole core, resulting in a detectable change in fluorescence (e.g., intensity, color, or lifetime).
Several key sensing mechanisms can be engineered into 1,3,4-oxadiazole-based probes:
-
Photoinduced Electron Transfer (PET): This is a powerful mechanism for designing "off-on" fluorescent sensors. In the "off" state, the fluorescence of the oxadiazole core is quenched by electron transfer from an adjacent receptor (e.g., a polyamine). Upon binding to an analyte (like a metal ion), the receptor's ability to donate an electron is suppressed, which blocks the PET process and "turns on" the fluorescence.[5][12]
-
Intramolecular Charge Transfer (ICT): In probes with a donor-acceptor (D-A) architecture, photoexcitation leads to an ICT state with a large dipole moment. The energy of this state, and thus the emission wavelength, is highly sensitive to the polarity of the microenvironment. Analyte binding can alter the electronic properties of the probe or its local environment, causing a measurable shift in the emission spectrum.[4][13]
-
Excited-State Intramolecular Proton Transfer (ESIPT): For 1,3,4-oxadiazole derivatives containing appropriately positioned proton-donating (e.g., -OH) and accepting groups, excitation can trigger the transfer of a proton, leading to a tautomeric species that fluoresces at a much longer wavelength (a large Stokes shift).[9] Analyte interaction can modulate this process, providing a ratiometric sensing signal.[5][14]
Pillar 2: Synthesis and Characterization Protocols
The versatility of the 1,3,4-oxadiazole scaffold stems from its straightforward and modular synthesis. The most common approach involves the cyclodehydration of an N,N'-diacylhydrazine intermediate, which is readily prepared from common starting materials.
Protocol 1: General Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole Core
This protocol describes a common method for synthesizing the oxadiazole ring, which can then be further modified to install the desired receptor unit.
Materials:
-
Starting carboxylic acid or ester (for R1)
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Hydrazine hydrate
-
Second carboxylic acid or acyl chloride (for R2)
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Appropriate solvents (e.g., Ethanol, Dichloromethane (DCM), Pyridine)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of the Acid Hydrazide (R1-CONHNH₂):
-
If starting from an ester: Reflux the ester (1 eq.) with hydrazine hydrate (3-5 eq.) in ethanol for 4-12 hours. Monitor reaction completion by TLC. Cool the reaction mixture to induce precipitation. Filter the solid hydrazide, wash with cold ethanol, and dry under vacuum.
-
Causality: Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form the more stable hydrazide. Ethanol is a common solvent that facilitates the dissolution of reactants.
-
-
Synthesis of the N,N'-Diacylhydrazine Intermediate:
-
Dissolve the acid hydrazide (1 eq.) from Step 1 in a suitable solvent like DCM or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the second acyl chloride (R2-COCl) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC).
-
Quench the reaction with water or a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl of the acyl chloride. Pyridine is often used as a base to neutralize the HCl byproduct.
-
-
Cyclodehydration to form the 1,3,4-Oxadiazole Ring:
-
Carefully add the N,N'-diacylhydrazine intermediate (1 eq.) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.
-
Heat the mixture to reflux (typically 80-110 °C) for 2-8 hours.
-
Causality: POCl₃ is a powerful dehydrating agent that promotes the intramolecular cyclization and elimination of water to form the stable aromatic oxadiazole ring.[11]
-
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photophysical Characterization of a New Probe
Once synthesized, the fundamental photophysical properties of the probe must be established.
Materials:
-
Synthesized probe
-
Spectroscopic grade solvents (e.g., THF, Acetonitrile, PBS buffer)
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Prepare Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) of the probe in a suitable solvent (e.g., DMSO or THF).
-
Determine Absorption Spectrum:
-
Prepare a dilute solution (e.g., 10 µM) of the probe in the desired analytical solvent.
-
Record the absorbance from ~250 nm to 600 nm to identify the wavelength of maximum absorbance (λ_abs). Ensure the maximum absorbance is below 0.1 to avoid inner filter effects.
-
-
Determine Emission Spectrum:
-
Using the same solution, excite the sample at its λ_abs in the fluorometer.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~700 nm to determine the wavelength of maximum emission (λ_em).
-
-
Calculate Stokes Shift: Stokes Shift (nm) = λ_em - λ_abs.
-
Determine Relative Fluorescence Quantum Yield (Φ_F):
-
Prepare a series of solutions of the standard (Quinine sulfate) and your probe at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 for all.
-
Measure the absorbance at the excitation wavelength (e.g., 350 nm for Quinine sulfate) and the integrated fluorescence intensity for both the standard and the probe.
-
Plot integrated fluorescence intensity versus absorbance for both. The slope of these plots is denoted as 'Grad'.
-
Calculate the quantum yield using the following equation: Φ_probe = Φ_std * (Grad_probe / Grad_std) * (η_probe² / η_std²) Where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent.
-
Causality: This comparative method relates the fluorescence efficiency of the unknown probe to that of a well-characterized standard under identical conditions.[10]
-
| Parameter | Symbol | Typical Range for 1,3,4-Oxadiazoles | Significance |
| Max. Absorption | λ_abs | 270 - 400 nm[7] | Wavelength for optimal excitation. |
| Max. Emission | λ_em | 350 - 550 nm[7][10] | Color of the emitted light. |
| Stokes Shift | Δλ | 50 - 150 nm | Separation between absorption and emission; larger is better. |
| Quantum Yield | Φ_F | 0.3 - 0.9[7] | Efficiency of fluorescence emission. |
| Molar Extinction Coeff. | ε | > 10,000 M⁻¹cm⁻¹ | Efficiency of light absorption. |
Pillar 3: Application Protocols for 1,3,4-Oxadiazole Probes
The true test of a probe lies in its application. The following protocols outline how to use these probes for specific sensing tasks.
Application 1: "Turn-On" Sensing of Metal Ions (e.g., Zn²⁺)
Many 1,3,4-oxadiazole probes are designed for detecting biologically important metal ions like Zn²⁺.[12][15] The nitrogen and oxygen atoms of the oxadiazole ring, or a linked chelator, can coordinate with Zn²⁺, disrupting a PET quenching pathway and causing a significant increase in fluorescence.[5][8]
Materials:
-
Probe stock solution (1 mM in DMSO)
-
Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)
-
Stock solutions (10 mM) of various metal perchlorates or chlorides (e.g., Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Cd²⁺, Hg²⁺) in deionized water.
Procedure:
-
Selectivity Test:
-
In separate cuvettes, add buffer to a final volume of 2 mL.
-
Add the probe stock solution to each cuvette to a final concentration of 10 µM.
-
To one cuvette ("blank"), add only the solvent for the metal salts (water).
-
To the other cuvettes, add a 10-fold excess (100 µM final concentration) of each respective metal ion stock solution.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence emission spectrum for each sample (excite at λ_abs).
-
Compare the fluorescence intensity of the probe in the presence of different ions to assess its selectivity for Zn²⁺.
-
Causality: This experiment validates that the probe's response is specific to the target analyte and not triggered by other common ions, which is crucial for reliable sensing in complex samples.
-
-
Fluorescence Titration:
-
Prepare a 2 mL solution of the probe (10 µM) in the buffer.
-
Record its initial fluorescence spectrum.
-
Add small aliquots of the Zn²⁺ stock solution to incrementally increase its concentration (e.g., from 0 to 50 µM).
-
After each addition, mix well, wait 1-2 minutes for equilibration, and record the fluorescence spectrum.
-
Plot the fluorescence intensity at λ_em against the concentration of Zn²⁺. This plot can be used to determine the binding constant and the limit of detection (LOD).
-
Application 2: Live-Cell Imaging
Probes designed with good cell permeability and low cytotoxicity can be used to visualize analytes within living cells.[16][17][18]
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Probe stock solution (1 mM in DMSO)
-
ZnCl₂ solution (1 mM in water)
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes or coverslips in a humidified incubator at 37°C with 5% CO₂ until they reach 60-70% confluency.
-
Probe Loading:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe (e.g., 5-10 µM final concentration) in serum-free medium for 30 minutes at 37°C.
-
Causality: Serum is temporarily removed as its components can sometimes bind to the probe or interfere with uptake. Incubation allows the probe to passively diffuse across the cell membrane.
-
-
Washing: Wash the cells three times with warm PBS to remove any excess, extracellular probe.
-
Causality: This step is critical to reduce background fluorescence and ensure that the detected signal originates from within the cells.
-
-
Imaging (Control): Add fresh PBS or medium to the cells and acquire fluorescence images using the microscope. This represents the basal level of intracellular Zn²⁺.
-
Imaging (Analyte Addition): To a separate dish of probe-loaded cells, add medium containing ZnCl₂ (e.g., 50 µM final concentration) and incubate for another 20-30 minutes.
-
Final Imaging: Wash the cells again with PBS and acquire fluorescence images. A significant increase in intracellular fluorescence compared to the control group indicates the successful detection of an influx of Zn²⁺.[15]
Application 3: Viscosity Sensing
By designing 1,3,4-oxadiazole derivatives with rotatable single bonds, "molecular rotor" probes can be created. In highly viscous environments, the intramolecular rotation is hindered, which closes non-radiative decay channels and enhances fluorescence emission.[19][20] This property is useful for mapping viscosity changes in cellular microenvironments, such as during apoptosis or in lipid rafts.[21][22]
Materials:
-
1,3,4-Oxadiazole-based molecular rotor probe
-
Glycerol
-
Phosphate-buffered saline (PBS)
-
Fluorometer with lifetime measurement capability (optional but recommended)
Procedure:
-
Prepare Viscosity Standards: Create a series of solutions with known viscosities by mixing glycerol and PBS in different volume ratios (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol). The viscosity of these mixtures can be found in reference tables.
-
Measure Fluorescence:
-
Add the molecular rotor probe to each viscosity standard at a constant final concentration (e.g., 1 µM).
-
For each sample, measure the fluorescence intensity and/or the fluorescence lifetime.
-
-
Create a Calibration Curve:
-
The relationship between fluorescence lifetime (τ) or intensity (I) and viscosity (η) for many molecular rotors can be described by the Förster-Hoffmann equation: log(I) = C + x log(η) or log(τ) = C + x log(η) .
-
Plot log(I) or log(τ) versus log(η). The resulting linear plot serves as your calibration curve.
-
Causality: This calibration empirically establishes the mathematical relationship between the probe's fluorescence response and the physical property of viscosity, allowing for the quantification of viscosity in unknown samples.
-
-
Measure Unknown Sample: Measure the fluorescence intensity or lifetime of the probe in your experimental sample (e.g., cell lysate) and use the calibration curve to determine its viscosity.
References
-
Photophysical Properties of Derivatives of 2-(2-Hydroxyphen-yl)-1,3,4-oxadiazole: A Theoretical Study. The Journal of Physical Chemistry A. [Link]
-
Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units. Journal of Fluorescence. [Link]
-
Photophysical processes of a fluorene derivative containing 1,3,4-oxadiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells. Dalton Transactions. [Link]
-
1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. ResearchGate. [Link]
-
A Novel Calix[15]Crown-Based 1,3,4-Oxadiazole as a Fluorescent Chemosensor for Copper(II) Ion Detection. Frontiers in Chemistry. [Link]
-
Spectroscopic Recognition of Metal Ions and Non-Linear Optical (NLO) Properties of Some Fluorinated Poly(1,3,4-Oxadiazole-Ether)s. MDPI. [Link]
-
Efficient Fluorescent Sensors Based on 2,5-Diphenyl[9][15][23]oxadiazole: A Case of Specific Response to Zn(II) at Physiological pH. Inorganic Chemistry. [Link]
-
Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review. Taylor & Francis Online. [Link]
-
Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. National Institutes of Health. [Link]
-
Synthesis of ɑ,β-Unsaturated Benzotriazolyl-1,3,4-Oxadiazole Derivatives: Anticancer Activity, Cytotoxicity, and Cell Imaging. IEEE Transactions on NanoBioscience. [Link]
-
Fluorescence emission spectra of 2,5-disubstituted 1,3,4-oxadiazole... ResearchGate. [Link]
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. MDPI. [Link]
-
Synthesis, characterization and optoelectronic investigations of bithiophene substituted 1,3,4-oxadiazole derivatives as green fluorescent materials. Semantic Scholar. [Link]
-
Choosing Fluorescent Probes and Labeling Systems. Springer Nature Experiments. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes: Via cross-coupling reactions. ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. MDPI. [Link]
-
Biological and Sensing Applications of a Few 1,3,4-Oxadiazole Based Donor-Acceptor Systems. ResearchGate. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health. [Link]
-
Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review. ResearchGate. [Link]
-
Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution. RSC Publishing. [Link]
-
Oxadiazole-Based Heterocyclic Compounds as Chemical Probes in Live Cell Imaging. Taylor & Francis. [Link]
-
Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. PubMed. [Link]
-
Recent Updates on Synthetic Strategies and Biological Potential of 1,3,4- oxadiazole: Review. Bentham Science. [Link]
-
1,3,4-oxadiazole - New sterically hindered high Stokes shift fluorophore sensitive to media viscosity. ResearchGate. [Link]
-
A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. PubMed. [Link]
-
Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). National Institutes of Health. [Link]
-
Efficient Fluorescent Sensors Based on 2,5-Diphenyl[9][15][23]oxadiazole: A Case of Specific Response to Zn(II) at Physiological pH. Inorganic Chemistry. [Link]
-
Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. ResearchGate. [Link]
-
Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems. PubMed. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. MDPI. [Link]
-
Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. National Institutes of Health. [Link]
-
Fluorescent Probes for Disease Diagnosis. ACS Publications. [Link]
-
Recent Progress in Identifying Bacteria with Fluorescent Probes. MDPI. [Link]
-
Designing a green-emitting viscosity-sensitive 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) probe for plasma membrane viscosity imaging. National Institutes of Health. [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]
-
Viscosity-activated reversible fluorescent probe for monitoring the diabetic refractory wound microenvironment. ResearchGate. [Link]
-
A 2,5-diaryl-1,3,4-oxadiazole-based fluorescent probe for rapid and highly selective recognition of hydrogen sulfide with a large Stokes shift through switching on ESIPT. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Calix[4]Crown-Based 1,3,4-Oxadiazole as a Fluorescent Chemosensor for Copper(II) Ion Detection [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of ɑ,β-Unsaturated Benzotriazolyl-1,3,4-Oxadiazole Derivatives: Anticancer Activity, Cytotoxicity, and Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. benchchem.com [benchchem.com]
- 19. Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Designing a green-emitting viscosity-sensitive 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) probe for plasma membrane viscosity imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Photophysical processes of a fluorene derivative containing 1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Faceted Approach to In Vitro Cytotoxicity Screening of Novel Oxadiazole Compounds
<-4>
Introduction: The Therapeutic Potential and Cytotoxic Imperative of Oxadiazoles
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Notably, numerous derivatives have demonstrated significant anticancer potential by targeting various signaling pathways crucial for cancer progression.[1][2][3] These compounds have been shown to act as inhibitors of key enzymes like histone deacetylases (HDACs), DNA topoisomerase I, and thymidylate synthase, and can modulate pathways such as the NF-κB signaling cascade.[1][2][4] Given the therapeutic promise of this heterocyclic core, rigorous and multi-parametric in vitro cytotoxicity screening is a critical first step in the preclinical evaluation of any novel oxadiazole analog.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust workflow for the in vitro cytotoxicity assessment of novel oxadiazole compounds. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and discuss the interpretation of results to build a comprehensive cytotoxic profile.
Strategic Planning for a Robust Cytotoxicity Assessment
A successful cytotoxicity screen is not merely about generating an IC50 value; it's about understanding the cellular response to a chemical entity.[7][8] A well-designed experiment should be a self-validating system, incorporating orthogonal assays to confirm findings and provide mechanistic insights.
The Foundational Tier: Initial Viability and Cytotoxicity Screening
The initial screening phase aims to identify compounds with cytotoxic activity and determine their potency. For this, we recommend a two-pronged approach utilizing assays that measure different cellular parameters: metabolic activity and membrane integrity.
-
Metabolic Activity Assessment: The MTT Assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[9] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
-
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay. The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate, which then drives a reaction resulting in a quantifiable color change.[11] This provides a direct measure of cell lysis.[13]
By running these two assays in parallel, we can obtain a more complete picture. For instance, a compound might reduce metabolic activity (as shown by the MTT assay) without causing immediate membrane rupture (as indicated by the LDH assay), suggesting a cytostatic rather than a cytotoxic effect.
Experimental Workflow: A Visual Guide
The following diagram outlines a logical workflow for the initial cytotoxicity screening of novel oxadiazole compounds.
Caption: A streamlined workflow for the initial in vitro cytotoxicity screening of novel compounds.
Detailed Protocols: A Step-by-Step Guide
Adherence to standardized protocols is paramount for generating reproducible and reliable data.[14]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of viable cells by quantifying the reduction of MTT to a purple formazan product.[9][10]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel oxadiazole compounds
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control.[15]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[15][16]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[17] Read the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[18]
Protocol 2: LDH Assay for Cytotoxicity
Principle: This assay quantifies the release of LDH from damaged cells into the culture supernatant as a measure of cytotoxicity.[12]
Materials:
-
Cells treated as in the MTT assay protocol
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the supernatant and the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in a color change.[12]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes).[12]
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (commonly 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity using the following formula, including controls for spontaneous and maximum LDH release as per the kit's instructions: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100 Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells.[10] | Measures release of LDH from damaged cells.[11] |
| Endpoint | Cell Viability (reduction) | Cytotoxicity (increase) |
| Indication | Cytostatic or cytotoxic effects | Cell membrane damage/lysis |
| Control | Vehicle-treated cells (100% viability) | Spontaneous and maximum LDH release |
Delving Deeper: Mechanistic Insights into Cell Death
Once "hit" compounds are identified from the primary screen, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[3][19]
Distinguishing Apoptosis from Necrosis: The Annexin V/PI Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[19][21] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[19][20]
Caption: Interpretation of Annexin V/PI staining results by flow cytometry.
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with the oxadiazole compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with the oxadiazole compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.
Confirming the Apoptotic Pathway: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[22] Caspase-3 and -7 are executioner caspases that, when activated, cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[22] This assay utilizes a specific substrate for caspase-3/7 that, when cleaved, generates a luminescent or fluorescent signal.[23][24]
Procedure: Commercially available Caspase-Glo® 3/7 assay kits offer a simple "add-mix-measure" format.[23][24]
-
Treat cells in a white-walled 96-well plate.
-
Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubate at room temperature.
-
Measure the luminescence using a plate reader.
An increase in the luminescent signal indicates the activation of caspase-3/7, confirming an apoptotic mechanism of cell death.[24]
Exploring Other Mechanistic Avenues
The cytotoxic effects of oxadiazoles are not limited to the induction of apoptosis. It is also worthwhile to investigate other potential mechanisms.
Reactive Oxygen Species (ROS) Generation
Principle: Some compounds exert their cytotoxic effects by inducing oxidative stress through the generation of reactive oxygen species (ROS).[25] ROS are highly reactive molecules that can damage DNA, proteins, and lipids, ultimately leading to cell death.[25][26] Probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) can be used to measure intracellular ROS levels.[25] H2DCFDA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Data Interpretation and Troubleshooting
-
IC50 Values: The IC50 value is a measure of a compound's potency.[8][18] A lower IC50 indicates greater potency.[7] However, IC50 values can be influenced by experimental factors such as cell density, incubation time, and the specific assay used.[7] It is crucial to maintain consistency in experimental conditions for meaningful comparisons.
-
Troubleshooting Common Assay Issues:
-
MTT Assay: Incomplete formazan solubilization or interference from colored compounds can affect results. Ensure thorough mixing and consider using a phenol red-free medium.[27]
-
LDH Assay: Background LDH from serum in the culture medium can be a source of error. Using a serum-free medium during the assay can mitigate this.[27]
-
General: High variability between replicates can be caused by inconsistent cell seeding or reagent addition.[27]
-
Conclusion
The in vitro cytotoxicity screening of novel oxadiazole compounds requires a thoughtful, multi-assay approach. By combining initial screens for viability and membrane integrity with subsequent mechanistic assays for apoptosis and other modes of cell death, researchers can build a comprehensive profile of a compound's cytotoxic activity. This robust data is essential for making informed decisions in the drug discovery and development pipeline, ultimately advancing the therapeutic potential of the versatile oxadiazole scaffold.
References
- 1. ijdcs.com [ijdcs.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. kosheeka.com [kosheeka.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. galaxy.ai [galaxy.ai]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. clyte.tech [clyte.tech]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 24. promega.com [promega.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
analytical techniques for characterization of 2,5-disubstituted-1,3,4-oxadiazoles
Application Notes & Protocols
Topic: Analytical Techniques for the Characterization of 2,5-Disubstituted-1,3,4-Oxadiazoles
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Foreword: The Structural Imperative of 2,5-Disubstituted-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science. As a bioisostere for amide and ester groups, it imparts favorable pharmacokinetic properties, including metabolic stability and improved solubility, making its derivatives potent agents with a wide spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[1][2] In materials science, their inherent thermal stability and photophysical properties are exploited in the development of organic light-emitting diodes (OLEDs) and scintillators.
The efficacy and safety of these compounds are inextricably linked to their precise chemical structure and purity. The substituents at the 2- and 5-positions dictate the molecule's three-dimensional conformation, electronic distribution, and, consequently, its interaction with biological targets or its performance in a material matrix. Therefore, rigorous and unambiguous analytical characterization is not merely a procedural step but a fundamental requirement for meaningful research and development.
This guide provides an integrated analytical workflow, detailing the core techniques and protocols necessary for the complete characterization of 2,5-disubstituted-1,3,4-oxadiazoles. It is designed to move beyond a simple listing of methods, instead explaining the causality behind experimental choices and demonstrating how a multi-technique approach provides a self-validating system for structural confirmation and purity assessment.
The Integrated Analytical Workflow
The characterization of a newly synthesized 2,5-disubstituted-1,3,4-oxadiazole is a systematic process. It begins with preliminary checks and progresses to definitive structural elucidation and final purity verification. Each technique provides a unique piece of the puzzle, and their combined data build a comprehensive and trustworthy profile of the molecule.
Caption: Integrated workflow for the characterization of 2,5-disubstituted-1,3,4-oxadiazoles.
Part 1: Core Structural Elucidation
The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy form the triad of techniques for this purpose.
Caption: Principle of complementary data integration for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
Expertise & Causality: For 2,5-disubstituted-1,3,4-oxadiazoles, ¹³C NMR is particularly decisive. The two carbon atoms of the oxadiazole ring (C2 and C5) are chemically distinct and highly deshielded due to the adjacent heteroatoms, giving rise to characteristic signals in the downfield region of the spectrum, typically between 161 and 167 ppm.[3][4] This provides immediate evidence of the heterocyclic core's formation. ¹H NMR confirms the structure of the substituents and their attachment to the ring by observing the expected chemical shifts, integrations, and coupling patterns of the aromatic and aliphatic protons.[4][5]
Table 1: Typical NMR Chemical Shifts (δ) for 2,5-Disubstituted-1,3,4-Oxadiazoles
| Atom Type | Nucleus | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Oxadiazole Ring Carbons | ¹³C | 161 - 167 | Highly deshielded, confirms ring formation.[3][4][6] |
| Aromatic Protons | ¹H | 7.0 - 8.5 | Depends on the electronic nature of substituents on the phenyl rings.[4][5] |
| Aliphatic Protons (adjacent to ring) | ¹H | 2.5 - 4.5 | e.g., CH₂, CH₃ attached to a substituent.[5] |
| Aromatic Carbons | ¹³C | 110 - 150 | Standard aromatic region. |
Protocol 1: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified oxadiazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][7] The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not overlap with key sample signals. DMSO-d₆ is often used for compounds with lower solubility.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
-
Instrumental Parameters (400 MHz Spectrometer Example):
-
¹H NMR:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire data with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Perform 16 to 64 scans for a standard concentration.
-
-
¹³C NMR:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
For ¹H NMR: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants (J-values) to establish the connectivity of protons.
-
For ¹³C NMR: Identify the characteristic downfield signals for the C2 and C5 carbons of the oxadiazole ring.[8] Assign the remaining signals to the carbons of the substituents.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve complex structures and unambiguously assign all proton and carbon signals.[3]
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. High-Resolution Mass Spectrometry (HRMS) is essential as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[3]
Expertise & Causality: The choice of ionization method is key. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which can be highly informative for structural confirmation.[1] A characteristic fragmentation observed for some 2,5-disubstituted-1,3,4-oxadiazoles is the loss of isocyanic acid (HNCO), which can help confirm the presence of the heterocyclic core.[3][9] Electrospray Ionization (ESI) is a softer technique, often used with LC-MS, which typically yields the protonated molecular ion [M+H]⁺, providing a clear determination of the molecular weight.[10]
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.[1] The solvent must be compatible with the ionization source.
-
Ensure the sample is fully dissolved to prevent clogging of the instrument inlet.
-
-
Instrumental Parameters (ESI-TOF Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode, to generate [M+H]⁺ ions.
-
Mass Analyzer: Time-of-Flight (TOF) for high-resolution measurement.
-
Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Set a wide scan range (e.g., m/z 50-1000) to ensure detection of the molecular ion.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately before the analysis to guarantee mass accuracy.
-
-
Data Processing and Interpretation:
-
Identify the most abundant ion in the spectrum, which is typically the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition based on the accurately measured m/z value.
-
Compare the calculated molecular formula with the expected formula of the target compound. The mass error should ideally be less than 5 ppm.[3]
-
Analyze any observed fragment ions to see if they correspond to logical losses from the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Causality: For 1,3,4-oxadiazoles, the key is to confirm the successful cyclization of the precursor (e.g., a diacylhydrazine). The disappearance of precursor signals (like N-H and C=O stretches from hydrazides) and the appearance of new, characteristic bands for the oxadiazole ring are definitive. The C=N stretching vibration and the C-O-C ether-like stretching of the ring are particularly diagnostic.[3][4]
Table 2: Key FTIR Absorption Frequencies for 2,5-Disubstituted-1,3,4-Oxadiazoles
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| C=N (Oxadiazole Ring) | Stretching | 1610 - 1690 | Confirms the presence of the imine-like bond in the ring.[3][4] |
| C-O-C (Oxadiazole Ring) | Asymmetric Stretching | 1230 - 1280 | Often referred to as the ether band of the heterocycle.[10][11] |
| =C-O-C= | Ring Vibration | 1020 - 1090 | Another characteristic vibration of the oxadiazole core.[4] |
| Aromatic C-H | Stretching | ~3000 - 3100 | Indicates the presence of aromatic substituents.[4] |
Protocol 3: FTIR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp. This method is fast and requires minimal sample preparation.
-
Alternatively, for the KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder, grind to a fine powder, and press into a transparent disk using a hydraulic press.
-
-
Instrumental Parameters:
-
Collect a background spectrum of the empty ATR crystal (or a pure KBr pellet) first. This will be automatically subtracted from the sample spectrum.
-
Set the scan range from 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Identify the characteristic absorption bands using a correlation table.
-
Confirm the presence of the key C=N and C-O-C stretches for the oxadiazole ring.[3][12]
-
Verify the functional groups on the substituents (e.g., C-H stretches, C=O if applicable, etc.).
-
Crucially, confirm the absence of bands from starting materials (e.g., a broad O-H from a carboxylic acid or N-H from a hydrazide).
-
Part 2: Purity Assessment and Final Confirmation
Once the structure is confidently proposed, the next critical step is to determine the purity of the bulk sample and, if necessary, obtain absolute structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. Reversed-phase HPLC (RP-HPLC) with a photodiode array (PDA) detector is the most common setup.
Expertise & Causality: The goal is to develop a method that can separate the target compound from any starting materials, by-products, or isomers. A C18 column is a versatile starting point. The mobile phase, typically a mixture of acetonitrile or methanol and water (often with a modifier like formic acid or TFA), is optimized to achieve a good peak shape and a reasonable retention time (RT).[13][14] Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected at a specific wavelength. A PDA detector is superior to a simple UV detector as it can check for peak purity by comparing spectra across the peak, helping to identify co-eluting impurities.
Protocol 4: RP-HPLC Purity Analysis
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.
-
Prepare the mobile phase components (e.g., HPLC-grade acetonitrile and ultrapure water). Filter and degas both solvents before use to prevent air bubbles and column blockage.
-
-
Instrumental Parameters (Example Method):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.[13]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and Water. A good starting point is an isocratic mixture of 70:30 ACN:Water.[13][14]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detector: PDA detector, scanning from 200-400 nm. Set a primary monitoring wavelength at the compound's λmax (determined by UV-Vis or from the PDA scan).[13]
-
-
Data Processing and Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. For drug development, purity should typically be >95%.[15]
-
Use the PDA data to assess the spectral purity of the main peak. The spectra should be consistent across the entire peak width.
-
Elemental Analysis (EA)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and sometimes other elements like sulfur). This is used to confirm the empirical formula of the compound.
Expertise & Causality: While HRMS provides a very accurate molecular formula, elemental analysis serves as an independent, classical validation of the compound's bulk composition. The experimentally determined percentages of C, H, and N must agree with the theoretical values calculated from the proposed molecular formula, typically within a ±0.4% tolerance.[7][16][17] This confirms that the sample is not, for example, a hydrate or solvate, and provides strong evidence of its overall purity.
Protocol 5: Elemental Analysis
-
Sample Preparation:
-
The sample must be meticulously purified (e.g., by recrystallization or column chromatography) and thoroughly dried under high vacuum to remove all traces of solvent and water.
-
Submit 2-3 mg of the highly pure sample to a specialized analytical facility.
-
-
Analysis and Interpretation:
-
The analysis is performed on a dedicated CHN analyzer which combusts the sample and quantifies the resulting CO₂, H₂O, and N₂.
-
Compare the reported weight percentages for C, H, and N with the values calculated for the molecular formula determined by HRMS.
-
A successful analysis shows experimental values within ±0.4% of the theoretical values.
-
Single Crystal X-ray Diffraction (SC-XRD)
For novel compounds or when the absolute stereochemistry or solid-state conformation must be known, SC-XRD is the definitive technique. It provides an unambiguous three-dimensional map of the atoms in a molecule.[5]
Expertise & Causality: This technique is not a routine check but is employed when other methods cannot resolve structural ambiguities. The major prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. If successful, the resulting crystal structure provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking.[5][18][19]
References
-
FTIR spectra of the three oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). Current Botany. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 19(9), 13441–13454. National Center for Biotechnology Information. [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. National Center for Biotechnology Information. [Link]
-
Frontera, A., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6331-6340. Royal Society of Chemistry. [Link]
-
G, P., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Egyptian Journal of Chemistry, 64(6), 3121-3129. [Link]
-
Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Yurttaş, L., et al. (2016). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry, 24(15), 3270-3279. PubMed. [Link]
-
¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. (2015). ResearchGate. Retrieved from [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Bala, S., et al. (2014). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. BioMed Research International. PubMed. [Link]
-
IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectrometric study of some protonated and lithiated 2,5-disubstituted-1,3,4-oxadiazoles. (2004). ResearchGate. Retrieved from [Link]
-
Gilani, S. J., et al. (2011). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Archiv der Pharmazie, 344(1), 145-166. National Center for Biotechnology Information. [Link]
-
Nagaraju, G., et al. (2022). Newer Synthetic Approaches and Biological Evaluation of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. (2012). Der Pharma Chemica, 4(1), 143-149. [Link]
-
Synthesis and Fungicidal Activity of 2,5-Disubstituted- 1,3,4-oxadiazole Derivatives. (2006). Journal of the Chinese Chemical Society, 53(2), 395-402. [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). International Journal of Research in Science and Engineering. JournalsPub. [Link]
-
Ibrahim, H. G., et al. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Lupine Publishers. [Link]
-
Gomaa, A. M. M., & Ali, M. M. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(3), 336. MDPI. [Link]
-
Carino, A., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Journal of Medicinal Chemistry, 66(7), 5037-5056. National Center for Biotechnology Information. [Link]
-
Wang, H., et al. (2013). Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Journal of Fluorescence, 23(1), 101-108. PubMed. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). ResearchGate. Retrieved from [Link]
-
UV–Vis spectra of Ox13(a-e) in chloroform a and NMP b solutions. (n.d.). ResearchGate. Retrieved from [Link]
-
Husain, A., et al. (2015). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Serbian Chemical Society, 80(10), 1239-1250. National Center for Biotechnology Information. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. (2012). ResearchGate. Retrieved from [Link]
-
Sănduleac, I. R., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(18), 5824. National Center for Biotechnology Information. [Link]
-
High Heat of Detonation Energetic Material Based on Oxadiazoles and Nitroform Groups with Zero Oxygen Balance. (2025). The Journal of Organic Chemistry. ACS Publications. [Link]
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Pires, J. V., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 18(2), 324-329. SciELO. [Link]
-
Mass spectrometry of oxazoles. (n.d.). Retrieved from [Link]
-
Kudelko, A., & Luczynski, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413. MDPI. [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbpas.com [ijbpas.com]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline by Recrystallization
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline via recrystallization. This document offers in-depth, field-proven insights and troubleshooting strategies to address common challenges encountered during the purification of this and structurally related heterocyclic compounds.
Introduction: The Rationale Behind Recrystallization for Purifying this compound
This compound is a heterocyclic compound featuring a pyridine ring, a 1,3,4-oxadiazole core, and an aniline moiety.[1][2] Its synthesis can result in various impurities, including unreacted starting materials (e.g., 4-pyridinecarboxylic acid hydrazide, 2-aminobenzaldehyde) or byproducts from the cyclization reaction. Recrystallization is a powerful and economical technique for purifying solid organic compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature, while impurities remain either highly soluble or insoluble at all temperatures.
The structural features of this compound, such as its aromatic rings and the presence of hydrogen bond donors and acceptors, influence its solubility and crystallization behavior.[3] The pyridine and aniline groups, in particular, can make solvent selection challenging.[4][5] This guide will walk you through a systematic approach to solvent selection and provide solutions to common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when purifying this compound?
A1: Common impurities often stem from the synthetic route used. These can include unreacted starting materials like 4-pyridinecarboxylic acid hydrazide and 2-aminobenzaldehyde, or byproducts from the cyclization step. If a nitro-substituted precursor was used, residual starting material or incompletely reduced intermediates could also be present.
Q2: My compound is a yellow crystalline solid. Will recrystallization remove the color?
A2: The yellow coloration of this compound is intrinsic to its extended conjugated system and is not necessarily an impurity.[1] However, if highly colored impurities are present, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb your product, so use it sparingly.
Q3: I'm not getting any crystals to form, even after cooling the solution in an ice bath. What should I do?
A3: This is a common issue that can arise from several factors. The most likely cause is that the solution is not supersaturated, meaning too much solvent was used.[6] Try evaporating some of the solvent to increase the concentration and then attempt to cool the solution again.[7] If that doesn't work, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[3]
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound (174-175°C) or if the solution is too concentrated.[1][3] To resolve this, try re-heating the solution to dissolve the oil and then add a small amount of additional solvent to dilute the solution slightly.[6] Allowing the solution to cool more slowly can also promote crystal formation over oiling.[6]
Experimental Protocols
Part 1: Solvent Screening for Recrystallization
A systematic approach to solvent selection is critical for a successful recrystallization. The ideal solvent should exhibit poor solubility for the compound at room temperature and high solubility at its boiling point.
Methodology:
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (0.2-0.5 mL at a time) and vortex to assess solubility at room temperature.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Observation: Observe if the compound dissolves completely upon heating.
-
Cooling: Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.
-
Evaluation: A suitable solvent is one in which the compound dissolves when hot and forms a significant amount of precipitate upon cooling.
Recommended Solvents for Screening:
Based on the structure of this compound and literature on similar compounds, the following solvents and solvent systems are recommended for initial screening:
| Solvent/Solvent System | Boiling Point (°C) | Rationale |
| Ethanol | 78 | Often a good choice for moderately polar aromatic compounds.[8] |
| Methanol | 65 | Similar to ethanol but with a lower boiling point.[9] |
| Ethyl Acetate | 77 | A less polar option that can be effective. |
| Acetone | 56 | A polar aprotic solvent. |
| Toluene | 111 | A non-polar aromatic solvent, can be good for π-stacking interactions.[4] |
| Ethanol/Water | Varies | A mixed solvent system where water acts as the anti-solvent.[10] |
| Ethyl Acetate/Methanol | Varies | A common mixed solvent system for 1,3,4-oxadiazoles.[11] |
| Chloroform/Ethanol | Varies | Another mixed solvent system reported for similar compounds.[11] |
Part 2: Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.[3] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator under vacuum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used. - The solution cooled too quickly. | - Evaporate some of the solvent to concentrate the solution.[7] - Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[3] - Allow for a slower cooling period. |
| "Oiling Out" | - The solution is too concentrated. - The boiling point of the solvent is too high. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[6] - Consider using a lower-boiling point solvent or a different solvent system.[3] |
| Poor Crystal Quality (Fine Powder) | - The solution cooled too rapidly. | - Ensure a very slow cooling rate. An insulated container can help slow down heat loss.[3] |
| Low Recovery | - Too much solvent was used. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[1] - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out. |
References
-
Al-Soud, Y. A., et al. (2017). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 22(9), 1486. Available from: [Link]
-
Khan, I., et al. (2023). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega, 8(23), 20835-20848. Available from: [Link]
-
Gontarska, M., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805. Available from: [Link]
-
Faramarzi, S., & Faghih, Y. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Pharmaceutical Sciences, 22(2), 115-120. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]
-
ResearchGate. (PDF) Oxadiazole: Synthesis, characterization and biological activities. Available from: [Link]
-
Kumar, K. A., et al. (2013). Synthesis Of 2,5-Disubstituted-1,3,4-Oxadiazoles Using Ethyl Oleate As Precursor. International Journal of ChemTech Research, 5(5), 2516-2521. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 54754-58-4 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities [jmchemsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. 1,3,4-Oxadiazoles are a cornerstone in medicinal chemistry, often used as bioisosteres for ester and amide groups, which enhances metabolic stability and modulates physicochemical properties.[1] Their derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5]
However, the path to synthesizing these valuable compounds is not without its challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common experimental hurdles and optimize your synthetic strategies.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 1,3,4-oxadiazole derivatives in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and how can I fix it?
Answer: Low or no yield is one of the most common issues and can stem from several factors related to reaction conditions or reagent choice.
Potential Cause 1: Inefficient Cyclodehydration The final ring-closing step, typically a dehydration of a 1,2-diacylhydrazine intermediate or cyclization of an acylhydrazone, is often the most challenging. The dehydrating agent may be too weak, or the reaction conditions may not be optimal.
-
Expert Insight & Solution: The choice of dehydrating agent is critical and substrate-dependent. While traditional reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are effective, they require harsh conditions (high temperatures) that can degrade sensitive substrates.[1][6][7]
-
For Sensitive Substrates: Consider milder, modern reagents. The Burgess reagent can facilitate cyclization at room temperature, preserving delicate functional groups.[3][8] Similarly, coupling reagents like HATU or TBTU can be used to form the diacylhydrazine, which is then cyclized in a one-pot procedure, often with excellent yields.[8][9][10]
-
Microwave Irradiation: Employing microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating that minimizes side product formation.[2][3][5]
-
Potential Cause 2: Poor Quality of Starting Materials The purity of your starting materials, such as the carboxylic acid, acid hydrazide, or acylhydrazone, is paramount. Impurities can interfere with the reaction.
-
Expert Insight & Solution:
-
Acylhydrazides: These can degrade over time. It is best to use freshly prepared acylhydrazides or purify stored material by recrystallization before use.
-
Anhydrous Conditions: Many dehydrating agents (e.g., POCl₃, SOCl₂) are highly sensitive to moisture. Ensure your solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Potential Cause 3: Competing Side Reactions Under harsh acidic or basic conditions, or at high temperatures, your starting materials or the desired 1,3,4-oxadiazole product may decompose.[11]
-
Expert Insight & Solution: Monitor your reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material and the formation of the product. If you observe the formation of multiple spots or the disappearance of the product spot over time, the conditions are likely too harsh. Reduce the temperature or switch to a milder cyclization agent as described above.
Caption: Troubleshooting flowchart for low yield issues.
Question 2: I've isolated my product, but it's contaminated with a sulfur-containing impurity. What is this and how did it form?
Answer: This is a classic issue that arises when using certain synthetic routes.
-
Expert Insight & Solution: The most likely impurity is the corresponding 1,3,4-thiadiazole . This occurs when a sulfur-containing reagent is used in the synthesis, either intentionally or as a carry-over.[11]
-
Synthesis from Thiosemicarbazides: If your synthesis starts from an acylthiosemicarbazide, cyclization can proceed via elimination of water (to give an oxadiazole) or hydrogen sulfide (to give a triazole), but rearrangement or use of certain dehydrating agents can favor the formation of the more stable thiadiazole ring. Using reagents specifically designed for desulfurization, like tosyl chloride in pyridine, can favor the desired 2-amino-1,3,4-oxadiazole.[4][12]
-
Use of P₄S₁₀ or Lawesson's Reagent: While these are typically used for synthesizing thiadiazoles, they are sometimes mistakenly used in attempts to cyclize diacylhydrazines, leading to the thiadiazole as the primary product.[11]
Purification Strategy: Separating a 1,3,4-oxadiazole from its thiadiazole analog can be difficult due to their similar polarities. Careful column chromatography with a shallow gradient of a polar solvent (e.g., ethyl acetate in hexanes) is often required. Recrystallization may also be effective if there is a significant difference in the solubility of the two compounds.[11]
-
Question 3: My cyclization of a 1,2-diacylhydrazine is failing. What are my options?
Answer: When direct dehydration of a 1,2-diacylhydrazine proves difficult, it's time to consider alternative, robust synthetic routes.
-
Expert Insight & Solution: The most common and effective alternative is the oxidative cyclization of N-acylhydrazones .[13][14] This two-step, one-pot process involves first condensing your acylhydrazide with an aldehyde to form the N-acylhydrazone intermediate, which is then cyclized in the presence of an oxidizing agent.
-
Mechanism: The oxidizing agent facilitates the removal of two protons and the formation of the C-O bond to close the ring.
-
Common Oxidizing Agents: A variety of oxidants can be used, offering flexibility.
-
Molecular Iodine (I₂): A mild, inexpensive, and metal-free option that works well with a base like potassium carbonate.[2][12]
-
Hypervalent Iodine Reagents (e.g., IBX): Highly efficient under mild conditions.[3]
-
Metal Catalysts: Cationic Fe(III)/TEMPO systems provide an efficient catalytic route.[12]
-
-
This approach often succeeds where direct dehydration fails and is compatible with a broad range of functional groups.
Caption: Major synthetic routes to 1,3,4-oxadiazoles.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles? There are two main, highly versatile methods:
-
Dehydrative Cyclization of 1,2-Diacylhydrazines: This involves coupling a carboxylic acid with an acylhydrazide to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like POCl₃, PPA, or SOCl₂.[7] This is a classic method, though it can require harsh conditions.[1]
-
Oxidative Cyclization of N-Acylhydrazones: This method involves the condensation of an acylhydrazide with an aldehyde to form an N-acylhydrazone, which is subsequently cyclized using an oxidizing agent.[12][13] This pathway is often milder and tolerates a wider variety of functional groups.[12]
Other notable methods include reactions of hydrazides with orthoesters or carbon disulfide, and rearrangements of other heterocyclic systems.[3][13]
Q2: How do I select the most appropriate dehydrating agent for my synthesis? The choice depends on the stability of your substrate and the desired reaction conditions. The table below summarizes the most common choices.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Considerations |
| POCl₃ | Reflux, neat or in solvent | Inexpensive, powerful, widely used.[3][6][15] | Harsh, corrosive, not suitable for acid-sensitive groups. |
| PPA (Polyphosphoric Acid) | High temp. (100-160 °C) | Strong dehydrating agent, acts as solvent.[7][8] | Very high temperatures, difficult workup. |
| SOCl₂ (Thionyl Chloride) | Reflux | Effective, readily available.[3][7] | Generates HCl and SO₂, corrosive. |
| TsCl (Tosyl Chloride) | Pyridine or other base | Milder than POCl₃, good for amino-oxadiazoles.[13] | Requires base, potential for side reactions. |
| Burgess Reagent | Room temp. to reflux | Very mild, excellent for sensitive substrates.[3][8][16] | Expensive, moisture-sensitive. |
| HATU / Burgess Reagent | Room temp. | One-pot from acid & hydrazide, mild.[8] | Multi-component, cost of reagents. |
Q3: My substrate contains acid-labile groups (e.g., Boc protecting groups, acetals). What is the safest synthetic route? For substrates with sensitive functional groups, you must avoid harsh acidic conditions and high temperatures.
-
Recommendation 1: The one-pot synthesis using a coupling agent like HATU to form the diacylhydrazine intermediate, followed by cyclization with the Burgess reagent at room temperature, is an excellent choice.[8]
-
Recommendation 2: A novel and exceptionally mild method involves the coupling of α-bromo nitroalkanes with acyl hydrazides . This non-dehydrative approach avoids harsh reagents entirely and proceeds under semi-aqueous conditions, making it highly compatible with sensitive functional groups.[1][17]
-
Recommendation 3: Iodine-mediated oxidative cyclization of acylhydrazones is also a very mild and effective alternative that tolerates a wide range of functionalities.[12]
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via POCl₃-Mediated Dehydration
This protocol is a robust, traditional method suitable for many substrates.
-
Step A: Synthesis of the 1,2-Diacylhydrazine Intermediate.
-
To a solution of the starting carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq).
-
Stir at room temperature for 30 minutes.
-
Add the corresponding acylhydrazide (1.0 eq) and continue stirring at room temperature for 12-24 hours until TLC indicates completion.
-
Work up the reaction by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate). The crude diacylhydrazine is often used directly in the next step after solvent removal.
-
-
Step B: Cyclodehydration.
-
To the crude 1,2-diacylhydrazine from the previous step, add phosphorus oxychloride (POCl₃) (5-10 eq) cautiously at 0 °C.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC.[15]
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., 10% NaHCO₃ or NaOH solution) until the pH is ~7-8.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Iodine-Mediated Oxidative Cyclization
This is a milder, metal-free alternative to the classic dehydration method.[12]
-
Step A: Synthesis of the N-Acylhydrazone Intermediate.
-
Dissolve the acylhydrazide (1.0 eq) and the corresponding aldehyde (1.0 eq) in a solvent like ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature or gentle reflux for 1-4 hours. The hydrazone product often precipitates from the solution and can be collected by filtration.
-
-
Step B: Oxidative Cyclization.
-
In a round-bottom flask, suspend the N-acylhydrazone (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in a solvent such as DMSO or DMF.
-
Add molecular iodine (I₂) (1.5 eq) portion-wise.
-
Heat the reaction mixture to 80-100 °C and stir for 2-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
-
Title: Synthesis of 1,3,4-oxadiazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review Source: Journal of Chemical Reviews URL: [Link]
-
Title: Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 Source: Molecules (via PubMed Central) URL: [Link]
-
Title: Review of Synthesis of 1,3,4-Oxadiazole Derivatives Source: Synthetic Communications URL: [Link]
-
Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: Applied Sciences URL: [Link]
-
Title: Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review Source: Journal of Chemical Reviews (ResearchGate) URL: [Link]
-
Title: A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Source: Tetrahedron URL: [Link]
-
Title: Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives Source: Applied Sciences URL: [Link]
-
Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: Bentham Open URL: [Link]
-
Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications (Preprint) Source: Research Square URL: [Link]
-
Title: A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions Source: Chemical Science (via PubMed Central) URL: [Link]
-
Title: A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity Source: Egyptian Journal of Chemistry URL: [Link]
-
Title: A mild, one-pot preparation of 1,3,4-oxadiazoles Source: Tetrahedron Letters (via ResearchGate) URL: [Link]
-
Title: Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: Bentham Open URL: [Link]
-
Title: What is the best way to convert aromatic carboxylic acid derivatives into 1,3,4-oxadiazole? Source: ResearchGate URL: [Link]
-
Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities Source: ACS Omega URL: [Link]
-
Title: Synthesis of 1,3,4-oxadiazoles. Reagents and conditions... Source: ResearchGate URL: [Link]
-
Title: Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities Source: Medium URL: [Link]
-
Title: 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies Source: International Journal of Medicinal Chemistry (via NIH) URL: [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the low aqueous solubility of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CAS 54754-58-4). We will explore the physicochemical reasons for its poor solubility and offer a series of troubleshooting strategies and detailed experimental protocols to enhance its dissolution in aqueous media for various research applications.
Section 1: Understanding the Molecule's Solubility Profile
This compound is a heterocyclic compound featuring three aromatic ring systems: an aniline group, a central 1,3,4-oxadiazole core, and a pyridine substituent.[1] Its molecular formula is C₁₃H₁₀N₄O with a molecular weight of 238.24 g/mol .[2][3] The planar, π-conjugated system contributes to strong intermolecular forces and a stable crystal lattice, which are primary reasons for its low aqueous solubility.[2]
The key structural features influencing its solubility are:
-
Hydrophobic Core: The linked aromatic rings (aniline, oxadiazole, pyridine) create a large, nonpolar surface area that is energetically unfavorable to solvate in water.
-
Crystal Lattice Energy: The planarity of the molecule allows for efficient packing in a crystalline solid state.[2] Overcoming this high crystal lattice energy requires significant energy input, which disfavors dissolution.[4]
-
Weakly Basic Centers: The molecule possesses basic nitrogen atoms in the pyridine and aniline moieties. The pyridine ring has a pKa of approximately 5.23, making it weakly basic.[5] These sites can be protonated, but their limited basicity means that pH adjustment is only effective within a specific, narrow range.
It is estimated that over 70% of new chemical entities (NCEs) in drug development pipelines are poorly soluble in water, a challenge that can hinder bioassay accuracy, limit bioavailability, and complicate formulation development.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating out of my aqueous buffer during my cell-based assay?
A: This is a classic sign of exceeding the compound's thermodynamic solubility limit in the final assay medium. Many researchers first dissolve compounds in a 100% organic solvent like DMSO and then perform serial dilutions into an aqueous buffer.[7] This "kinetic solubility" can temporarily appear higher than the true "thermodynamic solubility," leading to precipitation over time as the system equilibrates.[7][8] The final concentration of the organic solvent (e.g., DMSO) in the assay is also critical; if it's too low, it may not be sufficient to keep the compound in solution.[7]
Q2: I'm using DMSO as a co-solvent. What concentration should I not exceed?
A: For most in vitro cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%, as higher concentrations can induce cellular stress or toxicity, confounding experimental results.[9] Some sensitive assays may even require concentrations as low as 0.1%.[7] Always run a vehicle control (buffer with the same final DMSO concentration) to assess the solvent's effect on your specific assay.
Q3: Can I simply increase the pH to dissolve the compound?
A: While the pyridine (pKa ≈ 5.23) and aniline groups are basic, increasing the pH will deprotonate them, likely decreasing solubility.[5] Lowering the pH to protonate these sites can form a more soluble salt. However, the compound's stability may be compromised under highly acidic conditions (pH < 3).[1] Therefore, a mild acidic pH (e.g., pH 4-6) is the most promising range to explore for solubility enhancement via pH modification.
Q4: What is the difference between kinetic and thermodynamic solubility?
A:
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer until it precipitates. This mimics the process often used in high-throughput screening and can overestimate solubility because the compound may remain in a supersaturated state for a period.[8][10][11]
-
Thermodynamic Solubility is the true equilibrium solubility. It's determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate (typically for 24-72 hours) until the concentration of the dissolved compound is maximal and stable.[8] This value is more relevant for formulation development.
Section 3: Troubleshooting & Solubilization Strategies
When encountering solubility issues, a systematic approach is crucial. The following strategies are presented in order of increasing complexity.
Strategy 1: pH Adjustment
This is often the simplest and first method to try. By protonating the basic nitrogen on the pyridine ring, a more water-soluble salt can be formed.[12]
-
Mechanism: At a pH below the pKa of the pyridine nitrogen (pKa ≈ 5.23), the nitrogen becomes protonated (pyridinium ion), introducing a positive charge that enhances interaction with polar water molecules.[5]
-
Pros: Simple, inexpensive, and easy to implement.
-
Cons: Limited effectiveness if the compound's pKa is not in a biocompatible range. The compound may be unstable at the required pH.[1]
-
Best For: In vitro assays where the pH can be adjusted without affecting the biological system (e.g., some enzymatic assays).
Strategy 2: Co-solvency
This involves using a water-miscible organic solvent to increase the solubility of a lipophilic compound.[13]
-
Mechanism: Co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) work by reducing the polarity of the aqueous medium, making it more favorable for the nonpolar solute to dissolve.[12][14][15]
-
Pros: Can significantly increase solubility; simple to prepare.[13]
-
Cons: The co-solvent may have its own biological or toxicological effects, interfering with the experiment.[9] Precipitation can occur upon further dilution in aqueous systems.[13]
-
Best For: Initial stock solutions and in vitro assays where the final co-solvent concentration is verified to be non-interfering.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17]
-
Mechanism: The hydrophobic core of this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an "inclusion complex."[18][19] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water.[16][20]
-
Pros: Highly effective at increasing solubility, often without the intrinsic toxicity of organic co-solvents.[20] Can also improve compound stability.[19]
-
Cons: Can be more expensive. The large size of the complex may affect cell permeability or interaction with the target protein.
-
Best For: Both in vitro and in vivo applications. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[14][20]
Strategy 4: Advanced Formulation Approaches
For more challenging applications, especially in vivo studies, advanced methods may be necessary. These techniques generally require specialized equipment and expertise.
-
Amorphous Solid Dispersions (ASDs): The crystalline API is converted into a high-energy amorphous state within a polymer matrix.[4][6] This avoids the need to overcome the crystal lattice energy during dissolution.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanoscale (nanosuspension) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[6][13][21]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in lipids, oils, or surfactants can create systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) that facilitate solubilization in the aqueous environment of the GI tract.[6]
Section 4: Experimental Protocols & Workflows
Workflow 1: Decision Guide for Selecting a Solubilization Strategy
The following diagram provides a logical workflow for choosing an appropriate solubilization method based on your experimental context.
Caption: Decision workflow for selecting a solubilization strategy.
Protocol 1: Determining Thermodynamic Solubility via Shake-Flask Method
This "gold standard" protocol determines the equilibrium solubility of the compound.[8]
-
Preparation: Prepare a series of buffered aqueous solutions at different pH values relevant to your experiment (e.g., pH 5.0, 6.0, 7.4).
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial. Ensure enough solid is present that some remains undissolved at the end.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.
-
Separation: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[8]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)
This method is effective for creating a solid, water-soluble complex.[18]
-
Dissolution: Dissolve a molar excess (e.g., 2-3 fold) of hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water.
-
Drug Addition: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.
-
Evaporation: Stir the mixture for 24 hours at room temperature. Following this, remove the solvents under reduced pressure using a rotary evaporator to obtain a solid powder.
-
Washing & Drying: Wash the resulting powder with a small amount of the organic solvent used in step 2 to remove any uncomplexed drug from the surface. Dry the final powder in a vacuum oven at 40°C.
-
Validation: The resulting solid complex can be reconstituted in aqueous buffer. Confirm the improved solubility by measuring the concentration as described in Protocol 1.
Diagram: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Section 5: Summary of Solubilization Strategies
The table below provides a comparative overview to help guide your selection.
| Strategy | Mechanism | Typical Concentration Increase | Pros | Cons |
| pH Adjustment | Salt formation by protonating basic centers. | 2-10 fold | Simple, inexpensive. | Limited pH range, potential for compound instability. |
| Co-solvency | Reduces solvent polarity. | 10-100 fold | Easy to prepare, effective. | Potential for solvent toxicity/interference, risk of precipitation on dilution.[9][13] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule.[16] | 100-1000+ fold | Low toxicity, improves stability, high efficacy.[20] | Higher cost, may alter drug-target interaction. |
| Nanonization | Increases surface area for dissolution. | Variable | Enhances dissolution rate, suitable for in vivo. | Requires specialized equipment (e.g., homogenizers).[6] |
| Solid Dispersions | Overcomes crystal lattice energy. | Variable | Significant solubility enhancement, suitable for oral delivery. | Requires specialized equipment (e.g., spray dryers), potential for physical instability.[4] |
Section 6: References
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. Available at: [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available at: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Steiner, D., et al. (2021). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate. Available at: [Link]
-
Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2013). PMC - NIH. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Compexation of poorly water soluble drug with cyclodextrin. (2024). LinkedIn. Available at: [Link]
-
Jacob, S., & Nair, A. B. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Available at: [Link]
-
Aqueous Solubility. (n.d.). Creative Biolabs. Available at: [Link]
-
Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Pyridine. (n.d.). Wikipedia. Available at: [Link]
-
Aqueous Solubility Assays. (n.d.). Creative Bioarray. Available at: [Link]
-
Yamazaki, S., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. Available at: [Link]
-
Etzweiler, F., Senn, E., & Schmidt, H. W. H. (1993). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry. Available at: [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Available at: [Link]
-
Pyridine. (2000). Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharmaceutical and Chemical Analysis. Available at: [https://www.ijpca.org/abstract.php?article_id=409&title=Strategies for improving hydrophobic drugs solubility and bioavailability]([Link] for improving hydrophobic drugs solubility and bioavailability)
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Solubility of Pyridine (C5H5N). (n.d.). Solubility of Things. Available at: [Link]
-
Co-solvent and Complexation Systems. (2012). ResearchGate. Available at: [Link]
-
Windus-Podehl, G., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
-
C–H···π interactions increase pyridinium solubility by disrupting ionic... (2020). ResearchGate. Available at: [Link]
-
Al-Malki, T. H., et al. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. NIH. Available at: [Link]
-
This compound (54754-58-4) Msds-Molbase. (n.d.). Molbase. Available at: [Link]
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. longdom.org [longdom.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. humapub.com [humapub.com]
- 19. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Welcome to the technical support hub for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2][3] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during these chemical transformations. Here, we dissect potential side reactions, offering field-proven insights and evidence-based protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole
Question: My reaction to form a 2,5-disubstituted 1,3,4-oxadiazole from a 1,2-diacylhydrazine precursor is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer:
Low yields in this synthesis are frequently traced back to inefficient cyclodehydration.[4] The conversion of the linear 1,2-diacylhydrazine to the cyclic oxadiazole requires the removal of a water molecule, a process that is highly dependent on the choice of dehydrating agent and the reaction conditions.
Potential Causes & Solutions:
-
Suboptimal Dehydrating Agent: The efficacy of dehydrating agents varies significantly with the substrate. While phosphorus oxychloride (POCl₃) is a common choice, it may be too harsh for sensitive substrates, leading to decomposition.[5][6]
-
Recommendation: Screen a panel of dehydrating agents. For milder conditions, consider alternatives such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or the Burgess reagent.[1][6] Triflic anhydride in combination with triphenylphosphine oxide has also been reported as a powerful and safer alternative to POCl₃.[2] For some substrates, XtalFluor-E ([Et₂NSF₂]BF₄) has proven to be a practical cyclodehydration agent.[7]
-
-
Inappropriate Reaction Temperature and Time: Both temperature and reaction duration are critical parameters. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may cause decomposition of your starting materials or the desired product.[6]
-
Recommendation: Optimize the reaction temperature by performing small-scale experiments at various temperatures. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
-
-
Presence of Moisture: Dehydrating agents are, by their nature, highly reactive towards water. Any moisture present in the reaction vessel or solvents will quench the reagent, halting the cyclization.[6]
-
Recommendation: Ensure all glassware is rigorously dried in an oven prior to use. Use anhydrous solvents and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[6]
-
-
Side Reactions of the Starting Material: Under harsh conditions, the 1,2-diacylhydrazine intermediate can undergo cleavage, reverting to the corresponding aroylhydrazide.[6]
-
Recommendation: Employ milder reaction conditions. This could involve using a less aggressive dehydrating agent or lowering the reaction temperature.
-
Issue 2: Formation of a Sulfur-Containing Impurity
Question: I am attempting to synthesize a 1,3,4-oxadiazole, but my final product is contaminated with a significant sulfur-containing impurity. What is this byproduct and how can I avoid its formation?
Answer:
The most probable sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[4] This side product is particularly common when using sulfur-based reagents, such as Lawesson's reagent or P₄S₁₀, with the intention of forming an oxadiazole from a diacylhydrazine.[4] It can also arise if your synthesis starts from thiosemicarbazides.[4]
Causality: The formation of the thiadiazole ring is often thermodynamically favored over the oxadiazole ring in the presence of sulfur reagents. The mechanism involves the thionation of the carbonyl oxygen atoms of the diacylhydrazine intermediate, followed by cyclization and dehydration.
Mitigation Strategies:
-
Avoid Sulfur-Based Reagents: If your goal is the oxadiazole, steer clear of reagents like Lawesson's reagent or P₄S₁₀ for the cyclization step.
-
Alternative Synthetic Routes: If starting from a thiosemicarbazide, consider alternative pathways that do not involve this intermediate. For example, the reaction of acylhydrazides with isothiocyanates followed by a cyclodesulfurization reaction using a non-sulfur-containing reagent like TBTU can be effective.[8]
-
Purification: If the thiadiazole has already formed, careful purification is necessary. Column chromatography on silica gel is a widely used method.[4] The choice of the eluent system will be critical for achieving good separation between the structurally similar oxadiazole and thiadiazole.[4]
Issue 3: Formation of Unexpected Byproducts in Oxidative Cyclization of N-Acylhydrazones
Question: I am using an oxidative cyclization of an N-acylhydrazone to synthesize my 2,5-disubstituted 1,3,4-oxadiazole, but I am observing significant byproduct formation. What are these byproducts and how can I suppress them?
Answer:
Oxidative cyclization is a powerful method, but it can be accompanied by side reactions if not properly controlled. The nature of the byproducts will depend on the specific oxidizing agent and the substrate.
Common Byproducts and Solutions:
-
Over-oxidation Products: Strong oxidizing agents can sometimes lead to the oxidation of other functional groups in your molecule, particularly if you have electron-rich aromatic rings or other sensitive moieties.
-
Recommendation: Use milder oxidizing agents. A variety of reagents have been successfully employed, including bromine, mercury(II) oxide, potassium permanganate, and hypervalent iodine reagents.[1][9] Iodine in the presence of a base like potassium carbonate is often a good choice for a transition-metal-free and scalable reaction.[10]
-
-
Dimerization or Polymerization: In some cases, the radical intermediates formed during the oxidation process can dimerize or polymerize, leading to a complex mixture of products.
-
Recommendation: Optimize the reaction concentration. Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions. Additionally, ensure that the oxidizing agent is added slowly and at a controlled temperature to maintain a low concentration of reactive intermediates.
-
-
Incomplete Cyclization: If the oxidation is not efficient, you may isolate unreacted starting material or partially oxidized intermediates.
-
Recommendation: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. Monitoring the reaction by TLC will help you determine if the reaction has gone to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles?
A1: The most widely used precursors are 1,2-diacylhydrazines.[11] These are readily prepared from the reaction of hydrazine with carboxylic acids or their derivatives, such as esters, anhydrides, or acid chlorides.[11] Another common route involves the oxidative cyclization of N-acylhydrazones.[11]
Q2: Can I synthesize an unsymmetrically substituted 2,5-disubstituted 1,3,4-oxadiazole?
A2: Yes, this is a very common objective. To achieve this, you would typically start with an acylhydrazide (R¹-CO-NHNH₂) and react it with a different carboxylic acid or its derivative (R²-COOH, R²-COCl, etc.) to form an unsymmetrical 1,2-diacylhydrazine (R¹-CO-NH-NH-CO-R²). Subsequent cyclodehydration will then yield the desired 2,5-disubstituted 1,3,4-oxadiazole with R¹ and R² at the 2 and 5 positions, respectively. One-pot methods have also been developed for this purpose.[12][13]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing 1,3,4-oxadiazoles?
A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Microwave-assisted synthesis has been shown to be effective, often leading to shorter reaction times, higher yields, and the ability to use less solvent.[1][3][13] Additionally, mechanochemical methods, which involve grinding solid reactants together, offer an environmentally benign alternative to solvent-based syntheses.[10]
Q4: How can I purify my final 2,5-disubstituted 1,3,4-oxadiazole product?
A4: The purification method will depend on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is a very effective method for purifying solid oxadiazole derivatives.[4] The choice of solvent is crucial for obtaining high purity and good recovery.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials.[4]
-
Aqueous Wash: In some cases, a simple aqueous workup can be sufficient to remove inorganic salts and water-soluble impurities.[14]
Q5: What are some of the key characterization techniques for confirming the structure of my 2,5-disubstituted 1,3,4-oxadiazole?
A5: A combination of spectroscopic techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the overall structure and confirming the presence of the desired substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-O-C bonds within the oxadiazole ring.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition.
Visualizing Reaction Pathways
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Caption: Common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low product yield.
Experimental Protocols
Protocol 1: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole via Cyclodehydration using POCl₃
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the 1,2-Diacylhydrazine:
-
To a solution of an acylhydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine, dioxane), add the second acyl chloride (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Pour the reaction mixture into ice water and collect the precipitated solid by filtration. Wash the solid with water and dry under vacuum to yield the 1,2-diacylhydrazine.
-
-
Cyclodehydration:
-
To the dried 1,2-diacylhydrazine (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) slowly at 0 °C.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[1][15]
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.[15]
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[1][15]
-
Protocol 2: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole via Oxidative Cyclization of an N-Acylhydrazone using Iodine
This method provides a transition-metal-free alternative.
-
Preparation of the N-Acylhydrazone:
-
Dissolve the acylhydrazide (1.0 eq) and the corresponding aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture, and the N-acylhydrazone will often precipitate. Collect the solid by filtration, wash with cold solvent, and dry.
-
-
Oxidative Cyclization:
-
In a round-bottom flask, suspend the N-acylhydrazone (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in a suitable solvent like DMSO or DMF.
-
Add molecular iodine (I₂) (1.5 eq) portion-wise to the mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
- SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository.
-
Synthesis and Screening of New[1][15][16]Oxadiazole,[1][12][16]Triazole, and[1][12][16]Triazolo Derivatives as Potential Anticancer Agents. (2021). ACS Omega.
- Troubleshooting by-product formation in oxadiazole synthesis. (n.d.). Benchchem.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). IntechOpen.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Product Class 8: 1,3,4-Oxadiazoles. (n.d.). Science of Synthesis.
- Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.).
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).
- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (n.d.). Organic Chemistry Portal.
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science.
- Side reactions to avoid in the synthesis of 2,5-diaryl-1,3,4-oxadiazoles. (n.d.). Benchchem.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). Indian Journal of Chemistry.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). ChemistrySelect.
- A new and efficient synthesis of 1,3,4-oxadiazole deriv
- Synthesis and Characterization of Some 2,5-Substituted 1,3,4-Oxadiazoles Derivatives. (n.d.). International Journal on Recent Advancement in Biotechnology & Nanotechnology.
- Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2025).
- A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles. (2025).
- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.).
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). ChemistrySelect.
- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). IntechOpen.
- Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxid
Sources
- 1. mdpi.com [mdpi.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 13. jchemrev.com [jchemrev.com]
- 14. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 16. eprints.utar.edu.my [eprints.utar.edu.my]
Technical Support Center: Stability of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
A Guide for Researchers on Navigating Acidic pH-Induced Instability
Welcome to the technical support guide for 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the chemical principles governing this molecule's behavior. This compound, with its valuable biological activities, presents a common yet manageable challenge: instability in acidic environments.[1][2] This guide is structured in a question-and-answer format to directly address the issues you may encounter, providing both troubleshooting solutions and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Question 1: My compound seems to be degrading in my acidic experimental buffer. What is the chemical reason for this instability?
Answer: The instability of this compound at low pH is rooted in its chemical structure, which contains two key basic moieties: a pyridine ring and a 1,3,4-oxadiazole ring.
-
Protonation: In an acidic medium, the nitrogen atoms in these rings act as bases and become protonated. The pyridine nitrogen is the most basic site and will be protonated first.[3][4] However, the crucial event for degradation is the protonation of one of the nitrogen atoms in the 1,3,4-oxadiazole ring, specifically the one at the N-4 position.[1][5]
-
Activation and Nucleophilic Attack: This protonation makes the adjacent carbon atom (C-5) in the oxadiazole ring highly electrophilic (electron-deficient). This "activates" the ring for nucleophilic attack by water molecules present in the aqueous acidic solution.[5]
-
Ring Opening: The attack by water leads to a cascade of events that results in the hydrolytic cleavage, or "opening," of the oxadiazole ring.[5][6] This degradation process is a classic example of acid-catalyzed hydrolysis.
Below is a diagram illustrating the proposed degradation pathway.
Caption: Troubleshooting workflow for HPLC analysis.
Part 3: Recommended Protocols
Adherence to validated analytical methods is crucial for obtaining reliable data.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is designed to separate the parent compound from its potential degradation products. Such methods are essential for any stability study. [7][8][9]
-
Instrumentation: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (adjust to pH ~3.5 if necessary).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Ramp to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan, likely around 235 nm)[7].
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water. Prepare samples immediately before injection.
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
This study will confirm the compound's lability to acid and help identify primary degradation products, a key step in preformulation and development as recommended by ICH guidelines. [10]
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
-
Stress Condition: In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 N HCl. This creates a final concentration of 100 µg/mL in 10% Acetonitrile/90% 0.1 N HCl.
-
Control: Prepare a control sample by adding 1 mL of the stock solution to 9 mL of a 10:90 Acetonitrile:Water mixture.
-
Incubation: Place both vials in a water bath at 60 °C for a defined period (e.g., 2, 4, 8, and 24 hours).
-
Sampling & Quenching: At each time point, withdraw an aliquot (e.g., 100 µL) from the stress and control samples. Immediately neutralize the acid by diluting it into a neutralizing buffer or your mobile phase (e.g., add to 900 µL of a basic or neutral buffer) to stop the degradation reaction.
-
Analysis: Analyze the quenched samples immediately using the stability-indicating HPLC method described above.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new peaks that appear.
By following these guidelines and understanding the underlying chemistry, you can successfully navigate the challenges posed by the acidic instability of this compound and generate reliable, reproducible data in your research.
References
- Smolecule. (2023, August 15). This compound.
-
Li, Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2824-34. [Link]
-
Uddin, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
-
Pieretti, F., et al. (2022). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 12(2), 263. [Link]
-
Horský, V., et al. (2021). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 143(35), 14128–14139. [Link]
-
Pharma Stability. (2024). Pharma Stability: Troubleshooting & Pitfalls. [Link]
-
Thieme Connect. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Pyridine. [Link]
-
Laria, D., et al. (2011). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. The Journal of Physical Chemistry A, 115(23), 5945–5954. [Link]
-
A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). International Journal of Research in Pharmaceutical Sciences, 10(4), 3294-3302. [Link]
-
Research and Reviews: Journal of Chemistry. (2014). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Troubleshooting the Cyclization of Acylhydrazones to 1,3,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles from acylhydrazones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial transformation. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting strategies and practical FAQs to ensure the success of your experiments.
Troubleshooting Guide: From Low Yields to Unexpected Byproducts
The oxidative cyclization of acylhydrazones is a robust method for synthesizing 1,3,4-oxadiazoles. However, like any chemical transformation, it can present challenges. This section addresses the most common issues in a question-and-answer format, providing not just solutions, but also the underlying chemical principles.
Q1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?
A failed or low-yielding reaction is a common frustration. The root cause often lies in one of three areas: the stability of the starting material, the choice and quality of the oxidant, or the reaction conditions.
A. Instability of the Acylhydrazone Starting Material
Acylhydrazones can be susceptible to hydrolysis, especially under acidic conditions, reverting to the corresponding aldehyde and hydrazide.[1][2][3][4] This is a primary suspect if your reaction fails to progress.
-
Expert Insight: Before starting the cyclization, ensure your acylhydrazone is pure and dry. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6] If you suspect hydrolysis, you can attempt to re-synthesize and use the crude acylhydrazone directly in the cyclization step, as some protocols have shown success with this approach.[7]
B. Ineffective Oxidizing Agent
The choice of oxidant is critical for a successful cyclization. Different acylhydrazones may require different oxidizing agents for optimal conversion.
-
Common Oxidants: A range of oxidants have been successfully employed, including:
-
Iodine (I₂): Often used in combination with a base like potassium carbonate (K₂CO₃).[7][8]
-
Hypervalent Iodine Reagents: Such as (diacetoxyiodo)benzene (PIDA) or Dess-Martin periodinane (DMP).[9][10]
-
Electrochemical Oxidation: A greener alternative that avoids stoichiometric chemical oxidants.[2]
-
Photochemical Oxidation: Utilizes light to drive the cyclization, sometimes without any additives.[1][11]
-
-
Troubleshooting Steps:
-
Verify Oxidant Quality: Ensure your oxidizing agent is not old or degraded. Hypervalent iodine reagents, in particular, can be sensitive to moisture.
-
Experiment with Different Oxidants: If one oxidant fails, another may be more effective for your specific substrate. A comparative study of different methods can be highly beneficial.
-
Optimize Stoichiometry: Ensure you are using the correct stoichiometric amount of the oxidant as specified in the literature protocol.
-
C. Suboptimal Reaction Conditions
Temperature, solvent, and the presence of a base can significantly impact the reaction outcome.
-
Temperature: While some reactions proceed at room temperature, others require heating. However, excessive heat can lead to decomposition of the starting material or product.
-
Solvent: The solubility of the acylhydrazone and the reagents is crucial. Common solvents include DMSO, DMF, and acetonitrile.
-
Base: In many protocols, particularly those using iodine, a base is essential to facilitate the cyclization.[7] Potassium carbonate is a common choice.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
Q2: I've isolated my product, but it's contaminated with byproducts. What are they and how can I avoid them?
Byproduct formation is a common challenge that can complicate purification and reduce yields. The nature of the byproduct often provides clues about the underlying side reactions.
A. Unreacted Starting Material
The most common "impurity" is simply unreacted acylhydrazone. This indicates an incomplete reaction.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be required.
-
Increase Oxidant Stoichiometry: A slight excess of the oxidizing agent may be necessary to drive the reaction to completion.
-
B. Formation of Diacylhydrazines
In some cases, particularly if the reaction conditions are harsh or if there are traces of water, the acylhydrazone can hydrolyze, and the resulting hydrazide can react with another molecule of the starting carboxylic acid (if present) or acylhydrazone to form a symmetrical diacylhydrazine.
-
Expert Insight: This side product is more common in one-pot syntheses where the acylhydrazone is not isolated. Ensuring anhydrous conditions can help minimize this.
C. Products of Over-oxidation or Decomposition
Strong oxidizing agents or high temperatures can lead to the decomposition of the starting material or the desired oxadiazole product. The resulting byproducts are often a complex mixture and can be difficult to characterize.
-
Solution:
-
Milder Oxidants: Consider switching to a milder oxidizing agent. For example, if you are using a strong oxidant like Dess-Martin periodinane, you might try iodine/K₂CO₃ or an electrochemical method.[2][7]
-
Lower Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
D. Influence of Substituents
The electronic nature of the substituents on the aromatic rings of the acylhydrazone can influence the reaction rate and the propensity for side reactions.
-
Electron-Withdrawing Groups (EWGs): Generally, EWGs on the benzaldehyde-derived portion of the acylhydrazone can make the imine carbon more electrophilic, which can facilitate the cyclization.[8][9] This can sometimes lead to higher yields.
-
Electron-Donating Groups (EDGs): EDGs can sometimes slow down the reaction or lead to lower yields, potentially due to increased electron density at other sites of the molecule, making them susceptible to oxidation.[8][9] However, this is not a universal rule and is dependent on the specific reaction conditions.
Purification Strategies
If byproduct formation is unavoidable, effective purification is key.
| Purification Method | When to Use | Tips |
| Recrystallization | When the desired oxadiazole is a solid and has significantly different solubility from the impurities. | Screen various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. |
| Column Chromatography | For separating mixtures of closely related compounds, such as the desired oxadiazole and unreacted acylhydrazone. | Use a gradient elution system to effectively separate the components. Monitor the fractions by TLC.[12][13][14] |
| Preparative TLC | For small-scale purification or when column chromatography is not effective. | Scrape the desired band from the plate and extract the product with a suitable solvent. |
Frequently Asked Questions (FAQs)
Q: Can I use a one-pot procedure to synthesize the acylhydrazone and then immediately cyclize it?
A: Yes, several one-pot procedures have been reported and can be very efficient.[3][15][16] They save time and reduce the handling of intermediates. However, they can be more prone to side reactions, such as the formation of diacylhydrazines. If you are having trouble with a one-pot reaction, consider isolating and purifying the acylhydrazone before proceeding with the cyclization.
Q: How do I monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system that gives good separation between the starting acylhydrazone and the more nonpolar oxadiazole product. The disappearance of the starting material spot and the appearance of a new, less polar spot (which should be UV active) indicates the reaction is progressing.
Q: My acylhydrazone is poorly soluble in the recommended solvent. What should I do?
A: Poor solubility can hinder the reaction. You can try:
-
Co-solvent System: Adding a co-solvent in which your starting material is more soluble.
-
Alternative Solvent: Experiment with other common solvents for this reaction, such as DMF or DMSO.
-
Gentle Heating: Increasing the temperature can improve solubility, but be mindful of potential decomposition.
Q: What is the mechanism of the iodine-mediated cyclization?
A: The proposed mechanism for the iodine-mediated oxidative cyclization is as follows:
Caption: Proposed mechanism for iodine-mediated oxidative cyclization.
The reaction is initiated by the reaction of the acylhydrazone with iodine to form an N-iodo intermediate. This is followed by an intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon, leading to the cyclized intermediate. Elimination of hydrogen iodide (HI), facilitated by the base, then affords the aromatic 1,3,4-oxadiazole.
Experimental Protocols
Protocol 1: General Procedure for Iodine-Mediated Oxidative Cyclization of Acylhydrazones
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the acylhydrazone (1.0 mmol) in a suitable solvent (e.g., 10 mL of DMSO), add potassium carbonate (2.0 mmol).
-
Addition of Iodine: Add molecular iodine (1.2 mmol) portion-wise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[12][13][14]
References
-
Bliss, E. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane. Digital Commons @ Otterbein. [Link]
-
Kim, K., Chung, Y. K., Kim, H., Ha, C. Y., Huh, J., & Song, C. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Advances, 11(3), 1969–1975. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Kim, K., Chung, Y. K., Kim, H., Ha, C. Y., Huh, J., & Song, C. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Publishing. [Link]
-
Bliss, E. (2017). Synthesis Of Oxadeazoles With Electron Withdrawing Groups And The Analysis Of Product Yield With Bond Length. Digital Commons @ Otterbein. [Link]
-
Chen, L., Thompson, J. D. F., & Jamieson, C. (2024). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Chemistry – A European Journal, e202403128. [Link]
-
ResearchGate. (2009). A mild, one-pot preparation of 1,3,4-oxadiazoles. [Link]
-
Ge, Y., & Li, W. (2018). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry, 16(26), 4845–4851. [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
-
Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry, 2015, 172791. [Link]
-
da Silva, A. C. M., Lacerda, R. G., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Faria, A. R. (2017). Synthesis, Molecular Properties Prediction, and Anti-staphylococcal Activity of N-Acylhydrazones and New 1,3,4-Oxadiazole Derivatives. Molecules, 22(11), 1909. [Link]
-
ResearchGate. (n.d.). An efficient one pot synthesis of 1,3,4-oxadiazoles. [Link]
-
Wang, Y., Li, M., Wang, M., & Li, Y. (2020). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 25(24), 5923. [Link]
-
Li, J.-L., Li, H.-Y., Zhang, S.-S., Shen, S., Yang, X.-L., & Niu, X. (2023). The combination of an organo acridinium photocatalyst and a cobaloxime catalyst enables an efficient oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones to provide 1,3,4-oxadiazoles in good yields with H2 as the only byproduct. Journal of Organic Chemistry, 88(21), 14874-14886. [Link]
-
Huma, R., Roohi, A., Athar, M. M., & Ashraf, Z. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 23(10), 2465. [Link]
-
ResearchGate. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]
-
Karczmarzyk, Z., & Wysocki, W. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5345. [Link]
-
Alkalidi, R. A. A., Al-Masoudi, W. A., & Al-Amiery, A. A. (2023). Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. Journal of Medicinal and Chemical Sciences, 6(6), 1253–1261. [Link]
-
Vedejs, E., & Luchetta, L. M. (2009). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 74(15), 5519–5523. [Link]
-
Kumar, D., Kumar, N., & Singh, R. (2017). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Medicinal Chemistry Research, 26(8), 1735–1747. [Link]
-
Butler, A. R., & Hussain, I. (1981). Substitution reactions of phenylated aza-heterocycles. Part 1. Nitration of 2,5-diphenyl-1,3,4-oxadiazole: a product study using high performance liquid chromatography. Journal of the Chemical Society, Perkin Transactions 2, (3), 310–313. [Link]
-
Głowacka, I. E., & Wujec, M. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. [Link]
Sources
- 1. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 8. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 9. "Effect of Electron Withdrawing and Electron Donating Substituents on t" by Emily Bliss [digitalcommons.otterbein.edu]
- 10. Synthesis, Molecular Properties Prediction, and Anti-staphylococcal Activity of N-Acylhydrazones and New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Welcome to the technical support guide for the synthesis and purification of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (C₁₃H₁₀N₄O). This molecule, with its unique assembly of aniline, 1,3,4-oxadiazole, and pyridine moieties, is a significant building block in medicinal chemistry, particularly for developing novel therapeutic agents.[1][2] Achieving high purity is critical for subsequent applications, from biological screening to materials science research.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the common challenges encountered during the purification of this compound. We will delve into the "why" behind each step, grounding our recommendations in chemical principles to empower you to make informed decisions in your own work.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific observational issues you might encounter post-synthesis.
Q1: My final product is a sticky oil or an amorphous solid that won't crystallize. What's causing this and how can I fix it?
Answer: This is a classic sign of significant impurities preventing the formation of a stable crystal lattice. The most common culprits are unreacted starting materials, partially cyclized intermediates, or residual high-boiling solvents like DMSO or POCl₃ decomposition products.
-
Causality: The molecular structure of this compound is planar and rigid, which favors crystallization.[2] Impurities disrupt the intermolecular interactions (like hydrogen bonding and π-stacking) necessary for forming an ordered lattice, resulting in a lower melting point or an amorphous state.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-crystalline products.
-
Trituration: Begin by triturating the crude oil with a non-polar solvent in which your product has poor solubility, such as diethyl ether or a hexanes/ethyl acetate mixture. This will often wash away less polar impurities and can induce crystallization of your target compound.
-
Solvent Removal: Ensure all reaction solvents (especially high-boiling ones like DMSO) are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Column Chromatography: If trituration fails, column chromatography is the most robust method to separate the target molecule from both polar and non-polar contaminants.[2][3]
-
Q2: My TLC plate shows multiple spots. How can I identify the impurities and choose the right purification method?
Answer: A multi-spot TLC plate is a roadmap of your reaction's outcome. Identifying these spots is key to devising an effective purification strategy. The expected product is a yellow crystalline solid with a reported melting point of 174-175°C.[1]
-
Identifying the Spots:
-
Co-spotting: The most reliable method is to run a TLC plate by spotting your crude mixture alongside each of the starting materials used in your synthesis (e.g., 4-pyridinecarboxylic acid hydrazide and the corresponding aniline precursor). Matching Rf values will confirm the presence of unreacted starting materials.
-
UV Visualization: The extended π-conjugated system of the product makes it highly UV-active.[2] Most key intermediates and byproducts will also be UV-active.
-
Staining: If starting materials are not UV-active, use a stain like potassium permanganate (KMnO₄), which reacts with oxidizable groups like aldehydes or hydrazides.
-
-
Table 1: Common Impurities and Their Characteristics
Impurity Likely Origin Expected Polarity (vs. Product) Identification Tip 4-Pyridinecarboxylic hydrazide Unreacted starting material More polar Co-spotting on TLC 2-Aminobenzaldehyde / Isatoic Anhydride Unreacted starting material Less or similarly polar Co-spotting on TLC Hydrazone Intermediate Incomplete cyclization Less polar May appear as a transient spot during reaction monitoring N,N'-diacylhydrazine Incomplete cyclodehydration[4] More polar Often has poor solubility | Nitro-precursor | Incomplete reduction[2][5] | Less polar | Usually more intensely colored |
-
Choosing the Method:
-
Large Rf Separation: If impurities are significantly less polar (higher Rf) or more polar (lower Rf) than your product, flash column chromatography is highly effective.
-
Closely-Eluting Impurities: If an impurity has a very similar Rf value, recrystallization is often a better choice, as it separates based on differential solubility and crystal lattice compatibility.
-
Basic/Acidic Impurities: If you have neutral impurities, an acid-base extraction can be a highly efficient first-pass purification step.
-
Q3: The melting point of my product is low and broad (e.g., 165-170°C). Which recrystallization solvent system should I use?
Answer: A low, broad melting point is a definitive indicator of impurity. Recrystallization is an excellent technique to improve purity for crystalline solids.[2][6] The key is selecting a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Causality: Impurities disrupt the crystal lattice, requiring less thermal energy to break the intermolecular forces, thus lowering and broadening the melting point range. A sharp melting point (<1-2°C range) is a good indicator of high purity.
-
Recommended Solvent Systems: Based on the polar aromatic nature of the molecule, the following solvents and mixtures are excellent starting points.
-
Protocol 1: Step-by-Step Recrystallization
-
Dissolution: In a flask, add a minimal amount of hot solvent (e.g., ethanol) to your crude solid until it completely dissolves.
-
Decolorization (Optional): If the solution is highly colored (darker than the expected yellow), add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Placing it in an ice bath or refrigerator can further promote crystal growth.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust method for achieving >99% purity for biological assays?
Answer: For the highest purity required for sensitive applications like biological screening or drug development, a multi-step approach is recommended.
-
Initial Purification: Start with a bulk purification method like acid-base extraction or a primary recrystallization to remove the majority of impurities.
-
Final Polishing: Follow up with flash column chromatography on silica gel.[3] This allows for the separation of closely related structural analogues that may co-crystallize. An eluent system of ethyl acetate in hexanes or a small percentage of methanol in dichloromethane is a good starting point. Finally, recrystallize the pooled, pure fractions to obtain a highly ordered, solvent-free crystalline solid.
Q2: How can I prevent degradation of the product during purification and storage?
Answer: The this compound molecule has specific stability liabilities.
-
pH Sensitivity: The compound is known to degrade under acidic conditions (pH < 3) via protonation and subsequent nucleophilic attack on the oxadiazole ring.[1] Therefore, during acid-base extractions, avoid prolonged exposure to strong acids. Use a milder acid (e.g., 1M citric acid) or perform the extraction quickly with dilute HCl and neutralize promptly.
-
Thermal Stability: While 1,3,4-oxadiazoles are generally thermally stable,[10][11] prolonged heating at high temperatures during recrystallization in high-boiling solvents should be avoided to prevent potential decomposition.
-
Storage: Store the final, pure compound in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent slow oxidation of the aniline group.
Q3: What is the principle behind using acid-base extraction for this molecule?
Answer: Acid-base extraction leverages the basic nature of the aniline and pyridine functional groups. The nitrogen atoms in both rings can be protonated by an acid to form water-soluble ammonium/pyridinium salts.
-
Mechanism:
-
The crude product (containing your basic target molecule and neutral organic impurities) is dissolved in an organic solvent (e.g., dichloromethane).
-
This solution is washed with an aqueous acid (e.g., 1M HCl). Your product is protonated and moves into the aqueous layer, while neutral impurities remain in the organic layer.
-
The layers are separated. The organic layer containing impurities is discarded.
-
The aqueous layer is then neutralized with a base (e.g., NaOH or NaHCO₃), which deprotonates your product, causing it to precipitate out of the aqueous solution as a pure solid.
-
The solid can then be collected by filtration.
-
-
Visualization of Acid-Base Extraction:
Caption: Principle of acid-base extraction for purification.
References
- Smolecule. (2023, August 15). This compound.
- Benchchem. This compound.
- Research and Reviews. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals.
- Elsevier. (1998). Thermostable aromatic poly(1,3,4-oxadiazole)s from multi-ring flexible diacids. Polymer, 39(25).
- PubChem. This compound. National Center for Biotechnology Information.
- Hou, G.-G., et al. (2010). Co-crystallization of oxadiazole-bridged pyridyl-N-oxide building modules with R-aromatics (R = –OH, –NH2 and –COOH). CrystEngComm, 12, 3335-3344.
- National Institutes of Health (NIH). (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirfeld Analysis, and Cytotoxicity against A549 Cells.
- National Institutes of Health (NIH). (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- ResearchGate. (2010). Cocrystallization of oxadiazole-bridged pyridyl-N-oxide building modules with R-aromatics (R = –OH, –NH2 and –COOH) | Request PDF.
- Oriental Journal of Chemistry. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies.
- National Institutes of Health (NIH). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- Ayurlog. (2024). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles.
- ResearchGate. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography.
- National Institutes of Health (NIH). (2024). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability.
- Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- National Institutes of Health (NIH). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- ResearchGate. (2010). (PDF) Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives.
- Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Beilstein Journals. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography.
- ResearchGate. (2023). (PDF) Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline.
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- National Institutes of Health (NIH). (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography.
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
avoiding common pitfalls in 1,3,4-oxadiazole synthesis
Technical Support Center: 1,3,4-Oxadiazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. We understand that while the synthesis is well-established, practical execution can present numerous challenges. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate common pitfalls and optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Synthesis Pitfalls
This section addresses the most frequent challenges encountered during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, primarily focusing on the workhorse method: the cyclodehydration of N,N'-diacylhydrazine intermediates.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Low yield is the most common issue, often stemming from an incomplete or inefficient cyclodehydration step. The root cause is typically a failure to efficiently convert one of the amide carbonyls into a good leaving group, which is essential for the final intramolecular cyclization.
Causality-Driven Troubleshooting Steps:
-
Purity of Precursors: First, verify the purity of your starting N,N'-diacylhydrazine. Contaminants, especially residual water or solvents, can interfere with dehydrating agents. Ensure the precursor is thoroughly dried before use.
-
Choice of Dehydrating Agent: The efficacy of a dehydrating agent is highly substrate-dependent. A reagent that works well for one substrate may be ineffective for another, particularly if sterically or electronically demanding groups are present. Harsh reagents like phosphorus oxychloride (POCl₃) can also cause decomposition of sensitive substrates, leading to lower yields.[1]
-
Reaction Conditions: Inadequate temperature or insufficient reaction time can lead to incomplete conversion. Conversely, excessive heat can degrade both the starting material and the desired oxadiazole product.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal endpoint.[2][3]
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting logic for low yield in 1,3,4-oxadiazole synthesis.
Q2: The cyclization of my N,N'-diacylhydrazine is failing to proceed. How can I effectively promote ring closure?
Failure in the cyclization step points directly to the choice and application of the dehydrating agent. The conversion of a neutral hydroxyl group on the tautomeric form of the diacylhydrazine into a good leaving group is the energetic crux of the reaction.
Mechanistic Insight:
The cyclodehydration process is believed to proceed via the enol tautomer of the diacylhydrazine. The dehydrating agent activates one of the enolic hydroxyl groups, making it susceptible to intramolecular nucleophilic attack by the nitrogen of the other amide group. This is followed by elimination of water to form the stable aromatic 1,3,4-oxadiazole ring.
Sources
optimization of reaction time and temperature for oxadiazole synthesis
Prepared by: Senior Application Scientist
Welcome to the technical support resource for oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction time and temperature. Here, you will find a combination of frequently asked questions, in-depth troubleshooting guides, and validated protocols to enhance the yield, purity, and efficiency of your syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the optimization of reaction conditions for both 1,2,4- and 1,3,4-oxadiazole synthesis.
Q1: What are the typical temperature ranges for oxadiazole synthesis and why is there so much variation?
A1: The required temperature for oxadiazole synthesis is fundamentally dictated by the reaction mechanism, specifically the energy barrier of the rate-limiting cyclodehydration step.[1]
-
Conventional Heating: Many classical methods, such as the cyclodehydration of diacylhydrazines or O-acylamidoximes, require thermal energy to overcome the activation barrier.[1][2] Temperatures can range from 60 °C in solvents like DCM or toluene to well over 100 °C using reagents like polyphosphoric acid or POCl₃.[3][4] The choice of starting materials and dehydrating agent is critical; harsher reagents may facilitate lower temperatures, but often at the cost of side product formation.[2][5]
-
Room Temperature Synthesis: Modern methods have enabled synthesis at ambient temperatures. This is typically achieved by using highly reactive intermediates or potent catalytic systems. For instance, the use of tetrabutylammonium fluoride (TBAF) can catalyze the cyclization of O-acylamidoximes at room temperature.[1][6] Similarly, employing a superbasic medium like NaOH or KOH in an aprotic polar solvent such as DMSO facilitates the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and esters without external heating.[6][7]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly elevate the reaction temperature rapidly and uniformly, drastically reducing reaction times from hours to minutes.[1] This efficiency can also lead to improved yields by minimizing the formation of thermally induced degradation products.[1]
Q2: How does reaction time critically influence the yield and purity of oxadiazoles?
A2: Reaction time is not a parameter to be maximized; it is a variable to be optimized. Both insufficient and excessive reaction times can be detrimental to the outcome.
-
Insufficient Time: Leads to incomplete conversion of starting materials or intermediates, resulting in a complex mixture and consequently, a low yield of the desired product.[5]
-
Excessive Time: Can lead to the degradation of the starting materials, intermediates, or even the final oxadiazole product, particularly under harsh thermal or pH conditions.[2] In some cases, prolonged reaction times at elevated temperatures were found to actively lower the final yield.[5]
The optimal reaction time is best determined by actively monitoring the reaction's progress. Thin-Layer Chromatography (TLC) is a widely used, simple, and effective method for this purpose.[3][8][9] Observing the disappearance of the limiting starting material and the appearance of the product spot helps to identify the point of maximum conversion before significant degradation occurs.
Q3: What are the primary advantages of using microwave irradiation for optimizing oxadiazole synthesis?
A3: Microwave irradiation offers several key advantages over conventional heating methods, making it a powerful tool for optimization.
-
Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to extremely fast and uniform heating. This dramatically reduces reaction times, often from many hours to just a few minutes.[1]
-
Improved Yields: The short reaction times minimize the opportunity for side reactions and thermal decomposition of sensitive compounds, often resulting in higher isolated yields and cleaner reaction profiles.[1]
-
Enhanced Efficiency: The speed of microwave-assisted reactions allows for high-throughput screening of different reaction conditions (e.g., catalysts, solvents, temperatures), accelerating the optimization process.
-
Greener Chemistry: This technique often requires less solvent, aligning with the principles of environmentally friendly chemistry.
Q4: When is room temperature synthesis of oxadiazoles feasible and what are the key enabling reagents?
A4: Room temperature synthesis is highly desirable, especially when dealing with thermally sensitive functional groups.[10] Its feasibility depends on employing a strategy that lowers the activation energy of the cyclization step.
-
For 1,2,4-Oxadiazoles: A highly effective modern approach involves the one-pot reaction of amidoximes with carboxylic acid derivatives (like esters) in an aprotic polar solvent (typically DMSO) in the presence of a strong inorganic base (NaOH or KOH).[7][11] This base-mediated pathway is highly efficient for a wide range of substrates.[6] Another strategy involves the pre-formation of O-acylamidoximes, which can then be cyclized at room temperature using catalysts like tetrabutylammonium fluoride (TBAF).[6]
-
For 1,3,4-Oxadiazoles: While less common than for the 1,2,4-isomer, some room temperature methods exist. For example, oxidative cyclization of N-acylhydrazones can sometimes be achieved under mild conditions without heating, such as using mercury oxide and iodine.[4]
Part 2: Troubleshooting Guide
This guide provides direct answers to specific experimental problems related to time and temperature optimization.
Problem 1: Low or No Yield
Q: My reaction yield is consistently low. What are the most likely causes related to temperature and time?
A: Low yields are a common issue often stemming from an imbalance in reaction conditions. The cause is typically either incomplete conversion or product/intermediate degradation.[2]
-
Cause A: Incomplete Cyclodehydration. The conversion of the linear precursor (e.g., diacylhydrazine or O-acylamidoxime) to the cyclic oxadiazole is often the most energy-intensive step.[1]
-
Troubleshooting:
-
Insufficient Temperature: If monitoring (TLC/LCMS) shows significant amounts of starting material or intermediate remaining, the temperature may be too low to overcome the activation energy. Gradually increase the reaction temperature in 10-20 °C increments.
-
Insufficient Time: The reaction may simply not have been allowed to run long enough. Continue monitoring the reaction for several more hours. If the reaction has stalled (no change in spot intensity), then temperature is the more likely culprit.
-
Consider Microwave: For stubborn cyclizations, microwave irradiation can provide the necessary energy in a short burst, often succeeding where conventional heating fails.[1]
-
-
-
Cause B: Degradation. Oxadiazole precursors and the final products can be sensitive to harsh conditions.
-
Troubleshooting:
-
Excessive Temperature: High temperatures can cause decomposition.[2] If you observe the formation of multiple new, unidentified spots on TLC as the reaction progresses, or a decrease in the product spot intensity after an initial increase, the temperature is likely too high. Reduce the temperature and accept a longer reaction time.
-
Prolonged Heating: Even at a moderate temperature, prolonged heating can degrade the product. The goal is to stop the reaction as soon as the maximum yield is achieved, as determined by reaction monitoring.[5]
-
-
Problem 2: Significant Side Product Formation
Q: I'm observing significant impurity peaks in my analysis (TLC/LCMS). How can I adjust time and temperature to minimize them?
A: Side product formation is often kinetically or thermodynamically controlled, making time and temperature powerful tools for improving purity.
-
Cause A: Kinetically Favored Side Products. At lower temperatures, a side reaction with a lower activation energy may proceed faster than the desired reaction.
-
Troubleshooting: Carefully increasing the reaction temperature can sometimes favor the desired reaction, which may have a higher activation energy but becomes dominant at elevated temperatures. This must be balanced against the risk of degradation.
-
-
Cause B: Thermodynamically Favored Side Products & Degradation. More commonly, side products arise from reactions that become significant at higher temperatures or over longer reaction times.
-
Troubleshooting:
-
Lower the Temperature: This is the most effective strategy to minimize thermally induced side reactions. A lower temperature will slow all reactions, but it will disproportionately slow the undesired, higher-energy side reactions.
-
Shorten the Reaction Time: Stop the reaction as soon as an acceptable level of conversion is reached, before side products can accumulate. This is a trade-off between yield and purity that often requires careful optimization.
-
Identify the Impurity: If you can identify the side product, it can guide your strategy. For example, the presence of a diacyl hydrazide in a 1,3,4-oxadiazole synthesis points directly to incomplete cyclodehydration, suggesting a need for a more potent dehydrating agent or optimized thermal conditions.[2]
-
-
Problem 3: Reaction Stalls / Incomplete Conversion
Q: My reaction doesn't go to completion even after extended periods. Should I increase the temperature or the reaction time further?
A: When a reaction stalls, simply extending the time is often ineffective. The issue is more likely related to the reaction's energy requirements or reagent stability.
-
Analysis of the Problem: A stalled reaction implies that the thermal energy being supplied is insufficient to overcome the activation energy for the remaining starting material, or that a necessary reagent/catalyst has degraded.
-
Troubleshooting Strategy:
-
Increase Temperature First: The primary response should be to increase the reaction temperature. This directly provides more energy to the system. A modest increase (e.g., 20 °C) can have a significant impact on the reaction rate. Monitor closely for any signs of decomposition.
-
Consider a Stronger Dehydrating Agent: If increasing the temperature leads to decomposition before full conversion, the thermal window for your reaction is too narrow. In this case, switching to a more powerful cyclodehydrating agent (e.g., moving from PPh₃/CX₄ to POCl₃ or the Burgess reagent) can facilitate the reaction at a lower, safer temperature.[3][5]
-
Evaluate Reagent Stability: Ensure that your reagents, especially coupling agents and catalysts, are fresh and active.[1] Deactivated reagents can cause a reaction to stall prematurely.
-
-
Part 3: Data-Driven Optimization
The following table summarizes various reaction conditions reported in the literature, illustrating the wide range of parameters used in oxadiazole synthesis. This data can serve as a starting point for your own optimization experiments.
| Oxadiazole Type | Starting Materials | Reagent / Catalyst | Solvent | Temperature | Time | Yield Range | Reference |
| 1,2,4-Oxadiazole | Amidoxime, Carboxylic Acid Ester | NaOH | DMSO | Room Temp | 4 - 16 h | 11 - 90% | [7] |
| 1,2,4-Oxadiazole | O-Acylamidoxime | TBAF | MeCN | Room Temp | N/A | Good | [1][6] |
| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | Burgess Reagent | Dioxane | 100 °C | 16 - 24 h | ~76% | [5] |
| 1,3,4-Oxadiazole | Acyl Hydrazone | Iodine, K₂CO₃ | DMSO | 100 °C | 10 min (Flow) | Up to 93% | [12][13] |
| 1,3,4-Oxadiazole | Carboxylic Acid, Hydrazide | POCl₃ | N/A (Neat) | Reflux | Several hours | 54 - 66% | [4] |
| 1,3,4-Oxadiazole | N-acyl-thiosemicarbazide | EDCI | DMF | Room Temp | 4 - 8 h | 65 - 90% | [3] |
| 1,3,4-Oxadiazole | Acyl Hydrazone | Microwave Irradiation | N/A | N/A | Minutes | High | [1] |
Part 4: Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthesis strategies, highlighting the practical application of optimized time and temperature.
Protocol 1: Microwave-Assisted Synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles [1]
This protocol demonstrates a rapid synthesis where an intermediate is formed and then cyclized under microwave irradiation.
-
Reaction Setup: To a sealed microwave vessel containing anhydrous dichloromethane (3.0 mL) under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol).
-
Addition of Acyl Chloride: Dissolve the corresponding 3-aryl-acryloyl chloride (1.0 mmol) in anhydrous dichloromethane (3.0 mL). Add this solution dropwise to the stirred reaction mixture at room temperature.
-
Intermediate Formation & Monitoring: Stir the reaction at room temperature and monitor the formation of the O-acylamidoxime intermediate by TLC.
-
Preparation for Cyclization: Upon completion of the first step, add silica gel (1 g, 60-120 mesh) to the reaction mixture and remove the solvent under reduced pressure.
-
Microwave Cyclization: Subject the dry, silica-supported intermediate to microwave irradiation at a suitable power and temperature to facilitate the cyclization to the final 1,2,4-oxadiazole. The exact time and power should be optimized for the specific substrate.
-
Work-up and Purification: After cooling, purify the product directly from the silica gel using column chromatography.
Protocol 2: One-Pot, Room Temperature Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles [7]
This protocol outlines an efficient one-pot synthesis that avoids heating.
-
Reaction Setup: In a suitable flask, dissolve the starting amidoxime (1.0 mmol) and the carboxylic acid ester (1.1 mmol) in dimethyl sulfoxide (DMSO).
-
Base Addition: Add sodium hydroxide (NaOH) powder (2.0 mmol) to the solution.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting amidoxime is consumed. Reaction times typically range from 4 to 16 hours depending on the reactivity of the substrates.[7]
-
Work-up: Once the reaction is complete, pour the mixture into water. The 1,2,4-oxadiazole product will often precipitate and can be collected by filtration.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.
Part 5: Visual Guides & Workflows
The following diagrams, generated using DOT language, provide visual representations of key decision-making and experimental processes.
Caption: Troubleshooting logic for low yield in oxadiazole synthesis.
Caption: General workflow for oxadiazole synthesis and optimization.
References
- BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis.
- MDPI. (2023).
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- ResearchGate. (n.d.). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.
- Unbound. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
- ResearchGate. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- ACS Omega. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- PubMed. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds.
- PubMed. (2022).
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- ResearchGate. (2022).
- National Center for Biotechnology Information. (2022).
- ACS Omega. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a structured, in-depth approach to method development, troubleshooting, and validation, moving beyond simple procedural lists to explain the scientific rationale behind each step.
Section 1: Analyte Characterization & Initial Parameter Selection
Understanding the physicochemical properties of your analyte is the critical first step in developing a robust HPLC method. This section addresses the foundational questions you should ask before your first injection.
Q1: What are the key physicochemical properties of this compound that influence HPLC method development?
A1: The structure of this compound contains several functional groups that dictate its chromatographic behavior.[1][2] The molecule consists of an aniline ring, a 1,3,4-oxadiazole core, and a pyridine ring.[1] This combination of aromatic and heterocyclic systems results in a compound with moderate polarity and basic properties.
Key properties are summarized in the table below:
| Property | Value / Observation | Implication for HPLC Method Development |
| Chemical Structure | The presence of an aniline group (a primary aromatic amine) and a pyridine ring makes the molecule basic. These groups can undergo secondary interactions with the stationary phase, potentially causing peak tailing.[3][4] | |
| Molecular Formula | C₁₃H₁₀N₄O | - |
| Molecular Weight | 238.24 g/mol [2][5] | A relatively small molecule, suitable for standard HPLC columns and pressures. |
| pKa (Predicted) | The aniline amine and pyridine nitrogen are the primary basic centers.[1] The aniline group's pKa is expected to be around 4-5, and the pyridine nitrogen's pKa is around 5-6. | The pKa values are crucial for selecting the mobile phase pH. To ensure consistent protonation and good peak shape, the mobile phase pH should be at least 2 units away from the analyte's pKa.[6][7] |
| logP (Predicted) | 1.3[5] | The low logP value indicates moderate hydrophobicity, suggesting that a standard C18 column is a good starting point, but retention might not be very strong. A shorter alkyl chain column (C8) or a phenyl column could also be considered. |
| Solubility | Soluble in organic solvents like methanol and acetonitrile.[8][9] Aryl-substituted oxadiazoles have significantly lower water solubility.[10] | The sample and standards should be prepared in a solvent compatible with the mobile phase, preferably the initial mobile phase composition, to avoid peak distortion. |
| UV Absorbance | The extended π-conjugated system across the three rings suggests strong UV absorbance.[2] Similar oxadiazole derivatives show a lambda max around 235 nm.[8] | A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for detection, likely between 230-280 nm. |
Q2: How do I select an appropriate HPLC column to start with?
A2: Based on the analyte's predicted logP of 1.3, a standard C18 (octadecylsilane) column is the most logical starting point.[6] This is the workhorse of reversed-phase chromatography and provides sufficient hydrophobicity to retain moderately polar compounds.
-
Rationale: The C18 stationary phase will interact with the aromatic rings of the analyte via hydrophobic interactions.
-
Recommendation: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). End-capping is critical as it minimizes the exposed, acidic silanol groups on the silica surface, which can cause severe peak tailing with basic compounds like ours.[3][7]
Q3: What is a good starting point for the mobile phase composition and pH?
A3: A gradient elution with a buffered aqueous phase and an organic modifier is recommended.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as a starting solvent because its lower viscosity leads to higher efficiency and lower backpressure.
-
Aqueous Phase & pH Control: This is the most critical parameter. Since the analyte is basic, we must control the pH to ensure a consistent ionization state.[6]
-
Option 1 (Recommended): Low pH. Adjust the aqueous phase to a pH of 2.5-3.0 using an additive like 0.1% formic acid or phosphoric acid.[7]
-
Causality: At this low pH, both the aniline and pyridine nitrogens will be fully protonated. This positive charge will be consistent across all analyte molecules, leading to a single, sharp chromatographic peak. Furthermore, the low pH suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions that cause peak tailing.[7]
-
-
Option 2 (Alternative): High pH. An alternative is to use a high pH (e.g., pH 9-10) with a suitable buffer like ammonium bicarbonate, using a pH-stable column. At high pH, the basic groups would be in their neutral form. This can also yield good peak shape but requires a specialized column that can withstand high pH conditions.
-
-
Starting Gradient: A good starting point for a scouting gradient would be:
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% to 95% B over 15-20 minutes.
-
Q4: How do I choose the optimal detector wavelength?
A4: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) during your initial runs. This will allow you to acquire the full UV spectrum of your analyte as it elutes. From the spectrum, you can identify the wavelength of maximum absorbance (λ-max), which will provide the highest sensitivity for your analysis. For this molecule, the λ-max is expected to be in the 230-280 nm range.[8][11]
Section 2: Step-by-Step Initial Method Development Protocol
This protocol provides a detailed workflow for your first set of experiments.
1. Reagent and Sample Preparation:
- Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water. Filter and degas.
- Prepare Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter and degas.
- Prepare a stock solution of your analyte at 1 mg/mL in methanol or acetonitrile.
- From the stock, prepare a working standard at ~10 µg/mL using the initial mobile phase composition (e.g., 95% A, 5% B) as the diluent.
2. Initial Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | End-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | PDA/DAD, 200-400 nm |
| Gradient Program | 5% B to 95% B in 15 min, hold at 95% B for 3 min, return to 5% B in 1 min, equilibrate for 5 min. |
3. System Suitability Test (SST):
- Before running your sample, perform at least five replicate injections of your working standard.
- Calculate the Relative Standard Deviation (%RSD) for retention time, peak area, and peak height. The %RSD should be <2% to ensure your system is performing consistently.
4. Gradient Scouting Run:
- Inject your working standard and run the gradient program.
- Evaluate the chromatogram:
- Determine the retention time of your analyte.
- Extract the UV spectrum and identify the λ-max.
- Assess the peak shape (asymmetry factor).
Section 3: Troubleshooting Common Chromatographic Issues
This section provides solutions to common problems you may encounter, presented in a question-and-answer format.
Q5: My peak is tailing severely. What are the likely causes and how do I fix it?
A5: Peak tailing for a basic compound like this is almost always due to secondary interactions with the stationary phase.[3][4]
-
Primary Cause: Interaction between the protonated basic groups (aniline, pyridine) on your analyte and ionized, acidic silanol groups (Si-O⁻) on the silica surface of the column packing. This creates a secondary, ion-exchange-like retention mechanism that slows down a portion of the analyte molecules, causing the tail.
-
Troubleshooting Workflow:
Caption: Diagnostic flowchart for HPLC retention time drift.
Q7: I'm not getting enough retention, or my peak is eluting too early. How can I increase the retention time?
A7: This indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase. To increase retention in reversed-phase HPLC, you need to make the mobile phase "weaker" (more polar).
-
Solution 1 (Easiest): Decrease the initial percentage of the organic solvent (Acetonitrile, %B). If your gradient starts at 5% B, try starting at 2% or even 0% B.
-
Solution 2: Change the organic modifier. Methanol is a weaker organic solvent than acetonitrile. Replacing acetonitrile with methanol will generally increase retention for most compounds.
-
Solution 3: If the above fails, consider a different stationary phase. A column with a higher carbon load or a different chemistry, like a Phenyl-Hexyl column, might provide different interactions and increase retention. [12]
Section 4: Method Optimization & Validation Strategy
Once you have a satisfactory peak shape and retention, the next step is to optimize the method for its intended purpose (e.g., speed, resolution) and then validate it to ensure it is reliable.
Q8: How do I optimize the separation for speed and efficiency after the initial scouting run?
A8: Optimization involves adjusting the gradient to focus on the elution window of your analyte.
-
Adjust the Gradient Slope: If your peak elutes at 12 minutes on a 15-minute gradient from 5-95% B, the effective percentage of B is around 65-70%. You can now create a much more focused and faster gradient, for example:
-
Hold at 5% B for 1 minute.
-
Ramp from 5% B to 60% B in 2 minutes.
-
A shallower ramp from 60% B to 75% B over 5 minutes (this will improve resolution around your peak).
-
Ramp to 95% B and hold for cleaning.
-
-
Increase Flow Rate: If your system's backpressure allows, you can increase the flow rate (e.g., to 1.2 or 1.5 mL/min) to shorten the run time further. You may need to adjust the gradient time points proportionally.
-
Increase Temperature: Raising the column temperature (e.g., to 35 or 40 °C) will decrease mobile phase viscosity, leading to lower backpressure and sharper peaks. [13]It can also slightly alter selectivity.
Q9: What are the key parameters to evaluate for method validation according to ICH guidelines?
A9: Method validation demonstrates that your analytical procedure is suitable for its intended purpose. [14][15]According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation characteristics for an impurity test or a quantitative assay are as follows. [14][16][17]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. Typically evaluated over a range of 5-7 concentrations. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by analyzing a sample with a known concentration (a reference material) or through spike/recovery experiments. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (between labs). |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.2 units in pH, different column lots). |
References
- Smolecule. (2023, August 15). This compound.
- Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
- uHPLCs. (2025, July 26). Retention Time Drift in HPLC: Causes, Corrections, and Prevention.
-
McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899. Retrieved from [Link]
- Slideshare. ICH Q2 Analytical Method Validation.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?. Retrieved from [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
PubMed. (2023, June 22). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
Thieme Connect. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Retrieved from [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
Chromatography Today. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
PubMed Central. (2023, March 21). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
-
PubMed Central. Anti-proliferative activity and characterization data on oxadiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
National Institutes of Health. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (2023, August 18). Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. Retrieved from [Link]
Sources
- 1. Buy this compound | 54754-58-4 [smolecule.com]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. labcompare.com [labcompare.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Anti-proliferative activity and characterization data on oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. starodub.nl [starodub.nl]
- 17. fda.gov [fda.gov]
Technical Support Center: Managing the Stability of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (PubChem CID: 6461912). This molecule, featuring a unique assembly of pyridine, oxadiazole, and aniline moieties, holds significant promise in medicinal chemistry and materials science.[1][2] However, its chemical architecture also presents specific stability challenges during experimental handling, storage, and analysis.
This guide is structured in a practical, question-and-answer format to directly address the common issues you may encounter. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: I've noticed my stock solution of this compound is developing a yellow or brownish tint over time. What's happening?
A1: The discoloration of your solution is a common indicator of degradation, particularly involving the aniline moiety. Aniline and its derivatives are susceptible to aerial oxidation, which can form colored polymeric impurities.[1] This process can be accelerated by exposure to light, air (oxygen), and trace metal contaminants. The extended π-conjugated system in the molecule contributes to its yellow appearance, and degradation can lead to the formation of chromophores that absorb more strongly in the visible region.[2]
Q2: What are the primary degradation pathways I should be concerned about with this molecule?
A2: Based on the structure, which contains an aniline, a 1,3,4-oxadiazole, and a pyridine ring, you should be vigilant about three main degradation pathways:
-
Oxidative Degradation: The primary amino group on the aniline ring is prone to oxidation. This can lead to the formation of nitroso, nitro, and ultimately, polymeric azo compounds, which are often highly colored.[1]
-
Hydrolysis: The 1,3,4-oxadiazole ring, while generally stable, can undergo hydrolysis under strong acidic or basic conditions. This would involve the cleavage of the C-O-C bond within the oxadiazole ring.
-
Photodegradation: The extensive aromatic system in the molecule can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.
Q3: What are the optimal storage conditions for solid and solution forms of this compound?
A3: Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended conditions:
| Form | Temperature | Atmosphere | Light Conditions | Container | Rationale |
| Solid | -20°C or lower | Inert (Argon or Nitrogen) | Amber vial or protected from light | Tightly sealed | Minimizes oxidation and thermal degradation. |
| Stock Solution (in DMSO or DMF) | -20°C or -80°C | Inert (Argon or Nitrogen) | Amber vial or foil-wrapped | Tightly sealed, small aliquots | Prevents repeated freeze-thaw cycles and limits exposure to air and light. |
| Aqueous Working Solution | 2-8°C (short-term) | N/A | Protected from light | Use immediately | Aqueous solutions are more prone to hydrolysis and microbial growth. Prepare fresh before each experiment. |
Troubleshooting Experimental Issues
Issue 1: Precipitation of the compound when diluting a DMSO stock into an aqueous buffer.
Q: I'm trying to make a working solution for my cell-based assay by diluting my 10 mM DMSO stock of this compound into PBS, but a precipitate forms immediately. How can I prevent this?
A: This is a common issue for organic molecules with poor aqueous solubility. The sudden change in solvent polarity causes the compound to "crash out" of solution. Here is a workflow to troubleshoot and prevent this:
Caption: Workflow for preventing compound precipitation.
Detailed Protocol for Dilution:
-
Warm Solutions: Gently warm both your DMSO stock and the aqueous buffer to room temperature.
-
Vortex the Buffer: Place the required volume of aqueous buffer in a conical tube and begin vigorous vortexing or stirring.
-
Dropwise Addition: Add the required volume of the DMSO stock solution drop-by-drop into the vortex of the stirring buffer. This ensures rapid dispersion.
-
Continue Mixing: Continue to vortex for an additional 30-60 seconds after the addition is complete.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5% for most cell-based assays.
Issue 2: Appearance of a new peak in my HPLC chromatogram after sample analysis.
Q: I ran an HPLC analysis of my compound, and I see a new, unexpected peak that wasn't there when I first prepared the sample. What could this be and how do I investigate it?
A: The appearance of a new peak is a strong indication of degradation. The identity of the degradant will depend on the conditions your sample was exposed to (e.g., solvent, pH, light, temperature). A systematic investigation using forced degradation studies is the best approach.
Proposed Degradation Pathway:
Based on the chemical structure, a likely degradation pathway under hydrolytic conditions is the opening of the oxadiazole ring.
Caption: Proposed hydrolytic degradation of the 1,3,4-oxadiazole ring.
Protocols for Stability Assessment
Protocol 1: Forced Degradation Study
This protocol will help you identify potential degradation products and determine the stability of your compound under various stress conditions.
Objective: To intentionally degrade this compound and analyze the resulting products by HPLC-UV/MS.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
UV chamber (254 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, mix the following:
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic: 1 mL stock + 1 mL acetonitrile. Expose to UV light (254 nm) for 24 hours.
-
Thermal: 1 mL stock + 1 mL acetonitrile. Incubate at 60°C for 24 hours.
-
Control: 1 mL stock + 1 mL acetonitrile. Keep at 4°C, protected from light.
-
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by the HPLC-UV/MS method described below.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 (e.g., Promosil, 5 µm, 4.6 x 250 mm)[3][4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Column Temperature | 40°C[3][4][5] |
| Detection (UV) | Diode Array Detector (DAD), monitor at 235 nm and 254 nm[3][4] |
| Detection (MS) | ESI+, scan range 100-500 m/z |
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Note the retention time and peak area of the parent compound.
-
Identify new peaks that appear in the stressed samples.
-
Use the MS data to determine the mass-to-charge ratio of the degradation products and propose their structures.
By implementing these guidelines and protocols, you can better manage the stability of this compound in your experiments, ensuring the reliability and reproducibility of your results.
References
- 1. This compound|CAS 54754-58-4 [benchchem.com]
- 2. Buy this compound | 54754-58-4 [smolecule.com]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles for Medicinal and Materials Chemistry
The 1,3,4-oxadiazole motif is a cornerstone in modern drug discovery and materials science, prized for its favorable physicochemical properties and broad range of biological activities. As a bioisostere for ester and amide functionalities, it offers enhanced metabolic stability and unique electronic characteristics. The efficacy of molecules incorporating this heterocycle is profoundly influenced by the nature of the substituents at the 2- and 5-positions. Consequently, the development of efficient and versatile synthetic routes to access diverse 2,5-disubstituted-1,3,4-oxadiazoles is of paramount importance.
This guide provides an in-depth comparison of the two most prevalent synthetic strategies: the cyclodehydration of N,N'-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations in terms of yield, substrate scope, functional group tolerance, and environmental impact.
At a Glance: Key Synthetic Routes and Their Attributes
| Feature | Cyclodehydration of N,N'-Diacylhydrazines | Oxidative Cyclization of N-Acylhydrazones |
| Starting Materials | Carboxylic acids/acid chlorides and hydrazides | Aldehydes and hydrazides |
| Key Transformation | Intramolecular dehydration and cyclization | Intramolecular oxidative C-O bond formation |
| Common Reagents | POCl₃, SOCl₂, PPA, Burgess reagent | I₂, (diacetoxyiodo)benzene, NCS/DBU |
| Typical Yields | Good to excellent (often >80%) | Good to excellent (often >80%) |
| Substrate Scope | Broad for both aryl and alkyl substituents | Broad, particularly for aryl and vinyl substituents |
| Functional Group Tolerance | Can be limited by harsh acidic reagents | Generally milder conditions, better tolerance |
| Key Advantages | Readily available starting materials, often high yielding | Milder reaction conditions, good functional group tolerance |
| Key Disadvantages | Often requires harsh, corrosive reagents and high temperatures | May require stoichiometric oxidants, potential for over-oxidation |
| "Green" Potential | Microwave-assisted and solvent-free methods are being developed | Use of catalytic iodine and greener oxidants is an active area of research |
Route 1: Cyclodehydration of N,N'-Diacylhydrazines
The cyclodehydration of N,N'-diacylhydrazines is a classical and widely employed method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. This approach involves the initial formation of a diacylhydrazine intermediate from the reaction of a carboxylic acid or its derivative with a hydrazide, followed by intramolecular cyclization promoted by a dehydrating agent.
Mechanistic Insights: The Role of Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride (POCl₃) is one of the most common and effective dehydrating agents for this transformation. The reaction proceeds through the activation of the carbonyl oxygen of the diacylhydrazine by the electrophilic phosphorus atom of POCl₃. This is followed by an intramolecular nucleophilic attack of the other amide oxygen onto the activated carbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of dichlorophosphoric acid and a proton furnishes the aromatic 1,3,4-oxadiazole ring.
A Prospective Analysis of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline as a Novel Anticancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Among these, heterocyclic compounds have emerged as a particularly fruitful area of research. This guide provides a comprehensive analysis of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, a molecule of significant interest owing to its unique structural amalgamation of a pyridine ring, a 1,3,4-oxadiazole core, and an aniline moiety. While extensive experimental data on this specific compound is emerging, this guide will extrapolate from the known bioactivities of its constituent parts and related derivatives to build a prospective comparison against established anticancer agents. We will delve into its potential mechanisms of action, outline the rigorous experimental methodologies required for its evaluation, and present a framework for its comparison with current standards of care.
The Compound in Focus: Structural Rationale for Anticancer Potential
This compound is a small molecule with the chemical formula C₁₃H₁₀N₄O. Its structure is a compelling tapestry of three key pharmacophores, each contributing to its potential as an anticancer agent:
-
The 1,3,4-Oxadiazole Core: This five-membered heterocyclic ring is a well-established scaffold in medicinal chemistry, renowned for its metabolic stability and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The oxadiazole ring can act as a bioisostere for amide and ester groups, enhancing pharmacokinetic properties.
-
The Pyridine Ring: The presence of a pyridine ring often enhances the biological activity of a compound. Pyridine derivatives are integral to numerous approved drugs and are known to interact with a variety of biological targets.
-
The Aniline Moiety: The aniline group provides a versatile synthetic handle for further structural modifications, allowing for the creation of a library of derivatives with potentially improved potency and selectivity.
This unique combination of functional groups suggests that this compound may exert its anticancer effects through multiple mechanisms, a desirable trait in overcoming the notorious adaptability of cancer cells.
Postulated Mechanisms of Action: Targeting the Pillars of Cancer Progression
Based on the known activities of structurally related 1,3,4-oxadiazole derivatives, two primary mechanisms of action are postulated for this compound:
Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. The 1,3,4-oxadiazole scaffold has been identified as a promising zinc-binding group in novel HDAC inhibitors. By inhibiting HDACs, this compound could potentially reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.
Caption: Postulated HDAC inhibition pathway.
Inhibition of Thymidylate Synthase (TS)
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. Inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death" of rapidly dividing cancer cells. The pyridine moiety, a key component of our compound of interest, is found in several known TS inhibitors. Therefore, this compound may act as a TS inhibitor, disrupting DNA replication and triggering apoptosis in cancer cells.
Caption: Postulated Thymidylate Synthase inhibition pathway.
A Framework for Comparative Efficacy Assessment
To ascertain the therapeutic potential of this compound, a rigorous comparison against standard-of-care anticancer agents is essential. The following tables provide a template for such a comparison, populated with representative IC₅₀ values for established drugs. The IC₅₀ value, or half-maximal inhibitory concentration, is a critical measure of a drug's potency.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) Against Breast Cancer Cell Lines
| Compound | MCF-7 (Estrogen Receptor-Positive) | MDA-MB-231 (Triple-Negative) |
| This compound | Data to be determined | Data to be determined |
| Doxorubicin | 0.1 - 8.3 | Data varies |
| Paclitaxel | Data varies | Data varies |
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀, µM) Against Lung Cancer Cell Lines
| Compound | A549 (Non-Small Cell) | H1299 (Non-Small Cell) |
| This compound | Data to be determined | Data to be determined |
| Cisplatin | 3 - 31 | 27 ± 4 |
| Paclitaxel | Data varies | Data varies |
Table 3: Comparative In Vitro Cytotoxicity (IC₅₀, µM) Against Ovarian Cancer Cell Lines
| Compound | A2780 (Cisplatin-Sensitive) | OVCAR-3 |
| This compound | Data to be determined | Data to be determined |
| Cisplatin | Data varies | Data varies |
| Paclitaxel | 0.4 - 3.4 nM | 4.1 nM |
Note: IC₅₀ values for standard agents can exhibit significant variability between studies due to differences in experimental conditions.
Essential Experimental Protocols for Evaluation
The following protocols are fundamental for generating the data necessary to populate the comparison tables and to elucidate the mechanism of action of this compound.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: MTT assay workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC₅₀ value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compound of interest at its IC₅₀ concentration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Future Directions and Concluding Remarks
This compound represents a promising scaffold for the development of novel anticancer agents. Its unique combination of a 1,3,4-oxadiazole core, a pyridine ring, and an aniline moiety suggests the potential for multifaceted mechanisms of action, including the inhibition of key enzymes like HDACs and thymidylate synthase.
The immediate next steps in the evaluation of this compound should focus on generating robust in vitro data, as outlined in the experimental protocols above. This will enable a direct and quantitative comparison with existing anticancer drugs. Following promising in vitro results, in vivo studies using xenograft models will be crucial to assess its efficacy and safety in a more complex biological system.
While this guide has been framed prospectively due to the current lack of extensive public data, the scientific rationale for investigating this compound is strong. The methodologies and comparative framework provided herein offer a clear roadmap for its preclinical evaluation. Continued research into this and related 1,3,4-oxadiazole derivatives holds the potential to uncover a new generation of targeted and effective cancer therapies.
References
-
Histone deacetylase 6 (HDAC6) is an attractive drug development target because of its role in the immune response, neuropathy, and cancer. Knockout mice develop normally and have no apparent phenotype, suggesting that selective inhibitors should have an excellent therapeutic window. Unfortunately, current HDAC6 inhibitors have only moderate selectivity and may inhibit other HDAC subtypes at high concentrations, potentially leading to side effects. Recently, substituted oxadiazoles have attracted attention as a promising novel HDAC inhibitor chemotype, but their mechanism of action is unknown. Here, we show that compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety are potent and single-digit nanomolar inhibitors with an unprecedented greater than 104-fold selectivity for HDAC6 over all other HDAC subtypes. By combining kinetics, X-ray crystallography, and mass spectrometry, we found that DFMO derivatives are slow-binding substrate analogs of HDAC6 that undergo an enzyme-catalyzed ring opening reaction, forming a tight and long-lived enzyme–inhibitor complex. The elucidation of the mechanism of action of DFMO derivatives paves the way for the rational design of highly selective inhibitors of HDAC6 and possibly of other HDAC subtypes as well with potentially important therapeutic implications. (Source: NIH, [Link])
-
We describe 1,3,4-oxadiazole-containing hydroxamates (2) and 2-aminoanilides (3) as histone deacetylase inhibitors. Among them, 2t, 2x, and 3i were the most potent and selective against HDAC1. In U... (Source: ACS Publications, [Link])
-
Platinum based chemotherapy is the cornerstone of treatment in advanced ovarian carcinoma. Paclitaxel, an unique antimicrotubule agent has shown significant clinical activity in cisplatin-resistant tumours, indicating a lack of cross-resistance. To compare the in vitro sensitivity of ovarian carcinoma to cisplatin and paclitaxel, we tested 7 ovarian carcinoma cell lines with the 96-well plate clonogenic assay. Chemosensitivity was expressed as the IC50 value i.e. the drug concentration causing 50% inhibition of clonogenic survival. IC50 values were obtained from dose-response curves after fitting the data to the linear quadratic equation. The IC50 values for paclitacel were 0.4-3.4 nM, showing an 8.5-fold difference between various cell lines. The IC50 values for cisplatin were 0.1-0.45 ug ml-1 showing only a 4.5-fold difference. (Source: PubMed, [Link])
-
This is a method for cell cycle analysis using propidium iodide (PI), that is, using the fluorescent nucleic acid dye PI to identify the proportion of cells that are in one of the three interphase stages of the cell cycle. (Source: University of Cambridge, [Link])
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. (Source: University of Arizona, [Link])
- This compound (CAS 54754-58-4) is a high-value chemical building block with a molecular weight of 238.24 g/mol and the formula C13H10N4O . This compound features a planar molecular architecture where a central 1,3,4-oxadiazole ring serves as a rigid bridge connecting a 4-aminophenyl group and a pyridine ring, creating an extensive π-conjugated system . This structure is significant in medicinal chemistry, as 1,3,4-ox
A Comparative Guide to the Antimicrobial Activity of Oxadiazole Isomers for Researchers and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents to combat rising drug resistance, heterocyclic compounds have emerged as a promising frontier. Among these, the oxadiazole scaffold, a five-membered ring containing one oxygen and two nitrogen atoms, has garnered significant attention. However, the specific arrangement of these heteroatoms, giving rise to different isomers, can profoundly influence the molecule's biological activity. This guide provides a comparative analysis of the antimicrobial properties of three key oxadiazole isomers: 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole (furazan). We will delve into their differential activities, explore the underlying structure-activity relationships, and provide detailed experimental protocols for their evaluation.
The Significance of Isomeric Variation in Oxadiazoles
Oxadiazoles are a class of heterocyclic compounds with the molecular formula C₂H₂N₂O.[1] The arrangement of the nitrogen and oxygen atoms within the five-membered ring results in several isomeric forms, with 1,3,4- and 1,2,4-oxadiazoles being the most extensively studied in medicinal chemistry.[2] The 1,2,5-oxadiazole isomer, also known as furazan, is less common but also possesses notable biological activities.[2][3]
The seemingly subtle shift in heteroatom positioning dramatically alters the electronic distribution, lipophilicity, and hydrogen bonding capacity of the ring system. These physicochemical properties are critical determinants of a molecule's ability to interact with biological targets, such as bacterial enzymes or cell membranes, thereby dictating its antimicrobial efficacy. Understanding these differences is paramount for the rational design of potent and selective antimicrobial agents.
Comparative Antimicrobial Performance: A Data-Driven Overview
The antimicrobial activity of oxadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below, compiled from various studies, offers a comparative snapshot of the antimicrobial potency of different oxadiazole isomers against common bacterial and fungal pathogens.
| Isomer Scaffold | Derivative/Compound | Target Microorganism(s) | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | Stronger than ampicillin | [4] |
| P. aeruginosa | >100 times stronger than ampicillin | [4] | ||
| A. fumigatus | Better than terbinafine | [4] | ||
| 2,5-disubstituted derivatives | S. aureus, E. coli | 4 - 16 | [5] | |
| OZE-I, OZE-II, OZE-III | S. aureus (including MRSA) | 4 - 32 | [6] | |
| 1,2,4-Oxadiazole | 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole | S. aureus (including MRSA) | 0.5 - 4 | [7] |
| 3-methyl-1,2,4-oxadiazole derivative (18) | E. coli, A. niger | 25 | [8] | |
| 5-methyl-1,2,4-oxadiazole derivative (17) | S. aureus (MRSA), A. niger | 25 | [8] | |
| 1,2,5-Oxadiazole (Furazan) | Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [1] |
| Nitrofuran derivatives | Broad spectrum antibacterial & antifungal | Not specified in direct comparison | [9] |
Key Observations:
-
1,3,4-Oxadiazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][10] Notably, some derivatives exhibit potency exceeding that of standard antibiotics.[4] The presence of moieties like a substituted phenyl ring or a thiol group significantly influences their antimicrobial effects.[4][5]
-
1,2,4-Oxadiazole derivatives have shown particular promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][11] Studies have indicated that changes in the relative positions of heteroatoms within the oxadiazole ring directly influence antimicrobial activity.[8]
-
1,2,5-Oxadiazole (Furazan) derivatives , while less explored in a comparative context, are known to possess antimicrobial properties.[3] For instance, certain natural furan derivatives have shown a wide spectrum of biological activities, including antimicrobial effects.[1]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The antimicrobial potency of oxadiazole isomers is intrinsically linked to their chemical structure. The causality behind their activity can be understood through Structure-Activity Relationship (SAR) studies.
1,3,4-Oxadiazole Derivatives:
The antimicrobial activity of 1,3,4-oxadiazole derivatives is often enhanced by the presence of specific substituents. For instance, the incorporation of a lipophilic moiety can facilitate the transport of the molecule across the microbial cell membrane.[5] The presence of electronegative groups, such as chloro or nitro groups on an attached phenyl ring, has also been shown to enhance antimicrobial effects.[5]
The mechanism of action for some 1,3,4-oxadiazoles has been linked to the inhibition of crucial bacterial enzymes. For example, some derivatives act as inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication.[4]
1,2,4-Oxadiazole Derivatives:
For the 1,2,4-oxadiazole class of antibiotics, SAR studies have revealed that a hydrogen-bond donor on a terminal ring is often necessary for antibacterial activity.[12] These compounds have been shown to impair cell-wall biosynthesis, a mechanism distinct from many other antibiotic classes.[11][13] Their discovery through in silico docking against the crystal structure of a penicillin-binding protein (PBP) provides a strong rationale for their mode of action.[11][13]
Caption: Logical flow of Structure-Activity Relationship (SAR) in oxadiazole antimicrobial design.
Experimental Protocols for Antimicrobial Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for two common assays used to evaluate the antimicrobial activity of oxadiazole isomers.
Broth Microdilution Method for MIC Determination
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
Synthesized oxadiazole isomer derivatives
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each oxadiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform a 2-fold serial dilution of the compounds in the appropriate broth directly in the 96-well plate. Typically, this involves adding 100 µL of broth to wells 2 through 12, adding 200 µL of the highest drug concentration to well 1, and then serially transferring 100 µL from well to well, mixing thoroughly at each step.[15]
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).[15]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial or fungal inoculum to wells 1 through 11.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the oxadiazole derivative at which there is no visible growth.[15]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Agar Well Diffusion Method (Zone of Inhibition)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Synthesized oxadiazole isomer derivatives
-
Sterile petri dishes
-
Mueller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile swabs
-
Sterile cork borer or pipette tips
-
Incubator (35 ± 2°C)
Protocol:
-
Plate Preparation:
-
Prepare a pure culture of the target microorganism.
-
Using a sterile swab, evenly spread the microbial suspension over the surface of an MHA plate.[16]
-
-
Well Creation and Sample Addition:
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully add a defined volume (e.g., 50-100 µL) of a known concentration of each oxadiazole derivative solution into separate wells. A solvent control should also be included.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Measurement and Interpretation:
Conclusion
The comparative study of oxadiazole isomers reveals a fascinating landscape of structure-dependent antimicrobial activity. While 1,3,4-oxadiazole derivatives exhibit broad-spectrum efficacy and 1,2,4-oxadiazoles show particular promise against resistant Gram-positive pathogens, the potential of 1,2,5-oxadiazoles (furazans) as a source of novel antimicrobials warrants further investigation. The choice of the isomeric scaffold, coupled with rational substituent modifications, provides a powerful strategy for the development of next-generation antimicrobial agents. The experimental protocols detailed herein offer a robust framework for the evaluation and comparison of these promising compounds, ensuring scientific integrity and fostering innovation in the critical field of antimicrobial drug discovery.
References
-
Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (2015). ACS Publications. Retrieved from [Link]
-
Structure-activity relationship for the oxadiazole class of antibiotics. (2015). National Institutes of Health. Retrieved from [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2019). National Institutes of Health. Retrieved from [Link]
-
Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). Notables de la Ciencia. Retrieved from [Link]
-
Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2011). National Institutes of Health. Retrieved from [Link]
-
Synthesis, characterization, and antimicrobial evaluation of oxadiazole congeners. (2011). Molecules. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. (2018). SciELO. Retrieved from [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2018). National Institutes of Health. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
Kirby-Bauer (Antibiotic Sensitivity). (2024). Biology LibreTexts. Retrieved from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2011). ResearchGate. Retrieved from [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). National Institutes of Health. Retrieved from [Link]
-
Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. (2017). National Institutes of Health. Retrieved from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2015). ResearchGate. Retrieved from [Link]
-
Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. (2023). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (2023). National Institutes of Health. Retrieved from [Link]
-
Furazans in Medicinal Chemistry. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2012). National Institutes of Health. Retrieved from [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2022). YouTube. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some novel oxadiazole derivatives. (2009). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Characterization And Study Of Oxadiazole Derivatives For Potent Antimicrobial Activity. (2020). ResearchGate. Retrieved from [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Retrieved from [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). National Institutes of Health. Retrieved from [Link]
-
Furazans in Medicinal Chemistry. (2021). ACS Publications. Retrieved from [Link]
-
Antimicrobial Activity of Some New Oxadiazole Derivatives. (2008). ResearchGate. Retrieved from [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2016). ResearchGate. Retrieved from [Link]
-
ANTIMICROBIAL ACTIVITY AND SAR OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. (2022). Semantic Scholar. Retrieved from [Link]
-
1, 3, 4-Oxadiazole as antimicrobial agents: An overview. (2011). Journal of Current Pharmaceutical Research. Retrieved from [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. bio.libretexts.org [bio.libretexts.org]
Confirming Molecular Architecture: A Comparative Guide to the Structural Validation of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates the molecule's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. For novel heterocyclic compounds such as 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, a molecule of interest due to the established bioactivity of its constituent motifs[1], rigorous structural validation is not merely a confirmatory step but a cornerstone of the entire research and development pipeline.
This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with alternative spectroscopic techniques. While a published single-crystal X-ray structure for this compound is not publicly available, this guide will utilize a closely related analogue, 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione , as a case study to illustrate the principles and data output of the crystallographic method. This will be juxtaposed with a detailed analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to build a cohesive structural picture.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement of a molecule in the solid state.[2] It provides unambiguous information on bond lengths, bond angles, and stereochemistry, offering an unparalleled level of detail.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands patience and precision. The quality of the final data is intrinsically linked to the quality of the initial crystal.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: A Step-by-Step Guide
-
Crystal Growth (The Bottleneck):
-
Purification: The starting material, this compound, must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: A range of solvents and solvent mixtures are screened to find conditions where the compound has moderate solubility.
-
Crystallization Method: Slow evaporation is a common technique. A saturated or near-saturated solution of the compound is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial. Over days or weeks, as the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of single crystals. Other methods include vapor diffusion and cooling crystallization.
-
-
Data Collection:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Diffraction Experiment: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]
-
-
Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Solving the Phase Problem: The intensities of the diffracted X-rays are measured, but the phase information is lost. Computational methods, such as direct methods or Patterson methods, are used to solve this "phase problem" and generate an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Case Study: Crystallographic Data of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione
To illustrate the output of an X-ray crystallography experiment, the data for the structurally related compound 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione is presented below[3].
| Parameter | Value | Significance |
| Chemical Formula | C7 H5 N3 O S | Confirms the elemental composition of the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2(1)/n | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 4.7946, 13.775, 11.722 | The dimensions of the unit cell along the a, b, and c axes. |
| α, β, γ (°) | 90, 96.557, 90 | The angles of the unit cell. |
| Volume (ų) | 769.1 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | 0.0301 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (S) | 1.083 | An indicator of the quality of the refinement; a value close to 1 is ideal. |
Data sourced from Acta Crystallographica Section E[3].
This table provides a snapshot of the precise structural information that can be obtained. For this compound, we would expect to see similar data, which would definitively confirm the connectivity of the aniline, oxadiazole, and pyridine rings, as well as provide precise bond lengths and angles for the entire molecule.
Alternative and Complementary Structural Validation Techniques
While X-ray crystallography provides a definitive solid-state structure, it is not always feasible to grow suitable crystals. Moreover, the conformation of a molecule in a crystal lattice may not be the same as its conformation in solution, which is often more biologically relevant. Therefore, a combination of spectroscopic methods is typically employed to build a comprehensive structural picture.
Caption: Overall workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[4]
Experimental Protocol:
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the atomic nuclei (most commonly ¹H and ¹³C) are detected.
-
Spectral Analysis:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their number (integration), and their neighboring protons (spin-spin splitting).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the complete molecular connectivity.
-
Expected NMR Data for this compound:
| Feature | ¹H NMR (Expected Chemical Shift, ppm) | ¹³C NMR (Expected Chemical Shift, ppm) | Information Gained |
| Aniline Protons | 6.5 - 7.5 | 115 - 150 | Presence and substitution pattern of the aniline ring. The NH₂ protons would likely appear as a broad singlet. |
| Pyridine Protons | 8.5 - 8.8 (α-protons), 7.8-8.0 (β-protons) | 148 - 152 (α-carbons), 120-125 (β-carbons) | Confirms the presence and 4-substitution pattern of the pyridine ring. |
| Oxadiazole Carbons | - | 160 - 165 | Characteristic signals for the two distinct carbon atoms of the 1,3,4-oxadiazole ring.[5] |
Note: These are estimated chemical shifts based on typical values for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable clues about its structure.[6]
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M+): For C₁₃H₁₀N₄O, the expected molecular weight is 238.24 g/mol . A prominent peak at or near m/z = 238 would confirm the molecular formula.[7]
-
Fragmentation Pattern: The molecule would likely fragment at the linkages between the aromatic rings and the central oxadiazole ring. Key fragments could include the pyridyl cation (m/z = 78), the aminophenyl cation (m/z = 92), and fragments corresponding to the loss of CO or N₂.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[8]
Experimental Protocol:
-
Sample Preparation: The sample is prepared, for example, as a KBr pellet or a thin film.
-
Analysis: The sample is irradiated with infrared light, and the absorption of energy at different wavelengths is measured.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group Confirmed |
| 3300 - 3500 | N-H stretch | Amino group (NH₂) |
| 3000 - 3100 | Aromatic C-H stretch | Aromatic rings |
| 1600 - 1650 | C=N stretch | Oxadiazole ring |
| 1500 - 1600 | C=C stretch | Aromatic rings |
| 1000 - 1300 | C-O stretch | Oxadiazole ring |
Data based on typical IR absorption frequencies.
Comparative Analysis: Choosing the Right Tool
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry & IR Spectroscopy |
| Information | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Connectivity, relative stereochemistry, solution-state conformation, dynamics | Molecular weight, elemental formula, functional groups, fragmentation |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Soluble sample (1-10 mg) | Small amount of sample (µg to mg) |
| Primary Challenge | Growing suitable crystals can be difficult and time-consuming. | Complex spectra can be difficult to interpret fully. | Provides indirect structural information. |
| Key Advantage | Unambiguous and highly detailed structural information. | Provides biologically relevant solution-state structure. | Rapid, high-throughput, and requires minimal sample. |
| Application to Topic | Would provide the definitive, solid-state structure of the molecule. | Would confirm the connectivity and solution conformation. | Would confirm molecular weight and the presence of key functional groups. |
Conclusion
The structural validation of a novel compound like this compound requires a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure, its reliance on high-quality crystals makes it a technique that is not always accessible.
In its absence, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a powerful and often sufficient alternative. Together, these techniques can establish the molecular formula, identify all constituent functional groups, and map out the precise connectivity of the atoms, leading to a confident structural assignment. For drug development professionals, understanding the strengths and limitations of each technique is crucial for making informed decisions, ensuring the integrity of their research, and ultimately, accelerating the path to new therapeutic discoveries.
References
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
-
Li, Y., & Wang, B. (2011). 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(1), o153. [Link]
-
Infiniscient. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Infiniscient. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Souldozi, A., Slepokura, K., Lis, T., & Ramazani, A. (2007). Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol-2-yl)aniline. Zeitschrift für Naturforschung B, 62(6), 835–840. [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Al-Hariri, S. (2015). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. American Journal of Applied Chemistry, 3(5-1), 1-6. [Link]
-
Nowicka, K., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-oxadiazoles Containing a Phenylazo Group. Molecules, 27(22), 7806. [Link]
-
Khan, I., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. [Link]
Sources
- 1. This compound|CAS 54754-58-4 [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis for Drug Development Professionals: 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline versus Amoxicillin
In the ever-evolving landscape of antibacterial drug discovery, the need for novel scaffolds that can overcome existing resistance mechanisms is paramount. This guide provides a detailed comparative analysis of the novel heterocyclic compound, 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, and the well-established β-lactam antibiotic, amoxicillin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, comparative in vitro efficacy, and the experimental protocols required for such evaluations.
Introduction to the Compounds
Amoxicillin , a cornerstone of antibacterial therapy for decades, belongs to the aminopenicillin class of β-lactam antibiotics.[1] Its broad spectrum of activity against many Gram-positive and Gram-negative bacteria has made it a first-line treatment for a variety of infections.[2] However, the emergence of β-lactamase-producing bacteria has compromised its efficacy in some clinical scenarios.[1]
This compound is a member of the 1,3,4-oxadiazole class of heterocyclic compounds. This scaffold has garnered significant interest in medicinal chemistry due to its diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The unique structural arrangement of an aniline group, a central 1,3,4-oxadiazole core, and a pyridine substituent suggests the potential for novel biological interactions and a different mechanism of action compared to traditional antibiotics.[5]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the antibacterial efficacy of these two compounds lies in their distinct molecular mechanisms of action.
Amoxicillin: Inhibition of Cell Wall Synthesis
Amoxicillin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[6][7][8] Specifically, it targets and irreversibly binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, amoxicillin weakens the cell wall, leading to cell lysis and death.[1][9]
This compound: A Multi-Targeted Approach
The antimicrobial mechanism of 1,3,4-oxadiazole derivatives is not as singular as that of β-lactams and is an area of active investigation. Evidence suggests that these compounds may exert their effects through multiple pathways. One proposed mechanism is the disruption of the microbial cell membrane and the inhibition of essential enzymes.[4] More specifically, some 1,3,4-oxadiazole derivatives have been identified as potential inhibitors of DNA gyrase and topoisomerase IV .[1][9][10] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Their inhibition leads to a cascade of events culminating in bacterial cell death. This dual-targeting capability could be advantageous in overcoming resistance that may arise from a single target mutation.
Comparative In Vitro Efficacy
To provide a tangible comparison of the antibacterial potential of these two compounds, the following table summarizes hypothetical yet realistic Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data against common Gram-positive and Gram-negative bacterial strains. These values are based on published data for amoxicillin and representative 1,3,4-oxadiazole derivatives.[11][12][13][14]
| Bacterial Strain | Amoxicillin MIC (µg/mL) | Amoxicillin MBC (µg/mL) | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 1 | 8 | 16 |
| Escherichia coli (ATCC 25922) | 4 | 8 | 16 | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | >64 | 32 | 64 |
| Enterococcus faecalis (ATCC 29212) | 2 | 4 | 16 | 32 |
Interpretation of Data:
-
Amoxicillin demonstrates potent activity against S. aureus and E. faecalis, with lower efficacy against E. coli and inherent resistance in P. aeruginosa.
-
The hypothetical data for This compound suggests a broader spectrum of activity, including against P. aeruginosa, a pathogen for which new treatments are urgently needed. While the MIC values are higher than those of amoxicillin for susceptible strains, its efficacy against resistant organisms warrants further investigation.
Experimental Protocols
Accurate and reproducible determination of MIC and MBC values is fundamental in preclinical antibiotic development. The following are standardized protocols based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Materials:
-
Test compounds (Amoxicillin and this compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO or water) at a concentration 100-fold higher than the highest concentration to be tested.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[17][18]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
Materials:
-
MIC plate from the previous assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[3]
Conclusion
This guide provides a comparative framework for evaluating the antibacterial efficacy of this compound relative to amoxicillin. While amoxicillin remains a potent antibiotic, its efficacy is threatened by resistance. The novel oxadiazole derivative, with its distinct and potentially multi-targeted mechanism of action, represents a promising avenue for the development of new antibacterial agents. The provided experimental protocols offer a standardized approach for in vitro evaluation, a critical step in the drug discovery pipeline. Further studies, including toxicity profiling and in vivo efficacy models, are necessary to fully elucidate the therapeutic potential of this and other related oxadiazole compounds.
References
- Amoxicillin: Mechanism of action, Pharmacokinetics, and Therapeutic Implications in Bacterial Infections - PEXACY International Journal of Pharmaceutical Science. (2023-09-18).
- Amoxicillin - Wikipedia.
- Amoxicillin - StatPearls - NCBI Bookshelf - NIH. (2023-11-17).
- What is the mechanism of Amoxicillin Trihydrate?
- What is the mechanism of Amoxicillin Sodium?
- This compound - Benchchem.
- Amoxicillin: Antibiotic Action and Appropri
- Amoxicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
- Antimicrobial Activity and Human Pharmacology of Amoxicillin - Oxford Academic.
- Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors.
- New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity - PubMed. (2022-04-01).
- New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. (2025-05-27).
- Amoxicillin: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2024-08-16).
- Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function | ACS Infectious Diseases. (2023-10-13).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04).
- Microbiology guide to interpreting minimum inhibitory concentr
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC - NIH.
- 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry.
- Minimum Inhibitory Concentration (MIC) Testing Overview - YouTube. (2018-03-08).
- Minimum inhibitory concentr
- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus - Auctores | Journals.
- Synthesis and Evaluation of Antibacterial Activity of 1,3,4-Oxadiazoles Deriv
- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - MDPI. (2022-03-11).
- (PDF)
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv
- This compound - PubChem.
- Synthesis and antibacterial activity of pyridinium-tailored 2,5-substituted-1,3,4-oxadiazole thioether/sulfoxide/sulfone deriv
- This compound - Benchchem.
- This compound - Smolecule. (2023-08-15).
- Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings - Lupine Publishers. (2020-09-03).
- This compound - Lab-Chemicals.Com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. This compound|CAS 54754-58-4 [benchchem.com]
- 5. Buy this compound | 54754-58-4 [smolecule.com]
- 6. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. idexx.com [idexx.com]
- 17. youtube.com [youtube.com]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Spectroscopic Data Comparison of 1,3,4-Oxadiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif featuring one oxygen and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[1][2] Derivatives of 1,3,4-oxadiazole exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] Given their therapeutic potential, the unambiguous structural characterization of novel 1,3,4-oxadiazole derivatives is a critical step in the drug discovery and development pipeline.
This guide provides an in-depth comparison of the key spectroscopic techniques used to characterize these compounds. As a senior application scientist, my focus is not just on the data itself, but on the causality—why we choose specific techniques and how we interpret the resulting data in concert to build a complete, validated structural picture. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by validated experimental protocols and comparative data.
The Workflow of Structural Elucidation
The journey from a proposed molecular structure to a confirmed, characterized compound is a systematic process. Data from various spectroscopic techniques are not evaluated in isolation; they are pieces of a puzzle that must fit together perfectly. The following workflow illustrates the logical progression from synthesis to final validation.
Caption: Workflow for the synthesis and structural confirmation of 1,3,4-oxadiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds. For 1,3,4-oxadiazole derivatives, ¹H and ¹³C NMR provide definitive information about the chemical environment of each proton and carbon atom, respectively.
Expertise & Rationale
We use ¹H NMR to identify and locate protons on the aromatic or aliphatic substituents attached to the oxadiazole ring. ¹³C NMR is crucial for directly observing the carbon atoms of the heterocyclic ring itself—a key piece of evidence for successful synthesis. The chemical shifts of these carbons (C2 and C5) are highly characteristic.
Comparative Spectroscopic Data
¹³C NMR: The carbons within the 1,3,4-oxadiazole ring have distinct chemical shifts, typically appearing far downfield due to the deshielding effect of the adjacent heteroatoms. The exact position is modulated by the electronic nature of the substituents at the C2 and C5 positions.
| Carbon Position | Typical Chemical Shift (δ, ppm) | Influencing Factors |
| C2 and C5 | 160 - 167 ppm | Electron-withdrawing groups on attached aryl rings can shift these signals further downfield. Symmetrically substituted oxadiazoles may show a single signal.[5] |
| Aromatic C (attached) | 115 - 135 ppm | The carbon directly bonded to the oxadiazole ring. Its shift is influenced by both the oxadiazole and other ring substituents.[5] |
¹H NMR: Since the 1,3,4-oxadiazole ring itself has no protons, the ¹H NMR spectrum primarily characterizes the substituent groups. The chemical environment of these protons, however, is influenced by the electron-withdrawing nature of the adjacent oxadiazole ring.
| Proton Position | Typical Chemical Shift (δ, ppm) | Influencing Factors |
| Aromatic H (ortho) | 7.9 - 8.2 ppm | Protons on an aromatic ring at the position ortho to the oxadiazole are deshielded and appear downfield.[5][6] |
| Aliphatic H (α-position) | 2.4 - 4.0 ppm | Protons on a carbon directly attached to the oxadiazole ring (e.g., -CH₂, -CH₃) are shifted downfield compared to typical alkane signals.[5] |
Protocol: Acquiring High-Quality NMR Spectra
This protocol ensures reproducible and high-resolution NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 1,3,4-oxadiazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar organic compounds.[1]
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds. Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 200 ppm is standard.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is typical.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: Identifying Key Functional Bonds
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and, critically, the formation of the heterocyclic ring.
Expertise & Rationale
The successful cyclization of a precursor (like a diacylhydrazide) into a 1,3,4-oxadiazole results in the appearance of characteristic vibrations for the C=N and C-O-C bonds within the ring and the disappearance of precursor bands (e.g., N-H and C=O stretches of the hydrazide). This makes IR an excellent tool for reaction monitoring and product confirmation.[7][8]
Comparative Spectroscopic Data
The following table summarizes the key vibrational frequencies that serve as fingerprints for the 1,3,4-oxadiazole core.[5][9]
| Vibrational Mode | Typical Frequency (cm⁻¹) | Significance & Interpretation |
| C=N Stretch | 1610 - 1690 cm⁻¹ | A strong to medium intensity band, confirming the presence of the imine-like bond within the heterocyclic ring.[5][8] |
| C-O-C Stretch | 1020 - 1090 cm⁻¹ | A strong band indicating the ether-like linkage within the five-membered ring. Its presence is a key indicator of successful cyclization.[5][9] |
| Aromatic C=C Stretch | 1500 - 1620 cm⁻¹ | Medium intensity bands confirming the presence of any aryl substituents.[5] |
| N-N Stretch | 900 - 1000 cm⁻¹ | A weaker band that can sometimes be observed, corresponding to the nitrogen-nitrogen single bond. |
Protocol: Acquiring a Solid-State IR Spectrum (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Sample Preparation: Ensure the 1,3,4-oxadiazole derivative is a dry, solid powder. No further preparation is needed.
-
Instrument Setup (FTIR-ATR):
-
Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or germanium). This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): The Definitive Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing mass accuracy to within a few parts per million.
Expertise & Rationale
The primary goal is to find the molecular ion peak (M⁺ or [M+H]⁺), which validates the overall structure.[10] Furthermore, the fragmentation pattern provides corroborating evidence. The 1,3,4-oxadiazole ring has characteristic cleavage pathways that can be used to confirm the connectivity of the substituents.[11]
Comparative Fragmentation Patterns
Under electron impact (EI) or other ionization techniques, the 1,3,4-oxadiazole ring can undergo characteristic cleavages.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journalspub.com [journalspub.com]
- 8. updatepublishing.com [updatepublishing.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Isomers in Drug Discovery
A Senior Application Scientist's Guide to Navigating the Biological Activities of Two Prominent Heterocycles
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the oxadiazole isomers, specifically the 1,3,4- and 1,2,4-oxadiazoles, have garnered significant attention due to their wide spectrum of biological activities.[1] While structurally similar, the positional difference of the nitrogen atoms within the five-membered ring imparts distinct physicochemical and pharmacological properties, leading to differential interactions with biological targets. This guide provides a comprehensive comparison of the biological activities of 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, supported by experimental data and protocols to aid researchers in drug development.
Unveiling the Structural Nuances: 1,3,4- vs. 1,2,4-Oxadiazole
The 1,3,4-oxadiazole and 1,2,4-oxadiazole are five-membered aromatic rings containing one oxygen and two nitrogen atoms.[1] The arrangement of these heteroatoms dictates the electronic distribution and steric profile of the molecule, which in turn influences its biological activity. The 1,3,4-isomer is often considered a bioisostere for carboxylic acids, esters, and amides, enhancing metabolic stability and receptor binding.[2][3] The 1,2,4-isomer, while also a versatile scaffold, presents a different electronic and steric landscape for molecular interactions.
A Head-to-Head Comparison of Biological Frontiers
The therapeutic potential of both oxadiazole isomers spans across several key areas, including oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity: A Tale of Two Isomers
Both 1,3,4- and 1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.[4][5]
1,3,4-Oxadiazoles have been extensively explored for their anticancer properties.[6] Their mechanism of action is often attributed to the inhibition of various enzymes and growth factors crucial for tumor progression.[5] For instance, certain 2,5-disubstituted-1,3,4-oxadiazoles have shown potent activity against cell lines like HepG2, HeLa, and SW1116.[4]
1,2,4-Oxadiazoles have also emerged as a privileged scaffold in anticancer drug discovery.[7][8] Derivatives of this isomer have shown promising activity against cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and DU-145 (prostate cancer).[7][9] Some studies have even explored the synergistic anticancer effects of hybrid molecules containing both 1,2,4- and 1,3,4-oxadiazole rings.[4][10]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole Derivative | MCF-7 | 0.34 ± 0.025 | [4] |
| 1,3,4-Oxadiazole Derivative | HT29 | 0.78 ± 0.19 | [6] |
| 1,3,4-Oxadiazole Derivative | HepG2 | 0.26 ± 0.15 | [6] |
| 1,2,4-Oxadiazole-Thiadiazole-Pyrimidine | A-549 | 0.11 ± 0.051 | [7] |
| 1,2,4-Oxadiazole-Imidazopyridine | MCF-7 | 0.68 ± 0.03 | [7] |
| 1,2,4-Oxadiazole-1,2,3-Triazole-Pyrazole | MCF-7 | 0.081 ± 0.0012 | [5] |
Table 1: Comparative cytotoxic activity (IC50) of representative 1,3,4- and 1,2,4-oxadiazole derivatives against various cancer cell lines.
Antimicrobial Efficacy: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Both oxadiazole isomers have shown considerable promise in this arena.[11][12]
1,3,4-Oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[11][13][14] The antimicrobial action is partly attributed to the toxophoric -N=C-O- linkage, which can interact with microbial cellular components.[13][14] These compounds have shown efficacy against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[12][13][14][15]
1,2,4-Oxadiazoles have also been reported to possess antibacterial and antifungal properties, although the volume of research appears to be more focused on the 1,3,4-isomer in this specific therapeutic area.[9]
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivative (OZE-I) | S. aureus | 4 - 16 | [13] |
| 1,3,4-Oxadiazole Derivative (OZE-III) | S. aureus | 8 - 32 | [13] |
| 2,5-disubstituted-1,3,4-oxadiazole | E. coli | 62.5 | [14] |
| 2,5-disubstituted-1,3,4-oxadiazole | P. aeruginosa | 62.5 | [14] |
| 1,3,4-Oxadiazole-Thiazole Derivative | M. tuberculosis H37Rv | 4 | [1] |
Table 2: Comparative minimum inhibitory concentration (MIC) of representative 1,3,4-oxadiazole derivatives against various microorganisms.
Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Both 1,3,4- and 1,2,4-oxadiazoles have been investigated for their anti-inflammatory properties.[16][17]
1,3,4-Oxadiazoles have been shown to possess significant anti-inflammatory activity, potentially through the inhibition of prostaglandin biosynthesis.[16][18] Studies using models like carrageenan-induced paw edema have demonstrated their efficacy.[17][19] Some derivatives are believed to target the LPS-TLR4-NF-κB signaling pathway.[17]
1,2,4-Oxadiazoles also exhibit anti-inflammatory effects.[9] Certain derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.[20]
Experimental Protocols: Ensuring Scientific Rigor
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the biological activities of oxadiazole derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the oxadiazole compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Mechanism: The NF-κB Signaling Pathway
Many anti-inflammatory compounds, including some oxadiazole derivatives, exert their effects by modulating the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazole derivative.
Conclusion and Future Perspectives
Both 1,3,4- and 1,2,4-oxadiazole scaffolds represent fertile ground for the discovery of novel therapeutic agents. While 1,3,4-oxadiazoles have been more extensively studied across a broader range of biological activities, 1,2,4-oxadiazoles are increasingly recognized for their potent anticancer and neurological activities.[7][20][21][22] The choice between these isomers in a drug design strategy will depend on the specific therapeutic target and the desired physicochemical properties. Future research should focus on elucidating the precise mechanisms of action of these compounds and exploring novel derivatives with enhanced potency and selectivity. The strategic combination of both isomers within a single molecular entity also presents an exciting avenue for developing next-generation therapeutics.[4]
References
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. (2021). PubMed. Retrieved from [Link]
-
Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. (2022). Juniper Online Journal of Public Health. Retrieved from [Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. (2022). Taylor & Francis Online. Retrieved from [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2023). RSC Publishing. Retrieved from [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2019). Auctores Publishing. Retrieved from [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Retrieved from [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). ProQuest. Retrieved from [Link]
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025). ResearchGate. Retrieved from [Link]
-
Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). ThaiScience. Retrieved from [Link]
-
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2022). MDPI. Retrieved from [Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). ResearchGate. Retrieved from [Link]
-
Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. (2022). ResearchGate. Retrieved from [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and biological evaluation of newer 1,3,4-oxadiazoles incorporated with benzothiazepine and benzodiazepine moieties. (2016). ResearchGate. Retrieved from [Link]
-
A novel 1,2,4-oxadiazole derivative (wyc-7-20) attenuates Alzheimer's disease-like pathology in 3×Tg mice. (2022). Dove Medical Press. Retrieved from [Link]
-
A Review on Biological Activities of 1,3,4-Oxadiazole and their Derivatives. (2024). International Journal of Research Publication and Reviews. Retrieved from [Link]
-
Neuroprotective Effect of a 1, 3, 4 oxadiazole derivative in Pentylenetetrazole (PTZ)-Induced Neurodegeneration in Mice via Downregulation of Pro-Inflammatory Cytokines. (2021). Dove Medical Press. Retrieved from [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of 1,2,4-oxadiazole linked 1,3,4-oxadiazole derivatives as tubulin binding agents. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ijrpr.com [ijrpr.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 16. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
Comparative Docking Analysis of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline with Known EGFR Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth comparative molecular docking analysis of the novel compound 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline against a panel of well-established Epidermal Growth Factor Receptor (EGFR) inhibitors. As researchers and drug development professionals, understanding the potential binding interactions of novel chemical entities in comparison to known drugs is a cornerstone of modern, structure-based drug design. This document serves as a practical and scientifically rigorous guide to performing such an analysis, grounded in established methodologies and supported by verifiable data.
Introduction: The Rationale for Comparative Docking
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] The PI3K/Akt/mTOR pathway is a crucial downstream signaling cascade of EGFR, and its overactivation is a major contributor to tumorigenesis.[1][3]
A multitude of EGFR inhibitors have been developed and have shown significant clinical efficacy. These include first-generation reversible inhibitors like Gefitinib and Erlotinib, second-generation irreversible inhibitors such as Afatinib and Dacomitinib, and third-generation inhibitors like Osimertinib, which targets specific resistance mutations.[4][5][6]
The novel compound, this compound, is a synthetic molecule with potential anticancer properties. To elucidate its putative mechanism of action and to benchmark its potential efficacy, a comparative molecular docking analysis against known EGFR inhibitors is a logical and resource-efficient primary step. This in silico approach allows for the prediction of binding affinities and the visualization of molecular interactions within the EGFR active site, providing a foundational hypothesis for further experimental validation.
This guide will detail the step-by-step methodology for conducting a robust comparative docking study, from protein and ligand preparation to the analysis and interpretation of the results.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the docking results. Each step is accompanied by an explanation of its scientific rationale.
Caption: EGFR signaling pathway and inhibitor action.
Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the PI3K/Akt/mTOR pathway. [7]This pathway is central to regulating cell growth, proliferation, and survival. [8]EGFR inhibitors, including the known compounds in this study and putatively this compound, act by competing with ATP for its binding site in the intracellular kinase domain of EGFR. [9]This inhibition prevents autophosphorylation and blocks the downstream signaling, thereby inhibiting cancer cell proliferation and survival. [10]
Conclusion and Future Directions
This comparative docking analysis provides compelling in silico evidence that this compound is a promising candidate for further investigation as an EGFR inhibitor. Its predicted binding affinity and interaction profile with the EGFR active site are comparable to those of established first-generation inhibitors.
The next logical steps in the evaluation of this compound should include:
-
In vitro Kinase Assays: To experimentally determine the IC50 value of the compound against EGFR and to confirm its inhibitory activity.
-
Cell-Based Assays: To assess the effect of the compound on the proliferation of EGFR-dependent cancer cell lines.
-
Lead Optimization: Based on the docking results, medicinal chemistry efforts can be directed towards modifying the structure of the compound to improve its binding affinity and selectivity.
This guide has provided a robust framework for the initial in silico evaluation of a novel compound against a well-defined therapeutic target. By following this scientifically sound and self-validating protocol, researchers can efficiently prioritize and advance promising drug candidates in the discovery pipeline.
References
-
Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)?[Link]
-
PubMed. (n.d.). [Mechanism of action and preclinical development of afatinib]. [Link]
-
Wikipedia. (2024, December 5). PI3K/AKT/mTOR pathway. [Link]
-
Patsnap Synapse. (2025, March 7). What is the mechanism of action of Osimertinib mesylate?[Link]
-
MedSchool. (2025, January 6). Afatinib Drug Side Effects, Mechanism of Action & More. [Link]
-
CUSABIO. (n.d.). PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. [Link]
-
National Institutes of Health. (2015, January 27). Afatinib in Non–Small Cell Lung Cancer. [Link]
-
Wikipedia. (2024, November 29). Afatinib. [Link]
-
Wikipedia. (2024, August 29). Erlotinib. [Link]
-
National Institutes of Health. (2012, October 1). Lapatinib for Advanced or Metastatic Breast Cancer. [Link]
-
National Institutes of Health. (2014, May 1). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. [Link]
-
MedSchool. (n.d.). Afatinib. [Link]
-
TAGRISSO® (osimertinib). (n.d.). Mechanism of Action. [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dacomitinib?[Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =...[Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate?[Link]
-
CUSABIO. (n.d.). PI3K-Akt signaling pathway. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride?[Link]
-
ResearchGate. (n.d.). Mechanism of action of erlotinib. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?[Link]
-
National Institutes of Health. (2017, August 18). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. [Link]
-
American Association for Cancer Research. (2004, June 15). The Role of Gefitinib in Lung Cancer Treatment. [Link]
-
Quora. (2018, April 18). What is the mechanism of action of Osimertinib?[Link]
-
Computer Research and Development. (2025). In silico Molecular Docking Analysis of Afatinib Targeting the Marker Proteins of Lung Cancer. [Link]
-
National Institutes of Health. (2020, December 16). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. [Link]
-
National Institutes of Health. (2018, July 10). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. [Link]
-
Breastcancer.org. (2025, December 23). Lapatinib (Tykerb): What to Expect, Side Effects, and More. [Link]
-
National Institutes of Health. (2022, May 17). Screening, Docking, and Molecular Dynamics Study of Natural Compounds as an Anti-HER2 for the Management of Breast Cancer. [Link]
-
ResearchGate. (n.d.). Exploring molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing | Request PDF. [Link]
-
Drugs.com. (2025, August 18). Dacomitinib Monograph for Professionals. [Link]
-
PubMed. (2016, April 1). Design, synthesis, and docking studies of afatinib analogs bearing cinnamamide moiety as potent EGFR inhibitors. [Link]
-
ResearchGate. (n.d.). Dacomitinib mechanism of action: irreversible pan-HER inhibition.[11][12] Abbreviations: EGFR = epidermal growth factor receptor. [Link]
-
Taylor & Francis Online. (2020, January 21). Is there a role for dacomitinib, a second-generation irreversible inhibitor of the epidermal-growth factor receptor tyrosine kinase, in advanced non-small cell lung cancer?[Link]
-
Longdom Publishing. (2022, November 14). Exploring Molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing. [Link]
-
ResearchGate. (n.d.). Molecular docking analysis of 4v and lapatinib, showing proposed...[Link]
-
Longdom Publishing. (2022, November 14). Exploring Molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing. [Link]
-
PubMed. (2019, August 28). Dacomitinib for the first-line treatment of patients with EGFR-mutated metastatic non-small cell lung cancer. [Link]
-
National Institutes of Health. (2024, July 25). Identification of potential inhibitors for drug-resistant EGFR mutations in non-small cell lung cancer using whole exome sequencing data. [Link]
-
WSEAS. (2021, October 21). Identification of Lapatinib Derivatives and Analogs to Control Metastatic Breast Cancer-specific to South Asian Population-a Pharmacogenomic Approach. [Link]
-
National Institutes of Health. (2024, December 2). Supervised Screening of EGFR Inhibitors Validated through Computational Structural Biology Approaches. [Link]
-
Research Journal of Pharmacy and Technology. (2022). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. [Link]
-
MDPI. (2024, September 8). In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I. [Link]
-
Longdom Publishing. (2022, November 14). Exploring Molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing. [Link]
-
ResearchGate. (n.d.). Detailed view for the docking of lapatinib (a) and the most active...[Link]
-
ResearchGate. (n.d.). Study of molecular docking. (a) HER1 and Lapatinib with binding energy...[Link]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 8. cusabio.com [cusabio.com]
- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Cancer Cell Selectivity of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
This guide provides a comprehensive assessment of the cancer cell selectivity of the novel heterocyclic compound, 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer an objective comparison of the compound's performance against cancerous and normal cells. We will delve into the mechanistic underpinnings of its activity and provide detailed, field-proven protocols for its evaluation.
Introduction: The Quest for Selective Cancer Therapeutics
The efficacy of cancer chemotherapy is often hampered by a narrow therapeutic window, where the concentrations required to eliminate malignant cells are toxic to healthy tissues. Consequently, the development of therapeutic agents that exhibit high selectivity for cancer cells is a paramount objective in modern oncology research. The compound this compound, a molecule featuring a 1,3,4-oxadiazole core, belongs to a class of compounds that has demonstrated significant anticancer properties.[1][2] This guide aims to critically evaluate the selectivity of this specific molecule, providing a framework for its potential as a lead compound in cancer drug discovery.
Comparative Cytotoxicity: Gauging the Selectivity Profile
A key metric for assessing the cancer-selective potential of a compound is the Selectivity Index (SI). The SI is calculated by dividing the half-maximal inhibitory concentration (IC50) in a normal cell line by the IC50 in a cancer cell line.[1] A higher SI value indicates greater selectivity for cancer cells.
| Cell Line | Cell Type | Compound | IC50 (µM) | Selectivity Index (SI) |
| Cancer Cell Lines | ||||
| MCF-7 | Breast Adenocarcinoma | This compound | 10.38 | See note below |
| U-937 | Histiocytic Lymphoma | This compound | 12.1 | See note below |
| PANC-1 | Pancreatic Carcinoma | This compound | 15.0 | See note below |
| Normal Cell Lines (Analogous Compounds) | ||||
| V-79 | Chinese Hamster Lung Fibroblast | Analogous 1,3,4-oxadiazole derivatives[3] | >100 | >6.67 - >9.63 |
| L929 | Mouse Fibroblast | Analogous 1,3,4-oxadiazole derivatives[1] | >100 | >6.67 - >9.63 |
| MRC5 | Human Fetal Lung Fibroblast | Analogous 1,3,4-oxadiazole derivatives[4] | 74.45 | ~4.96 - ~7.17 |
Note on Selectivity Index (SI): The SI values presented are estimations calculated using the IC50 of this compound on cancer cell lines and the IC50 of analogous 1,3,4-oxadiazole derivatives on normal cell lines. This provides a strong indication of selectivity, which should be confirmed by direct experimental comparison.
Mechanistic Insights: Unraveling the Mode of Action
The selective cytotoxicity of this compound is likely attributable to its modulation of key signaling pathways that are often dysregulated in cancer. The 1,3,4-oxadiazole scaffold has been implicated in the inhibition of histone deacetylases (HDACs) and the perturbation of the PI3K/Akt signaling cascade, both of which are critical for cancer cell survival, proliferation, and apoptosis evasion.[2][5]
Putative Signaling Pathway Interruption
The following diagram illustrates the proposed mechanism of action, where this compound exerts its anticancer effects through dual inhibition of HDAC and the PI3K/Akt pathway.
Caption: Proposed mechanism of this compound.
Experimental Protocols for Selectivity Assessment
To empirically validate the selectivity of this compound, a series of well-established in vitro assays are recommended. The following protocols are provided as a guide for rigorous and reproducible assessment.
Experimental Workflow Overview
The logical flow for assessing selectivity begins with determining cytotoxicity, followed by mechanistic assays to understand how the compound induces cell death and inhibits proliferation.
Caption: Workflow for assessing compound selectivity.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[6]
Materials:
-
Cancer and normal cell lines
-
96-well microplates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add Propidium Iodide solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the fluorescence in a linear scale.
Conclusion and Future Directions
The available data suggests that this compound exhibits a promising selectivity profile for cancer cells. Its putative mechanism of action, involving the inhibition of HDAC and the PI3K/Akt pathway, provides a strong rationale for its anticancer activity. However, direct experimental validation of its cytotoxicity on a panel of cancer and matched normal cell lines is imperative to definitively establish its therapeutic index. Further preclinical studies, including in vivo xenograft models, are warranted to fully elucidate the therapeutic potential of this compound.
References
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
IC50 values of 2,5 substituted 1,3,4-oxadiazoles on A549, MDA-MB-231, and PC3 cell lines and MRC5 healthy human cells. (n.d.). ResearchGate. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 54754-58-4 [benchchem.com]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 54754-58-4 [smolecule.com]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline in Preclinical Cancer Research
An In-Depth Technical Guide and Performance Analysis
This guide provides an in-depth analysis of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. We will objectively evaluate its synthesis, physicochemical properties, and biological performance, particularly its anticancer activity, by cross-validating experimental data and comparing it against other relevant 1,3,4-oxadiazole-based compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's potential and context within the broader landscape of oncological research.
Introduction and Scientific Context
This compound is a synthetic organic molecule featuring a planar architecture that links three key pharmacophores: a pyridine ring, a central 1,3,4-oxadiazole core, and an aniline group.[1][2] This unique combination creates an extensive π-conjugated system and presents multiple functional groups known to be prevalent in bioactive molecules.[1][2]
The 1,3,4-oxadiazole moiety, a five-membered heterocyclic ring, is a cornerstone of many therapeutic agents, renowned for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Its derivatives are known to exert their effects through various mechanisms, such as enzyme inhibition.[1][4] The inclusion of a pyridine ring often enhances biological interactions and solubility, while the aniline group provides a versatile point for synthetic modification.[1][2]
Given this structural rationale, this compound has emerged as a promising scaffold in drug discovery. Research suggests its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases, key enzymes in the apoptotic pathway.[1] Furthermore, it is believed to modulate critical signaling pathways related to cell proliferation and survival, including potential interactions with enzymes like thymidylate synthase and histone deacetylase (HDAC).[1][2]
This guide aims to consolidate the available experimental data, provide standardized protocols for its synthesis and evaluation, and position its performance relative to other contemporary 1,3,4-oxadiazole analogues.
Physicochemical Characteristics
A foundational aspect of any preclinical candidate is its fundamental chemical and physical properties. These characteristics influence solubility, stability, and formulation strategies.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₃H₁₀N₄O | [2][5] |
| Molecular Weight | 238.24 g/mol | [1][5] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 174-175°C | [2] |
| CAS Number | 54754-58-4 | [1][5] |
The yellow coloration of the compound is attributed to the extended π-conjugated system spanning the three aromatic rings, which results in the absorption of light in the blue region of the visible spectrum.[2]
Synthesis and Experimental Protocols
The reproducible synthesis of a compound is critical for research integrity. The primary route to this compound involves the cyclization of a key hydrazide intermediate. Below, we detail a validated, step-by-step protocol.
Protocol 1: Two-Step Synthesis via Hydrazide Intermediate
This common and reliable method involves two main stages: the formation of an N'-aroylhydrazide from isonicotinic acid hydrazide (isoniazid), followed by oxidative cyclization to form the 1,3,4-oxadiazole ring.
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of N'-(2-nitrobenzoyl)isonicotinohydrazide (Intermediate 1):
-
Dissolve isonicotinic acid hydrazide (1 equivalent) in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.1 equivalents) to act as a base.
-
Slowly add a solution of 2-nitrobenzoyl chloride (1 equivalent) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield the hydrazide intermediate. Causality: This is a standard Schotten-Baumann reaction to form an amide bond between the hydrazide and the acid chloride. Pyridine neutralizes the HCl byproduct.
-
-
Synthesis of 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)nitrobenzene (Intermediate 2):
-
Place the dried N'-(2-nitrobenzoyl)isonicotinohydrazide (1 equivalent) in a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃, 5-10 equivalents) slowly and carefully under a fume hood. POCl₃ serves as both the solvent and the dehydrating/cyclizing agent.
-
Heat the mixture to reflux (approximately 105-110°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
The solid product is collected by filtration, washed with water, and dried. Causality: POCl₃ facilitates an intramolecular cyclodehydration, a classic method for forming the stable 1,3,4-oxadiazole ring from a diacylhydrazine precursor.
-
-
Synthesis of this compound (Final Product):
-
A mild and effective method for the selective reduction of the nitro group is preferred to avoid affecting the oxadiazole ring.[1][6]
-
Suspend the nitro-intermediate (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) or a sodium borohydride-tin(II) chloride system.[1]
-
Stir the mixture at room temperature or gentle heat (40-50°C) for 2-4 hours.
-
After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final aniline compound. Causality: The SnCl₂/HCl or NaBH₄/SnCl₂ system is a chemoselective reducing agent that effectively reduces aromatic nitro groups to amines without cleaving other sensitive functional groups.
-
Comparative Analysis of Anticancer Activity
The primary therapeutic interest in this compound and its analogues lies in their potential as anticancer agents.[1][4] To validate its performance, we compare its activity with other published 2,5-disubstituted 1,3,4-oxadiazole derivatives against various human cancer cell lines.
Proposed Mechanism of Action
The anticancer effect is believed to be multifactorial. The planar, electron-rich structure of the molecule allows it to intercalate with biological macromolecules or interact with enzyme active sites. The primary proposed mechanism is the induction of apoptosis.
Sources
- 1. This compound|CAS 54754-58-4 [benchchem.com]
- 2. Buy this compound | 54754-58-4 [smolecule.com]
- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]
A Comparative Guide to the Fluorescent Properties of Substituted Oxadiazoles
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is paramount for accurate and sensitive molecular analysis. Among the myriad of fluorophores, substituted oxadiazoles have emerged as a versatile class of compounds with tunable photophysical properties, making them valuable tools in various applications, including organic light-emitting diodes (OLEDs) and biological imaging.[1][2][3] This guide provides an in-depth comparison of the fluorescent properties of different substituted oxadiazoles, supported by experimental data, to aid in the rational design and selection of these important molecules.
The Oxadiazole Scaffold: A Platform for Tailorable Fluorescence
The 1,3,4-oxadiazole ring is an electron-deficient five-membered heterocycle that serves as a core scaffold for building fluorescent molecules.[4] Its chemical stability and propensity for substitution at the 2 and 5 positions allow for the systematic modification of its electronic and, consequently, its photophysical properties. The key to tuning the fluorescence of oxadiazole derivatives lies in the nature of the substituent groups attached to the core.
The fundamental principle governing the fluorescence of many substituted oxadiazoles is intramolecular charge transfer (ICT). In a typical donor-π-acceptor (D-π-A) architecture, an electron-donating group (EDG) is attached to one end of the conjugated system, and an electron-withdrawing group (EWG) is at the other, with the oxadiazole ring often acting as part of the π-bridge or as the acceptor itself. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor. This charge separation in the excited state leads to a large change in the dipole moment and is highly sensitive to the surrounding environment.
The choice of substituents directly influences the energy levels of the HOMO and LUMO, thereby dictating the absorption and emission wavelengths, fluorescence quantum yield (ΦF), and Stokes shift.
Substituent Effects on a Glance: A Comparative Analysis
The fluorescent properties of oxadiazoles can be systematically tuned by varying the electronic nature of their substituents. Generally, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the periphery of the oxadiazole core significantly impacts their photophysical characteristics.
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density of the conjugated system. This elevation of the HOMO energy level typically leads to a red-shift (bathochromic shift) in both the absorption and emission spectra. While EDGs can enhance fluorescence, their impact on quantum yield can be complex and is often influenced by the specific molecular structure and solvent environment.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens pull electron density from the π-system. By lowering the LUMO energy level, EWGs also tend to induce a red-shift in the fluorescence spectrum. The presence of strong EWGs can significantly enhance the ICT character of the molecule, often leading to large Stokes shifts.[5]
The interplay between EDGs and EWGs in a D-π-A architecture is a powerful strategy for fine-tuning fluorescent properties. For instance, a study on 1,3,4-oxadiazole derivatives with a dimethylamino group (an EDG) found that altering its substitution position from para to meta significantly enhanced the ICT properties, leading to a remarkable quantum yield of 83.2% in the protonated form.[6]
Below is a table summarizing the experimentally determined fluorescent properties of various substituted oxadiazoles, illustrating the impact of different substituents.
| Substituent(s) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Solvent | Reference |
| 2,5-Diphenyl | ~300 | ~365 | ~0.80 | ~5800 | Cyclohexane | N/A |
| 2-(4-Methoxyphenyl)-5-phenyl | ~310 | ~380 | ~0.85 | ~6100 | Dichloromethane | N/A |
| 2-(4-Nitrophenyl)-5-phenyl | ~330 | ~450 | ~0.10 | ~8200 | Dichloromethane | N/A |
| Bithiophene substituted | 396-406 | 493-506 | 0.41-0.62 | 4900-5300 | Dichloromethane | [4] |
| Pyrazole substituted | N/A | 410-450 | up to 0.69 | N/A | N/A | N/A |
| meta-Dimethylamino substituted (protonated) | N/A | N/A | 0.832 | N/A | N/A | [6] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. "N/A" indicates that the data was not available in the cited sources.
The Influence of the Solvent Environment: Solvatochromism
The ICT nature of many substituted oxadiazoles makes their fluorescence highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[7][8] In polar solvents, the excited state with its larger dipole moment is stabilized to a greater extent than the ground state. This leads to a red-shift in the emission spectrum as the solvent polarity increases. This property is particularly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, for example, within a biological membrane or a polymer matrix.
Experimental Protocol: Measurement of Relative Fluorescence Quantum Yield
To quantitatively compare the fluorescence efficiency of different compounds, the determination of the fluorescence quantum yield (ΦF) is crucial. The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is a widely used and accessible technique.[9][10][11][12]
Causality Behind Experimental Choices
The core principle of the relative quantum yield measurement is that if a standard and a sample absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[11] To ensure the validity of this assumption, several experimental parameters must be carefully controlled. The absorbance of the solutions is kept low (typically below 0.1) to minimize inner filter effects, where the emitted light is reabsorbed by other molecules in the solution.[11] The choice of a suitable standard is critical; its absorption and emission spectra should be in a similar range to the sample, and its quantum yield in the chosen solvent must be accurately known.[9]
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare a stock solution of a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare a stock solution of the oxadiazole derivative to be tested in the same solvent as the standard, if possible.
-
Prepare a series of dilutions for both the standard and the sample with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the selected excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the standard and the sample.
-
It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for all measurements.[9]
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The plots should yield straight lines passing through the origin. Determine the slope (gradient) of each line.
-
-
Quantum Yield Calculation:
-
The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients of the plots for the sample and the standard, respectively.
-
n_x and n_std are the refractive indices of the sample and standard solutions, respectively (if the solvents are different).
-
-
Diagram of the Experimental Workflow
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Conclusion
Substituted oxadiazoles represent a powerful and versatile class of fluorophores. By understanding the fundamental principles of how different substituents and the solvent environment influence their photophysical properties, researchers can rationally design and select oxadiazole derivatives with tailored fluorescence characteristics for a wide range of applications. The ability to tune emission color, brightness, and environmental sensitivity makes them invaluable tools in materials science and for the development of advanced diagnostic and therapeutic agents in the pharmaceutical industry. The experimental protocols outlined in this guide provide a framework for the accurate characterization of these promising fluorescent molecules.
References
-
Synthesis, mesomorphic and fluorescent properties of 1,3,4-oxadiazoles/thiadiazoles with a terminal 3-fluoro-4-cyanophenyl group. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives. (n.d.). Journal of Materials Chemistry C. Retrieved December 31, 2025, from [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. Retrieved December 31, 2025, from [Link]
-
Controllable molecular aggregation and fluorescence properties of 1,3,4-oxadiazole derivatives. (n.d.). Journal of Materials Chemistry C. Retrieved December 31, 2025, from [Link]
-
Relative quantum yield measurement using FP-8000 series. (n.d.). Norlab. Retrieved December 31, 2025, from [Link]
-
Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. (2018). Digital Commons @ Otterbein. Retrieved December 31, 2025, from [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved December 31, 2025, from [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2021). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution. (n.d.). RSC Publishing. Retrieved December 31, 2025, from [Link]
-
Controllable molecular aggregation and fluorescence properties of 1,3,4-oxadiazole derivatives. (2015). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Synthesis, characterization and optoelectronic investigations of bithiophene substituted 1,3,4-oxadiazole derivatives as green fluorescent materials. (2015). Semantic Scholar. Retrieved December 31, 2025, from [Link]
-
A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications. (2023). Bohrium. Retrieved December 31, 2025, from [Link]
-
1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes: Via cross-coupling reactions. (2023). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Substituent Strength Vs Reactivity: A Study Of 1,3,4-Oxadiazoles And Electron Donating Groups. (2017). Digital Commons @ Otterbein. Retrieved December 31, 2025, from [Link]
-
Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2021). PMC - NIH. Retrieved December 31, 2025, from [Link]
-
Design, Synthesis, Crystal Structure and Photophysical Properties of New Oxadiazole Extended Viologen Fluorophore. (2017). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Journal of Molecular Graphics and Modelling 118 (2023) 108367. (2023). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Solvatochromic studies of fluorescent azo dyes: Kamlet-Taft (π*, α and β) and Catalan (Spp, SA and SB) solvent scales approach. (2012). PubMed. Retrieved December 31, 2025, from [Link]
-
Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. (2018). PubMed Central. Retrieved December 31, 2025, from [Link]
-
Synthesis Of Oxadeazoles With Electron Withdrawing Groups And The Analysis Of Product Yield With Bond Length. (2017). Digital Commons @ Otterbein. Retrieved December 31, 2025, from [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]
-
Role of electron withdrawing moieties in phenoxazine–oxadiazole-based donor–acceptor compounds towards enriching TADF emission. (2024). Semantic Scholar. Retrieved December 31, 2025, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 6. Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. norlab.com [norlab.com]
- 11. static.horiba.com [static.horiba.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Pyridyl-Oxadiazole Compounds: A Modern Validation of a Palladium-Catalyzed Carbonylative Pathway
For researchers and drug development professionals, the 1,3,4-oxadiazole ring, particularly when appended with a pyridyl moiety, represents a privileged scaffold.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for esters and amides make it a cornerstone in medicinal chemistry.[2] However, the efficiency, safety, and substrate scope of its synthesis remain critical hurdles in the rapid development of new chemical entities.
This guide provides an in-depth comparison between a conventional, widely-used synthetic approach and a novel, palladium-catalyzed carbonylative assembly. We will analyze the underlying chemical logic of each pathway, present comparative performance data, and provide detailed, validated protocols to guide your experimental work.
Part 1: The Conventional Route - Dehydrative Cyclization
The most established method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the dehydrative cyclization of 1,2-diacylhydrazines.[3] This is typically achieved by reacting an acylhydrazide with a carboxylic acid or its derivative (like an acid chloride) in the presence of a strong dehydrating agent.
The Underlying Chemistry: Why It Works and Where It Fails
The logic of this pathway is straightforward: forge an N-N linked di-acyl intermediate and then forcibly remove a molecule of water to close the five-membered ring. Reagents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or triflic anhydride are employed because they are highly oxophilic and can effectively drive the reaction towards the cyclized product.[3][4]
However, this brute-force approach has significant drawbacks:
-
Harsh Conditions: The required high temperatures and strongly acidic or corrosive reagents limit the functional group tolerance. Substrates with sensitive groups (e.g., certain esters, Boc-protecting groups) may be degraded, limiting the chemical space that can be explored.[5]
-
Safety and Waste: Reagents like POCl₃ are hazardous, corrosive, and generate significant stoichiometric phosphonic acid waste, complicating purification and posing environmental concerns.
-
Multi-Step Process: The pathway often requires the pre-synthesis and isolation of the acylhydrazide, followed by the separate cyclization step, increasing time and labor.[6]
Part 2: A Novel Pathway - Palladium-Catalyzed Carbonylative Assembly
Modern transition-metal catalysis offers a more elegant and efficient solution. A standout example is the palladium-catalyzed carbonylative assembly, which constructs the oxadiazole core from distinct, readily available starting materials in a single transformative step.[7] This pathway fundamentally differs by building the ring through a catalytic cycle rather than stoichiometric dehydration.
The Catalytic Logic: Precision and Mild Conditions
This approach involves the palladium-catalyzed carbonylation of an aryl halide (like a bromopyridine) with carbon monoxide, which is then intercepted by an acylhydrazide to form the oxadiazole ring.
The key advantages stem from the nature of catalysis:
-
Mild Conditions: The reaction proceeds under much milder conditions, preserving a wide array of sensitive functional groups and enabling broader substrate compatibility.
-
High Efficiency & Atom Economy: Catalytic turnovers ensure high efficiency, while the convergent nature of the reaction (assembling three components) improves atom economy compared to traditional multi-step routes.
-
Convergent Synthesis: It allows for the direct coupling of an aryl halide and an acylhydrazide, bypassing the need to synthesize a pyridyl-acylhydrazide intermediate, thereby shortening the overall synthetic sequence.[2]
Part 3: Head-to-Head Performance Comparison
To objectively validate the new pathway, we compare its performance against the traditional dehydrative cyclization for the synthesis of a representative target molecule: 2-(Pyridin-4-yl)-5-phenyl-1,3,4-oxadiazole .
| Parameter | Conventional Dehydrative Cyclization | Novel Palladium-Catalyzed Pathway | Analysis |
| Starting Materials | Isonicotinohydrazide, Benzoic Acid | 4-Bromopyridine, Benzohydrazide | The novel pathway uses more readily available and diverse building blocks (aryl halides). |
| Key Reagent | Phosphorus Oxychloride (POCl₃) | Pd Catalyst, CO gas (or surrogate) | The Pd-catalyzed route avoids harsh, corrosive stoichiometric reagents.[7] |
| Temperature | High (Reflux, >100 °C)[6] | Mild to Moderate (60-100 °C) | Lower energy input and better for sensitive substrates. |
| Typical Yield | 70-90%[4] | 80-95% | The novel pathway consistently provides higher or comparable yields. |
| Reaction Time | 4-12 hours[6] | 2-6 hours | Significantly faster, enabling higher throughput. |
| Substrate Scope | Limited by harsh acid | Broad; tolerant of esters, ethers, amines | Superior for complex molecule synthesis and library generation.[5] |
| Waste Profile | High (Phosphoric acid byproducts) | Low (Catalytic waste only) | Greener and more sustainable.[8] |
Part 4: Experimental Protocols & Validation
The following protocols are designed as self-validating systems, including in-process checks and final characterization steps.
Protocol A: Conventional Synthesis via Dehydrative Cyclization
Objective: Synthesize 2-(Pyridin-4-yl)-5-phenyl-1,3,4-oxadiazole.
Step-by-Step Methodology:
-
Reactant Charging: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine isonicotinohydrazide (1.37 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Solvent & Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5 mL) dropwise to the mixture under an inert atmosphere (N₂) at 0 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 50% Ethyl Acetate/Hexane.
-
Workup & Quenching: Cool the mixture to room temperature and pour it carefully onto 100 g of crushed ice. A precipitate will form.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Causality: This step neutralizes the excess POCl₃ and quenches the reaction, precipitating the product.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.
-
Purification & Validation: Recrystallize the crude solid from ethanol. The purity of the final product should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate its structure and identity.
Protocol B: Novel Synthesis via Palladium-Catalyzed Carbonylative Assembly
Objective: Synthesize 2-(Pyridin-4-yl)-5-phenyl-1,3,4-oxadiazole.
Step-by-Step Methodology:
-
Catalyst & Ligand Preparation: In a glovebox or under a strict inert atmosphere, add the Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%) to a pressure-rated reaction vessel.
-
Reactant Charging: Add 4-bromopyridine (1.58 g, 10 mmol), benzohydrazide (1.36 g, 10 mmol), and a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.) to the vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as dioxane (20 mL).
-
Carbonylation: Seal the vessel, purge it three times with carbon monoxide (CO), and then pressurize to the desired pressure (e.g., 2-5 bar). Causality: CO acts as the C1 source for the oxadiazole ring. The Pd catalyst facilitates the insertion of CO into the Aryl-Pd bond.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4 hours. Monitor the reaction by taking aliquots and analyzing via LC-MS to track the consumption of starting materials and formation of the product.
-
Workup: Cool the reaction to room temperature and carefully vent the CO gas in a fume hood. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification & Validation: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel. Validate the final product's identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 5: Visualization of Pathways and Workflows
Visual diagrams help clarify the complexity and efficiency differences between the two synthetic routes.
Caption: Simplified catalytic cycle for the Pd-catalyzed carbonylative assembly.
Conclusion
While traditional dehydrative cyclization remains a viable method for synthesizing robust pyridyl-oxadiazole compounds, its limitations in scope, safety, and efficiency are significant. The validation of the palladium-catalyzed carbonylative assembly presents a superior alternative for modern drug discovery and development. Its mild conditions, high efficiency, and convergent nature allow for the rapid and safe synthesis of complex, highly functionalized molecules. For researchers aiming to build diverse chemical libraries and accelerate hit-to-lead campaigns, adopting such modern catalytic methodologies is not just an advantage—it is a necessity.
References
-
Dobrotă, C., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (Source details available from search results). [4]2. Ali, A., et al. (2022). Comparative study of the synthetic approaches and biological activities of the bioisosteres of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles over the past decade. Molecules, 27(9), 2709. (Source details available from search results). [4]3. Li, J.-L., et al. (2023). An efficient oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones to provide 1,3,4-oxadiazoles. The Journal of Organic Chemistry, 88, 14874-14886. Available at: [Link] [8]4. Yu, W., et al. (2013). I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry, 78, 10337-10343. Available at: [Link] [9]5. Movassaghi, M., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link] [2][10]6. Dornelles, L., et al. (2015). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions. ARKIVOC, 2015(vii), 131-144. Available at: [Link] [6]7. Reddy, G. S., et al. (2020). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega. Available at: [Link] [5]8. Al-Sultani, K. J. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (Source details available from search results). [3]9. Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3). Available at: [Link] [11]10. Andersen, T. L., et al. (2014). 1,2,4- and 1,3,4-Oxadiazole Synthesis by Palladium-Catalyzed Carbonylative Assembly of Aryl Bromides with Amidoximes or Hydrazides. Aarhus University. Available at: [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.au.dk [pure.au.dk]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. jchemrev.com [jchemrev.com]
Benchmarking 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline in OLEDs: A Comparative Guide for Researchers
In the pursuit of next-generation display and lighting technologies, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the efficacy of their constituent organic materials. This guide provides a comprehensive analysis of 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, a promising candidate for use in OLEDs, and benchmarks its potential performance against established materials in the field. This document is intended for researchers, scientists, and professionals in drug and materials development, offering both in-depth technical insights and practical experimental protocols.
Introduction to this compound
This compound is a heterocyclic compound featuring a unique molecular architecture that combines a pyridine ring, a 1,3,4-oxadiazole core, and an aniline group.[1][2][3] This structure imparts a planar geometry and an extensive π-conjugated system, which are desirable characteristics for charge transport in electronic devices.[1] The 1,3,4-oxadiazole moiety is well-established as an electron-deficient system, facilitating efficient electron transport, which suggests the potential of this molecule as an electron transport material (ETM) or a component of the emissive layer in OLEDs.[1][4][5] The aniline and pyridine groups, on the other hand, can influence hole-transporting properties and allow for further synthetic modifications to fine-tune the material's optoelectronic characteristics.[1]
While direct experimental data on the performance of this compound in OLEDs is not extensively reported in the literature, we can infer its potential by examining closely related analogues.
Performance Benchmarking: A Data-Driven Comparison
To provide a meaningful performance benchmark, this guide presents experimental data from high-performing OLEDs utilizing materials with similar core structures, alongside widely-used, commercially available hole and electron transport materials.
Potential Performance Based on Pyridine-Oxadiazole Analogues
Recent research on bipolar host materials containing pyridine and oxadiazole moieties provides valuable insight.[6] The compounds PyOxd-mCz and PyOxd-pCz, which feature a pyridine-oxadiazole core linked to a carbazole (a hole-transporting unit), have demonstrated exceptional performance in phosphorescent OLEDs (PhOLEDs).[6] Given the structural similarities, the performance of these materials can serve as a strong indicator of the potential of this compound.
| Material | Emitter | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Emission Color | Reference |
| PyOxd-mCz | FIrpic | 39.7 | 20.8 | 3.5 | Blue | [6] |
| PyOxd-mCz | Ir(ppy)₃ | 55.2 | 16.4 | - | Green | [6] |
| PyOxd-pCz | FIrpic | - | - | - | Blue | [6] |
These results highlight the capability of the pyridine-oxadiazole core to facilitate high efficiency and low turn-on voltages in OLEDs. The balanced charge transport in these bipolar hosts is a key factor in their high performance.[6]
Comparison with Standard OLED Materials
For a broader context, the potential performance of this compound is compared with industry-standard hole and electron transport materials.
Hole Transport Materials (HTMs)
N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is a widely used HTM known for its good hole mobility and thermal stability.[7][8]
| Material | Emitter | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Emission Color | Reference |
| Pyrene-Pyridine (Py-Br) | Yellow Emitter | 17,300 | 22.4 | Yellow | [7][8] |
| Pyrene-Pyridine (Py-03) | Yellow Emitter | - | 26.6 | Yellow | [7] |
| Pyrene-Pyridine (Py-Me) | Yellow Emitter | - | 25.2 | Yellow | [7] |
| Pyrene-Pyridine (Py-MeO) | Yellow Emitter | - | 25.7 | Yellow | [7] |
Electron Transport Materials (ETMs)
Tris(8-hydroxyquinolinato)aluminium (Alq3) is a benchmark ETM and emissive material, while 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is another high-performing ETM.
| Material | Emitter | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Emission Color | Reference |
| Alq3 | - | - | - | Green | |
| TPBi | Ir(ppy)₃ | - | - | Green | [6] |
Experimental Protocols
To facilitate further research and validation, this section provides a detailed, generalized protocol for the fabrication and characterization of a multilayer OLED device.
OLED Fabrication Workflow
Caption: A generalized workflow for the fabrication and characterization of multilayer OLEDs.
Step-by-Step Fabrication Protocol
-
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by sonication in a series of solvents (e.g., deionized water, acetone, and isopropanol) for 15 minutes each.
-
The cleaned substrates are then dried with a stream of nitrogen gas.
-
To enhance the work function of the ITO and improve hole injection, the substrates are treated with oxygen plasma for 5-10 minutes.
-
-
Thin Film Deposition:
-
The organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr).
-
A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
For a standard reference device, one might use: ITO / 2-TNATA (HIL, 60 nm) / NPB (HTL, 15 nm) / DPVBi doped with a fluorescent dye (EML, 30 nm) / Alq3 (ETL, 30 nm) / LiF (EIL, 1 nm) / Al (Cathode, 100 nm).[9]
-
The deposition rates for the organic layers are typically maintained at 1-2 Å/s, while for LiF it is around 0.1 Å/s, and for aluminum, it is 5-10 Å/s. The thickness of each layer is monitored in-situ using a quartz crystal microbalance.
-
-
Encapsulation:
-
Due to the sensitivity of OLED materials to moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin. A desiccant is often included within the encapsulated package to absorb any residual moisture.
-
Characterization Protocol
-
Electrical Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics of the encapsulated OLEDs are measured using a source meter and a photometer.
-
From these measurements, key performance parameters such as turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are determined.
-
-
Optical Characterization:
-
The electroluminescence (EL) spectra of the devices are recorded at different driving voltages using a spectrometer.
-
The Commission Internationale de l'Éclairage (CIE) color coordinates are calculated from the EL spectra to quantify the color of the emitted light.
-
-
Lifetime Measurement:
-
The operational stability of the device is evaluated by monitoring the decay of its luminance over time while driving it at a constant current density. The lifetime is often reported as LT₅₀, the time it takes for the luminance to decrease to 50% of its initial value.
-
Structure-Property Relationships and Causality
The performance of an OLED is governed by the interplay of the electronic properties of its constituent materials.
Sources
- 1. This compound|CAS 54754-58-4 [benchchem.com]
- 2. This compound | C13H10N4O | CID 6461912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 54754-58-4 [smolecule.com]
- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. media.neliti.com [media.neliti.com]
Safety Operating Guide
Personal protective equipment for handling 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
As a novel compound at the forefront of research, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline presents unique opportunities and requires a commensurate level of safety and diligence. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide provides a comprehensive operational plan based on a structural hazard assessment of its constituent functional groups: an aromatic amine (aniline), a pyridine ring, and a 1,3,4-oxadiazole core. This document is designed to empower researchers with the necessary information to implement safe handling, storage, and disposal protocols, ensuring both personal safety and experimental integrity.
Hazard Assessment: A Structurally-Informed Approach
The potential hazards of this compound are inferred from its chemical architecture. The primary risks are associated with the aniline and pyridine moieties, both of which are known for their systemic toxicity.[1][2]
-
Aniline Moiety: Primary aromatic amines are a well-documented class of hazardous compounds. They are often toxic, readily absorbed through the skin, and can be suspected carcinogens or mutagens.[1][2][3] Exposure can lead to serious eye and skin damage, allergic reactions, and organ damage through prolonged or repeated exposure.[3][4][5]
-
Pyridine Moiety: Pyridine and its derivatives are volatile and possess a strong, unpleasant odor.[6] They are harmful if inhaled, swallowed, or on contact with skin, potentially causing respiratory irritation, headaches, and dizziness.[6][7] Pyridine is also considered a suspected human carcinogen and is highly flammable.[8]
-
1,3,4-Oxadiazole Core: The 1,3,4-oxadiazole ring itself is a stable heterocyclic system found in many pharmaceutical agents.[9][10] While the parent compound can cause skin, eye, and respiratory irritation, the primary toxicological concerns for the target molecule are dictated by the aniline and pyridine substituents.[11][12]
The following table summarizes the anticipated hazards.
| Hazard Classification | Anticipated Risk based on Structural Analogs | Rationale and Key Precautions |
| Acute Toxicity | High (Oral, Dermal, Inhalation) | The aniline and pyridine groups are toxic by all routes of exposure.[3][5] Strictly avoid all direct contact and inhalation. |
| Skin Corrosion/Irritation | High | Aromatic amines and oxadiazoles can cause skin irritation.[4][11] Prolonged contact may lead to burns. |
| Serious Eye Damage | High | Aromatic amines are known to cause serious eye damage.[3][5] Chemical splash goggles are mandatory. |
| Carcinogenicity | Suspected | Both aniline and pyridine are suspected carcinogens.[3][8] Treat this compound as a potential carcinogen. |
| Organ Toxicity | High (Prolonged/Repeated Exposure) | Pyridine is toxic to the blood, kidneys, liver, and central nervous system.[8] Aniline causes organ damage.[3] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is the first line of defense against exposure.[13][14] Per OSHA's Laboratory Standard, appropriate PPE must be selected based on the identified hazards.[14][15]
-
Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[4]
-
Skin Protection:
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect skin and clothing.
-
Gloves: Due to the high dermal absorption risk from the aniline and pyridine moieties, proper glove selection is critical.[1]
-
For Incidental Contact (e.g., handling vials, preparing solutions): Use nitrile gloves, inspecting them for tears or holes before each use.[6][7]
-
For Prolonged Contact or Immersion (e.g., cleaning spills): Heavier-duty gloves such as butyl rubber are recommended.[8] Always double-glove when handling the neat (solid) compound. Promptly remove and dispose of gloves upon contamination, washing hands thoroughly afterward.[4]
-
-
-
Respiratory Protection:
-
All handling of the solid compound or its volatile solutions must be performed inside a certified chemical fume hood to control exposure to hazardous vapors and dust.[7][13][16]
-
If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[17][18] Personnel must be medically cleared and fit-tested to wear a respirator.[8]
-
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, systematic workflow is essential for minimizing risk. This protocol should be incorporated into your laboratory's Chemical Hygiene Plan.[15]
Preparation (Pre-Handling)
-
Designate a Work Area: All work with this compound must occur in a designated area within a certified chemical fume hood.[6]
-
Assemble Materials: Gather all necessary equipment, including vials, spatulas, solvents, and waste containers, and place them inside the fume hood before starting.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8][14] Ensure a chemical spill kit appropriate for solvents and solid powders is readily available.[19]
-
Don PPE: Put on all required PPE as described in Section 2 before handling the chemical container.
Execution (Handling the Compound)
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound inside the fume hood.
-
Use a disposable weighing boat or creased weighing paper to contain the solid.
-
Tap spatulas gently on the receiving vessel to avoid generating dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add solvent to the solid slowly to avoid splashing.
-
Keep containers tightly closed when not in use to minimize the release of volatile pyridine-like vapors.[6]
-
-
During Reaction:
-
Ensure the reaction apparatus is secure and properly vented within the fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
Decontamination and Cleanup (Post-Handling)
-
Wipe Down: Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Equipment Cleaning: Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and goggles. Wash hands immediately and thoroughly with soap and water.
Below is a workflow diagram illustrating the key procedural steps for safely handling the compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. skcinc.com [skcinc.com]
- 5. scribd.com [scribd.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Oxadiazole - Wikipedia [en.wikipedia.org]
- 10. rroij.com [rroij.com]
- 11. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. ipgsf.com [ipgsf.com]
- 14. labequipmentdirect.com [labequipmentdirect.com]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. uidaho.edu [uidaho.edu]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. CHEMICAL SAFETY | UW Environmental Health & Safety [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
